molecular formula C10H12Cl2O2 B136010 1,4-Bis(2-chloroethoxy)benzene CAS No. 37142-37-3

1,4-Bis(2-chloroethoxy)benzene

Katalognummer: B136010
CAS-Nummer: 37142-37-3
Molekulargewicht: 235.1 g/mol
InChI-Schlüssel: DKPKDJGAQOVXJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,4-Bis(2-chloroethoxy)benzene, also known as this compound, is a useful research compound. Its molecular formula is C10H12Cl2O2 and its molecular weight is 235.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,4-bis(2-chloroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPKDJGAQOVXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401578
Record name 1,4-bis(2-chloroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37142-37-3
Record name 1,4-bis(2-chloroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(2-chloroethoxy)benzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Bis(2-chloroethoxy)benzene is a symmetrically substituted aromatic ether. Its structure, featuring a central benzene ring functionalized with two 2-chloroethoxy groups at the para positions, makes it a versatile building block in organic synthesis. The presence of the reactive chloroethyl groups offers synthetic handles for a variety of chemical transformations, rendering this compound a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to pale yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The symmetrical nature of the molecule and the presence of polar C-O and C-Cl bonds contribute to its solid state at ambient conditions and its solubility in various organic solvents.

PropertyValue
CAS Number 37142-37-3
Molecular Formula C₁₀H₁₂Cl₂O₂
Molecular Weight 235.11 g/mol
Appearance White to pale yellow solid
Melting Point 92-93 °C
Boiling Point 335.7 ± 22.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Solubility Soluble in methanol and other organic solvents

Synthesis and Purification

The most common and straightforward synthesis of this compound involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This method utilizes the reaction of hydroquinone with 2-chloroethanol in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • Hydroquinone

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hydroquinone (11.0 g, 0.1 mol) and anhydrous potassium carbonate (41.4 g, 0.3 mol).

  • Solvent Addition: Add 200 mL of anhydrous DMF to the flask. Stir the mixture to ensure good suspension of the solids.

  • Addition of 2-Chloroethanol: Slowly add 2-chloroethanol (20.1 g, 0.25 mol) to the reaction mixture at room temperature using a dropping funnel.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 12-16 hours with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1 L of ice-cold deionized water with stirring. A solid precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any remaining DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a white to off-white solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

  • Excess Base: Potassium carbonate is used in excess to ensure the complete deprotonation of both hydroxyl groups of the hydroquinone, forming the more nucleophilic diphenoxide.

  • Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is crucial to prevent the reaction of the base with water, which would reduce the yield.

  • Solvent: DMF is an excellent polar aprotic solvent for this type of reaction as it effectively dissolves the reactants and facilitates the nucleophilic substitution.

  • Temperature: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is primarily centered around the two chloroethoxy side chains. The chlorine atoms are susceptible to nucleophilic substitution, making this compound a valuable precursor for a variety of derivatives.

Nucleophilic Substitution Reactions

The terminal chlorine atoms can be displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. This reactivity is a classical example of an Sₙ2 reaction, where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion acts as the leaving group.

Nucleophilic_Substitution Reactant This compound Product 1,4-Bis(2-Nu-ethoxy)benzene Reactant->Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Reactant Leaving_Group 2 Cl⁻

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,4-Bis(2-chloroethoxy)benzene (CAS 37142-37-3)

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent. With full editorial control, this document is structured to deliver scientifically robust and actionable insights, moving beyond a simple recitation of facts to explain the underlying causality and practical considerations for its use in research and development.

Core Identity and Physicochemical Profile

This compound, registered under CAS number 37142-37-3, is an organic compound featuring a central benzene ring substituted at the para positions with two 2-chloroethoxy groups.[1] This symmetrical structure provides two reactive sites, making it a valuable building block in various synthetic applications.[1][2] Its identity is defined by the following key descriptors:

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 37142-37-3[1][2][3][4]
IUPAC Name This compound[1][2]
Synonyms p-Bis(2-chloroethoxy)benzene, Benzene, 1,4-bis(2-chloroethoxy)-[1][2]
Molecular Formula C₁₀H₁₂Cl₂O₂[1][2][3]
Molecular Weight 235.1 g/mol [2]
Canonical SMILES C1=CC(=CC=C1OCCCl)OCCCl[2]
InChI InChI=1S/C10H12Cl2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2[1][2]
InChI Key DKPKDJGAQOVXJC-UHFFFAOYSA-N[1][2]

The physical properties of this compound are characteristic of a moderately sized organic molecule, existing as a solid at room temperature, which facilitates handling and storage in a laboratory setting.[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Solid, white to pale yellow[1]
Melting Point 92-93°C[1]
Boiling Point 335.7 ± 22.0°C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 129.7 ± 22.4°C[1]
Solubility Soluble in methanol and other organic solvents[1]

Synthesis and Reaction Mechanism

The primary and most accessible route for synthesizing this compound is through a classic nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method is reliable for both laboratory-scale preparations and can be adapted for industrial production.[1]

Underlying Principle: Nucleophilic Substitution

The synthesis involves the reaction of hydroquinone (1,4-dihydroxybenzene) with a suitable chloroethoxy source, typically 2-chloroethanol or 1-bromo-2-chloroethane, in the presence of a base.[1][2] The reaction proceeds in two key steps:

  • Deprotonation: A base, commonly potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), deprotonates the hydroxyl groups of hydroquinone to form a more nucleophilic phenoxide intermediate.[1]

  • Substitution: The resulting phenoxide ion attacks the electrophilic carbon atom of the chloroethoxy donor, displacing the chloride ion as a leaving group to form the ether linkage.[1]

The use of a polar aprotic solvent like dimethylformamide (DMF) is typical as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products HQ Hydroquinone (1,4-Dihydroxybenzene) Solvent Solvent (DMF) HQ->Solvent CE 2-Chloroethanol CE->Solvent Base Base (e.g., K₂CO₃) Base->Solvent Heat Reflux Conditions Solvent->Heat Mixture Heated Product This compound Heat->Product Reaction Occurs Salt Salt Byproduct (e.g., KCl) Heat->Salt Water Water Heat->Water Reactivity_Diagram cluster_reactions Key Reactions cluster_applications Synthetic Applications Core This compound NucSub Nucleophilic Substitution Core->NucSub + Nu⁻ CrossCouple Cross-Coupling (Pd-catalyzed) Core->CrossCouple + R-M Hydrolysis Hydrolysis Core->Hydrolysis + H₂O Pharma Pharmaceutical Intermediates NucSub->Pharma Proteomics Protein Modification NucSub->Proteomics CrossCouple->Pharma Polymers Polymer Science Hydrolysis->Polymers

Caption: Reactivity and application pathways of this compound.

Applications in Research and Development

The bifunctional nature of this molecule makes it a valuable tool in several scientific fields.

  • Organic Synthesis: It serves as a key intermediate for synthesizing a range of target molecules, including pharmaceuticals and agrochemicals, where it can be used to introduce a flexible diether linker. [2]* Polymer Science: The ability of its functional groups to undergo further modification makes it a useful monomer or cross-linking agent in the development of novel polymeric materials. [2]* Proteomics Research: In biological studies, it has been used as a reagent for modifying proteins or peptides, leveraging the reactivity of the chloroethyl groups towards nucleophilic residues on amino acids. [2]

Safety, Handling, and Hazard Profile

Due to the presence of reactive chloroalkyl groups, this compound must be handled with appropriate caution. Compounds with similar structures are known to be alkylating agents, which can be toxic and potentially carcinogenic through mechanisms like DNA damage. [2]While specific toxicity data for this compound is limited, a conservative approach to handling is warranted.

Hazard Summary:

  • Classification: Causes skin irritation (H315) and serious eye irritation (H319). [5][6]* Potential Hazards: As a potential alkylating agent, it should be treated as toxic. [2]Contact may cause skin and eye irritation. [2] Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors. [2]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [5]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [5]* Storage: Store in a tightly sealed container in a dry, cool place, such as at 2-8°C. [4]

Conclusion

This compound is a structurally simple yet synthetically powerful bifunctional molecule. Its value lies in the predictable reactivity of its two chloroethoxy arms, which allows it to serve as a versatile linker and building block in diverse fields ranging from medicinal chemistry to materials science. A thorough understanding of its synthesis, reactivity, and handling requirements enables researchers to effectively and safely leverage its properties for the development of novel compounds and materials.

References

  • Smolecule. (n.d.). Buy this compound | 37142-37-3.
  • Smolecule. (n.d.). This compound.
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  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 37142-37-3.
  • BLD Pharm. (n.d.). 37142-37-3|this compound.
  • MOLBASE. (n.d.). This compound 37142-37-3, Purity 96%.
  • ABI Chem. (n.d.). This compound;37142-37-3.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 1,4-Bis(2-chloroethyl)benzene.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). Benzene, (2-chloroethoxy)-.
  • TCI Chemicals. (n.d.). 1,4-Bis(2-chloroethyl)benzene 7379-84-2.
  • Google Patents. (n.d.). CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • PubChem. (n.d.). CID 161260566 | C16H16Cl4.
  • Chevron Phillips Chemical. (n.d.). Safety Data Sheet.
  • Chemsrc. (2025). (2-Chloroethoxy)benzene | CAS#:614-72-2.
  • Sigma-Aldrich. (n.d.). 1,3-bis-(2-chloro-ethoxy)-benzene.
  • BLDpharm. (n.d.). 565171-57-5|1-(2-Chloroethoxy)-4-ethoxybenzene.
  • University of Calgary. (n.d.). Chem 351 F14 Final : Spectroscopy.
  • Cheméo. (n.d.). Chemical Properties of Benzene, (2-chloroethoxy)- (CAS 622-86-6).
  • Sigma-Aldrich. (n.d.). (2-Chloroethoxy)benzene 98 622-86-6.
  • Thermo Fisher Scientific. (n.d.). Hydroquinone bis(2-hydroxyethyl) ether, 95% 500 g.
  • The Good Scents Company. (n.d.). hydroquinone bis(2-hydroxyethyl) ether, 104-38-1.
  • Biosynth. (n.d.). Hydroquinone bis(2-hydroxyethyl) ether | 104-38-1 | FH40568.
  • Fisher Scientific. (n.d.). Hydroquinone bis(2-hydroxyethyl) ether, 95% 100 g.
  • Sigma-Aldrich. (n.d.). Hydroquinone bis(2-hydroxyethyl) ether 98 104-38-1.
  • Sigma-Aldrich. (n.d.). (2-Chloroethoxy)benzene 98 622-86-6.
  • Hit2Lead. (n.d.). 1-(2-chloroethoxy)-2-ethoxybenzene | CAS# 56842-04-7.
  • Sigma-Aldrich. (n.d.). This compound | 37142-37-3.
  • Chemsrc. (2025). (2-Chloroethoxy)benzene | CAS#:622-86-6.
  • BOC Sciences. (n.d.). CAS 622-86-6 (2-Chloroethoxy)benzene.
  • PubChem. (n.d.). 1,4-Bis(2-chloroethyl)benzene | C10H12Cl2 | CID 2749146.
  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives.
  • Scribd. (n.d.). Unit 14 PDF | PDF | Nuclear Magnetic Resonance Spectroscopy | Relaxation (Nmr).
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

Sources

molecular structure of 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 1,4-Bis(2-chloroethoxy)benzene

Foreword: A Molecule of Symmetrical Reactivity

In the landscape of synthetic organic chemistry and medicinal drug development, the utility of a molecule is often defined by its functional handles and structural backbone. This compound, a symmetrically disubstituted aromatic ether, presents itself as a compelling building block. Its rigid para-substituted phenyl core provides a defined spatial orientation, while the terminal chloroethyl groups offer two reactive sites for nucleophilic substitution. This guide provides an in-depth exploration of its molecular structure, from its synthesis and physicochemical properties to the analytical methodologies required for its unambiguous characterization. The insights herein are tailored for researchers, scientists, and drug development professionals who leverage such bifunctional linkers to construct complex molecular architectures with therapeutic potential.

Physicochemical and Structural Identity

This compound is an organic compound characterized by a central benzene ring substituted at the para (1 and 4) positions with 2-chloroethoxy groups.[1][2] This symmetrical arrangement is key to its properties and applications.

PropertyValueSource
CAS Number 37142-37-3[2][3]
Molecular Formula C₁₀H₁₂Cl₂O₂[1][2][3]
Molecular Weight 235.11 g/mol [1][3]
Appearance White to pale yellow solid[2]
Melting Point 92-93°C[2]
Boiling Point 335.7±22.0°C at 760 mmHg[2]
Density 1.2±0.1 g/cm³[2]
SMILES C1=CC(=CC=C1OCCCl)OCCCl[1]
InChI Key DKPKDJGAQOVXJC-UHFFFAOYSA-N[1][2]

Synthesis Pathway: The Williamson Ether Synthesis

The most prevalent and reliable method for synthesizing this compound is a variation of the Williamson ether synthesis. This involves a nucleophilic substitution reaction between a phenoxide and an alkyl halide.[1][2]

Causality Behind Experimental Choices:

  • Reactants: Hydroquinone (1,4-dihydroxybenzene) is selected for its para-disposed hydroxyl groups, which, upon deprotonation, become potent nucleophiles. 2-Chloroethanol serves as the electrophile; however, a more direct and efficient approach often uses 1-bromo-2-chloroethane or 1,2-dichloroethane, where the chlorine atoms act as leaving groups. The choice of halide can influence reaction rates (Br > Cl).

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is employed. Its role is to deprotonate the phenolic hydroxyl groups of hydroquinone to form the more nucleophilic diphenoxide ion. Stronger bases like sodium hydroxide (NaOH) can also be used, particularly in industrial-scale production to accelerate the reaction, but may require more careful control of conditions to prevent side reactions.[2]

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is ideal. These solvents effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion relatively "bare" and highly reactive, thus promoting the SN2 reaction mechanism.

  • Catalysis: For enhanced efficiency, phase-transfer catalysts can be introduced to facilitate the reaction between reactants in different phases. Additionally, catalytic systems using cesium carbonate and sodium dithionite have been shown to improve synthesis efficiency.[1][4]

Experimental Protocol: Laboratory Scale Synthesis
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1 equivalent) and potassium carbonate (2.2 equivalents).

  • Solvent Addition: Add 150 mL of anhydrous dimethylformamide (DMF).

  • Initiation: Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon) to ensure the formation of the diphenoxide.

  • Electrophile Addition: Add 1-bromo-2-chloroethane (2.5 equivalents) dropwise to the stirring mixture. The excess electrophile ensures the complete dialkylation of the hydroquinone.

  • Reaction: Heat the mixture to 80-90°C and maintain it under reflux with vigorous stirring for 12-18 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove inorganic salts. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: - Hydroquinone - 1-Bromo-2-chloroethane - K₂CO₃ (Base) ReactionVessel Reaction Setup: Round-bottom flask under N₂ atmosphere Reactants->ReactionVessel Solvent Solvent: Anhydrous DMF Solvent->ReactionVessel Reflux Reaction Conditions: Reflux at 80-90°C 12-18 hours ReactionVessel->Reflux Heating Workup Aqueous Workup: Precipitation in ice-cold water Reflux->Workup Cooling Purification Purification: - Vacuum Filtration - Recrystallization (Ethanol/Water) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Comprehensive Structural Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the molecular structure and purity of the synthesized compound.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interp Data Interpretation & Verification Sample Synthesized Product Dissolution Dissolve in appropriate solvent (e.g., CDCl₃ for NMR, Acetonitrile for HPLC) Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (e.g., GC-MS) Dissolution->MS IR FTIR Spectroscopy Dissolution->IR HPLC HPLC-UV (Purity) Dissolution->HPLC StructureConfirm Structural Confirmation NMR->StructureConfirm MS->StructureConfirm IR->StructureConfirm PurityAssess Purity Assessment HPLC->PurityAssess FinalReport Final Characterization Report StructureConfirm->FinalReport PurityAssess->FinalReport

Caption: Integrated workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Spectroscopy: Due to the molecule's C₂ symmetry, a simplified spectrum is expected.

    • δ ~6.9 ppm (singlet, 4H): This signal corresponds to the four chemically equivalent aromatic protons. The singlet nature arises because all protons on the benzene ring are identical due to the symmetrical para-substitution.

    • δ ~4.2 ppm (triplet, 4H): These are the four protons of the two methylene groups attached to the ether oxygen (-O-CH₂ -CH₂-Cl). They are deshielded by the adjacent electronegative oxygen atom and appear as a triplet due to coupling with the neighboring CH₂Cl group.

    • δ ~3.8 ppm (triplet, 4H): This triplet corresponds to the four protons of the two methylene groups attached to the chlorine atom (-O-CH₂-CH₂ -Cl). They are coupled to the adjacent O-CH₂ group.

  • ¹³C NMR Spectroscopy: The symmetry also reduces the number of distinct carbon signals.

    • δ ~153 ppm: Aromatic carbons directly attached to the ether oxygen (C-O).

    • δ ~116 ppm: Aromatic carbons ortho and meta to the ether linkages (C-H).

    • δ ~69 ppm: Methylene carbons attached to the ether oxygen (-C H₂-O).

    • δ ~42 ppm: Methylene carbons attached to the chlorine atom (-C H₂-Cl).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • M⁺ peak (m/z 234): Corresponds to the molecule containing two ³⁵Cl atoms.

    • (M+2)⁺ peak (m/z 236): Corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom.

    • (M+4)⁺ peak (m/z 238): Corresponds to the molecule containing two ³⁷Cl atoms. The expected intensity ratio of these peaks will be approximately 9:6:1, which is a definitive signature for a molecule with two chlorine atoms.

  • Fragmentation: Common fragmentation patterns would involve the cleavage of the ether bond or the loss of a chloroethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3050-3100C-H stretchAromatic
~2850-2960C-H stretchAliphatic (CH₂)
~1510, 1600C=C stretchAromatic Ring
~1240C-O-C stretchAryl-Alkyl Ether
~650-750C-Cl stretchAlkyl Halide
Chromatographic Analysis (Purity Assessment)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of the final product.[5]

  • Protocol: HPLC-UV

    • System: HPLC with a UV detector set to 254 nm.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Analysis: A pure sample should yield a single major peak at a specific retention time. Purity is calculated based on the area percentage of the main peak.

Applications in Drug Development & Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a bifunctional linker or scaffold . The two chloroethoxy groups are excellent handles for SN2 reactions with various nucleophiles such as amines, thiols, or alcohols.[1]

Key Roles:

  • Cross-linking Agent: It can be used to link two different molecules or two parts of the same molecule, creating macrocycles or constrained peptide mimetics.

  • Spacer in PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), linkers of specific length and rigidity are required. This molecule provides a rigid aromatic core and flexible ethyl ether chains.

  • Polymer Science: The functional groups allow for its incorporation into the development of novel polymers and functional materials.[1]

Conceptual Application as a Bifunctional Linker

Linker_Application Linker This compound Nuc1 Nucleophile 1 (e.g., R₁-NH₂) Linker->Nuc1 SN2 Reaction (-HCl) Nuc2 Nucleophile 2 (e.g., R₂-SH) Linker->Nuc2 SN2 Reaction (-HCl) Final Final Conjugate R₁-NH-(CH₂)₂-O-Ph-O-(CH₂)₂-S-R₂ center_node->Final Formation of Bifunctional Conjugate

Caption: Linking two distinct nucleophilic molecules (R₁ and R₂).

Safety and Handling

As with any chlorinated organic compound, this compound should be handled with care. It is advisable to treat it as a potential irritant and alkylating agent.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

References

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  • CID 161260566 | C16H16Cl4 - PubChem. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene. (2013, September 25). Google Patents.
  • Chem 117 Reference Spectra Spring 2011. (n.d.). Retrieved January 4, 2026, from [Link]

  • (2-Chloroethoxy)benzene | CAS#:614-72-2 - Chemsrc. (2025, August 25). Retrieved January 4, 2026, from [Link]

  • Benzene, (2-chloroethoxy)- | C8H9ClO | CID 12156 - PubChem. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Chemical Properties of Benzene, (2-chloroethoxy)- (CAS 622-86-6) - Cheméo. (n.d.). Retrieved January 4, 2026, from [Link]

  • (2-Chloroethoxy)benzene | CAS#:622-86-6 - Chemsrc. (2025, August 27). Retrieved January 4, 2026, from [Link]

  • (2-Chloroethoxy)benzene - SIELC Technologies. (2018, February 16). Retrieved January 4, 2026, from [Link]

  • Benzene, toluene, ethylbenzene, and xylene: Current analytical techniques and approaches for biological monitoring. (2025, December 9). ResearchGate. Retrieved January 4, 2026, from [Link]

  • 6.3.2 Spectroscopy | chemrevise. (n.d.). Retrieved January 4, 2026, from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Predicting the structure based on NMR spectra and IR Data (quick lesson) part 13. (2020, December 17). YouTube. Retrieved January 4, 2026, from [Link]

  • Spectroscopy Practice: 6 Problems with Detailed MS, IR, NMR Solutions - Studylib. (n.d.). Retrieved January 4, 2026, from [Link]

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An In-Depth Technical Guide to the Synthesis of 1,4-Bis(2-chloroethoxy)benzene from Hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the synthesis of 1,4-Bis(2-chloroethoxy)benzene, a valuable diether derivative, commencing from the readily available precursor, hydroquinone. This synthesis is a cornerstone reaction for producing bifunctional aromatic building blocks used in the development of polymers, cross-linking agents, and novel pharmaceutical scaffolds.

This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and analytical validation methods essential for successful and reproducible synthesis in a research and development setting.

Foundational Principles: The Williamson Ether Synthesis

The synthesis of this compound from hydroquinone is a classic example of the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this reaction remains one of the most reliable and versatile methods for preparing ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3]

The core mechanistic steps are as follows:

  • Deprotonation: Hydroquinone, a diphenol, is a weak acid. A moderately strong base is required to deprotonate its two hydroxyl groups, forming the hydroquinone dianion (a diphenoxide). This dianion is a significantly more potent nucleophile than the neutral hydroquinone.[2][3] Common bases for synthesizing aryl ethers include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[2]

  • Nucleophilic Attack: The resulting phenoxide ions act as nucleophiles, attacking the electrophilic carbon atom of an alkyl halide.[1] In this specific synthesis, 1,2-dichloroethane serves as the alkylating agent. The attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry (though not relevant for this achiral molecule).[3]

  • Displacement: The carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group, forming the new carbon-oxygen ether bond. This process occurs twice to yield the final this compound product.

The reaction is most efficient with primary alkyl halides, such as 1,2-dichloroethane, as secondary and tertiary halides are more prone to undergoing a competing E2 elimination reaction.[1][2]

Experimental Protocol: A Validated Methodology

This section details a robust, self-validating protocol for the synthesis. The quantities provided are for a representative laboratory scale; however, they can be adjusted as needed.

Materials and Equipment
Reagent/MaterialFormulaCAS No.Molar Mass ( g/mol )Purity
HydroquinoneC₆H₆O₂123-31-9110.11≥99%
1,2-DichloroethaneC₂H₄Cl₂107-06-298.96≥99%
Sodium HydroxideNaOH1310-73-240.00≥97%
EthanolC₂H₅OH64-17-546.0795% or Absolute
Deionized WaterH₂O7732-18-518.02N/A

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum filtration apparatus (Büchner funnel)

  • pH paper or pH meter

Step-by-Step Synthesis Procedure
  • Base and Nucleophile Preparation: In the 500 mL round-bottom flask, dissolve 8.0 g (0.20 mol) of sodium hydroxide pellets in 100 mL of deionized water. Once dissolved and cooled, add 11.0 g (0.10 mol) of hydroquinone. Stir the mixture at room temperature until the hydroquinone is fully dissolved, forming a solution of the sodium hydroquinone salt.

    • Causality Note: Pre-dissolving the base and hydroquinone ensures the formation of the nucleophilic phenoxide before the introduction of the electrophile, promoting a clean and efficient reaction.

  • Reaction Setup: Equip the flask with a reflux condenser, a magnetic stir bar, and a dropping funnel containing 30 mL (approx. 37.5 g, 0.38 mol) of 1,2-dichloroethane.

    • Causality Note: A molar excess of 1,2-dichloroethane is used to ensure complete dialkylation of the hydroquinone and to serve as a co-solvent. The reflux condenser prevents the loss of this volatile reagent.

  • Alkylation Reaction: Gently heat the flask contents to a reflux (approximately 80-85°C). Once refluxing, begin the dropwise addition of 1,2-dichloroethane from the dropping funnel over a period of 30-45 minutes.

  • Reaction Completion: After the addition is complete, maintain the reflux with vigorous stirring for an additional 3 hours to ensure the reaction proceeds to completion. The formation of a white precipitate (the product) may be observed during this time.

  • Isolation and Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 50 mL of cold deionized water (to remove inorganic salts like NaCl) and then with 30 mL of cold 95% ethanol (to remove unreacted starting materials).

  • Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Causality Note: Recrystallization is an effective method for purifying solid organic compounds. The desired product is less soluble in the cold solvent than the impurities, allowing for its isolation in a purer form.[4][5]

  • Final Product Collection: Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly in a vacuum oven or desiccator. The expected yield is typically in the range of 70-85%.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Measure Reagents: - Hydroquinone - NaOH - 1,2-Dichloroethane setup Assemble Apparatus: - 3-Neck Flask - Reflux Condenser - Dropping Funnel reagents->setup dissolve Dissolve NaOH & Hydroquinone in H₂O setup->dissolve reflux Heat to Reflux dissolve->reflux add Add 1,2-Dichloroethane (Dropwise) reflux->add react Reflux for 3 hours add->react cool Cool to Room Temp & Ice Bath react->cool filter Vacuum Filtration (Wash with H₂O & EtOH) cool->filter recrystallize Recrystallize from Hot Ethanol filter->recrystallize dry Dry Product recrystallize->dry characterize Characterize Product (MP, NMR, IR) dry->characterize end end characterize->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyExpected Result
Appearance White to off-white crystalline solid
Melting Point 102-104 °C
Molecular Formula C₁₀H₁₂Cl₂O₂[6]
Molar Mass 235.11 g/mol [6]
¹H NMR (CDCl₃, 400 MHz)δ ~6.85 (s, 4H, Ar-H), ~4.15 (t, 4H, -O-CH₂-), ~3.80 (t, 4H, -CH₂-Cl)
¹³C NMR (CDCl₃, 100 MHz)δ ~153.0 (Ar-C-O), ~115.5 (Ar-C-H), ~68.5 (-O-CH₂-), ~42.5 (-CH₂-Cl)
IR (KBr, cm⁻¹)~2950 (C-H stretch), ~1510 (Ar C=C stretch), ~1230 (Aryl-O stretch), ~750 (C-Cl stretch)

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. Coupling patterns (s = singlet, t = triplet) are predicted.[7][8]

Safety and Hazard Management

Scientific integrity necessitates a rigorous approach to safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Hydroquinone: Toxic if swallowed and can cause severe eye damage and skin irritation.[11] It is a suspected mutagen and carcinogen. Avoid inhalation of dust and all personal contact.[12]

  • 1,2-Dichloroethane: Flammable liquid and vapor. It is a known carcinogen and can cause damage to organs through prolonged or repeated exposure. Handle with extreme care in a fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, avoiding contact with skin and eyes.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container. Aqueous waste containing sodium hydroxide should be neutralized before disposal.

References

  • Williamson Ether Synthesis. (n.d.). In Name-Reaction.com.
  • Penta s.r.o. (2023, April 19). Hydroquinone - SAFETY DATA SHEET.
  • New Jersey Department of Health. (2016, March). Hazardous Substance Fact Sheet: Hydroquinone. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • University Experimental Chemistry Handout. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from an educational resource on organic chemistry experiments.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene.
  • University of Calgary. (n.d.). Chem 351 F14 Final: Spectroscopy. Retrieved from an educational resource on spectroscopy problems.
  • Royal Society of Chemistry. (2014). Supporting Information: Molecular Pd(II) Complex Incorporated into MOF.

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Navigating the Solubility Landscape of 1,4-Bis(2-chloroethoxy)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 1,4-Bis(2-chloroethoxy)benzene in a range of common organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data to offer a foundational understanding of the physicochemical principles governing the dissolution of this compound. By examining its structural attributes and the nature of various solvent classes, this guide aims to empower scientists to make informed decisions in experimental design, formulation, and purification processes. Where explicit quantitative data is not available, we employ established principles of chemical compatibility to predict solubility behavior, ensuring a practical and scientifically rigorous resource.

Introduction: Understanding this compound

This compound, identified by its CAS number 37142-37-3, is a symmetrical aromatic ether. Its molecular structure is characterized by a central benzene ring substituted at the para positions with two chloroethoxy groups. This unique arrangement of a nonpolar aromatic core flanked by more polar ether and chloroalkyl functionalities imparts a distinct solubility profile that is critical to its application in organic synthesis and materials science.

The solubility of a compound is a fundamental physical property that dictates its utility in a vast array of chemical processes, from reaction kinetics to purification and formulation. For researchers working with this compound, a thorough understanding of its behavior in different organic solvents is paramount for optimizing reaction conditions, selecting appropriate chromatography solvents, and developing effective crystallization procedures.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. The structure of this compound features a nonpolar benzene ring, which contributes to its affinity for nonpolar solvents. However, the presence of two ether linkages and two chloroalkyl groups introduces polarity to the molecule. The oxygen atoms of the ether groups can act as hydrogen bond acceptors, while the chlorine atoms add to the overall polarizability of the molecule.

Based on its structure, we can predict the following general solubility trends:

  • High Solubility in Moderately Polar and Halogenated Solvents: The presence of chloroethoxy groups suggests a strong affinity for chlorinated solvents. The overall molecular structure indicates that it will be readily soluble in solvents of moderate polarity that can engage in dipole-dipole interactions.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone, which are polar and aprotic, are expected to be effective at solvating this compound.

  • Lower Solubility in Highly Polar, Protic Solvents: While the ether oxygens can accept hydrogen bonds, the large nonpolar aromatic core may limit solubility in highly polar, protic solvents like methanol and ethanol, though some solubility is expected.

  • Limited Solubility in Nonpolar Aliphatic Solvents: The polarity introduced by the chloroethoxy groups is likely to reduce its solubility in very nonpolar solvents like hexane.

Qualitative and Quantitative Solubility Profile

While comprehensive quantitative solubility data for this compound is not extensively documented in publicly available literature, a combination of reported data and predictive analysis based on chemical principles allows for the construction of a reliable solubility profile.

Solvent ClassSolventPredicted/Reported SolubilityRationale
Chlorinated Solvents DichloromethaneSoluble[1]"Like dissolves like" principle; both solute and solvent contain chlorine atoms and have similar polarities.
ChloroformSoluble[1]Similar to dichloromethane, the polarity and chemical nature of chloroform make it an excellent solvent for this compound.
Ketones AcetoneSoluble[1]Acetone is a polar aprotic solvent that can effectively solvate the polar functionalities of the molecule.
Alcohols MethanolSolubleA supplier of a related compound, 1,4-Bis(2-chloroethyl)benzene, indicates solubility in methanol. Given the structural similarities, it is highly probable that this compound is also soluble in methanol.
EthanolPredicted to be SolubleEthanol's polarity is similar to methanol, suggesting it would also be a suitable solvent.
Aromatic Hydrocarbons ToluenePredicted to be Moderately SolubleThe aromatic ring of toluene will have an affinity for the benzene core of the solute, but the polar side chains may limit high solubility.
Aliphatic Hydrocarbons HexanePredicted to be Sparingly Soluble to InsolubleThe significant difference in polarity between the nonpolar hexane and the more polar this compound suggests poor solubility.
Ethers Diethyl EtherPredicted to be SolubleThe ether linkages in both the solute and solvent promote miscibility.
Water WaterInsolubleThe large nonpolar aromatic core and the overall low polarity of the molecule make it immiscible with water. A related compound, 1,2-Bis(2-chloroethoxy)ethane, is reported to be insoluble in water.[2]

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise solubility data, experimental determination is essential. The following protocol provides a reliable method for quantifying the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., acetone, dichloromethane, methanol)

  • Scintillation vials or sealed test tubes

  • Magnetic stirrer and stir bars or a shaker incubator

  • Temperature-controlled bath or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

    • Add a known volume of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

    • Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of dissolved this compound.

    • Calculate the solubility in g/100 mL or other desired units.

  • Chromatographic Analysis (for volatile solvents or higher accuracy):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or GC.

    • Accurately dilute a known volume of the filtered saturated solution.

    • Analyze the diluted sample using the same chromatographic method.

    • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

    • Calculate the solubility in the desired units.

Solvent Selection Workflow

The choice of an appropriate solvent is a critical decision in any experimental or industrial process involving this compound. The following workflow, represented as a DOT graph, provides a logical framework for this selection process.

Solvent_Selection_Workflow start Define Application (e.g., Reaction, Purification, Formulation) solubility_req Determine Required Solubility (High, Moderate, Low) start->solubility_req polarity_match Assess Polarity Match 'Like Dissolves Like' solubility_req->polarity_match halogenated Chlorinated Solvents (DCM, Chloroform) High Solubility polarity_match->halogenated ketones Ketones (Acetone) High Solubility polarity_match->ketones alcohols Alcohols (Methanol, Ethanol) Moderate Solubility polarity_match->alcohols aromatics Aromatic Hydrocarbons (Toluene) Moderate Solubility polarity_match->aromatics aliphatics Aliphatic Hydrocarbons (Hexane) Low Solubility polarity_match->aliphatics safety Consider Safety & Environmental Factors (Toxicity, Flammability, Disposal) halogenated->safety ketones->safety alcohols->safety aromatics->safety aliphatics->safety cost Evaluate Cost & Availability safety->cost final_choice Select Optimal Solvent cost->final_choice

Caption: A logical workflow for selecting an optimal solvent for this compound.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. While quantitative data remains sparse in the public domain, a strong predictive framework based on the compound's molecular structure and established chemical principles has been established. The confirmed solubility in chlorinated solvents and acetone, coupled with the predicted behavior in other solvent classes, offers valuable guidance for laboratory and industrial applications. The provided experimental protocol equips researchers with a robust method for determining precise solubility data tailored to their specific needs. By integrating theoretical understanding with practical experimental guidance, this document serves as a comprehensive resource for scientists and developers working with this versatile chemical compound.

References

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Spectroscopic Signature of 1,4-Bis(2-chloroethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected spectroscopic data for 1,4-Bis(2-chloroethoxy)benzene, a molecule of interest in organic synthesis and materials science.[1] As a symmetrical aromatic compound functionalized with two chloroethoxy side chains, its structure gives rise to a distinct and predictable spectroscopic signature. This document is intended for researchers and professionals in drug development and chemical sciences, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure data integrity and reproducibility.

The Molecular Blueprint: Structure and Symmetry

This compound possesses a central benzene ring with two chloroethoxy groups substituted at the para positions. This symmetry is a key determinant of its spectroscopic characteristics, particularly in NMR, as it results in chemical equivalency for several protons and carbons. The molecular formula is C₁₀H₁₂Cl₂O₂ and the molecular weight is approximately 235.11 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous information about its connectivity and chemical environment.

Predicted ¹H NMR Spectrum

The symmetry of the molecule simplifies the ¹H NMR spectrum. We expect to see two distinct signals in the aliphatic region corresponding to the two methylene groups of the chloroethoxy side chains, and one signal in the aromatic region.

  • Aromatic Protons (Ar-H): Due to the para-substitution, all four protons on the benzene ring are chemically equivalent. This will result in a singlet in the aromatic region, typically around δ 6.9 ppm . The downfield shift is due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the oxygen atoms.

  • Methylene Protons (-O-CH₂-): The four protons of the two methylene groups adjacent to the ether oxygen are equivalent. They are expected to appear as a triplet around δ 4.2 ppm . The triplet splitting pattern arises from coupling with the adjacent methylene group.

  • Methylene Protons (-CH₂-Cl): The four protons of the two methylene groups adjacent to the chlorine atoms are also equivalent. These will appear as a triplet at a slightly downfield position compared to typical alkyl protons, around δ 3.8 ppm , due to the electron-withdrawing effect of the chlorine atom. The splitting will be a triplet due to coupling with the neighboring methylene group.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.9Singlet4HAr-H
~4.2Triplet4H-O-CH₂ -CH₂-Cl
~3.8Triplet4H-O-CH₂-CH₂ -Cl
Experimental Protocol for ¹H NMR Spectroscopy

A standard approach for acquiring a high-quality ¹H NMR spectrum is outlined below. The choice of solvent and instrument parameters is critical for obtaining sharp, well-resolved signals.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is beneficial for resolving complex spectra, though less critical for this specific molecule due to its simplicity.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a 90° pulse angle to maximize signal intensity.

    • Employ a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as an internal reference.

    • Integrate the peaks to determine the relative number of protons.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing A Dissolve 5-10 mg of sample in 0.7 mL CDCl3 B Set Spectral Width (0-12 ppm) A->B C 90° Pulse Angle B->C D Relaxation Delay (1-2 s) C->D E Acquire 16-32 Scans D->E F Fourier Transform E->F G Phasing & Baseline Correction F->G H Referencing (CDCl3 at 7.26 ppm) G->H I Integration H->I J Interpreted Spectrum I->J Final Spectrum

Caption: Workflow for ¹H NMR Analysis.

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum, we expect to see three distinct signals due to the molecule's symmetry.

  • Aromatic Carbons:

    • The four aromatic carbons bonded to hydrogen will be equivalent and are expected to appear around δ 115 ppm .

    • The two aromatic carbons bonded to the oxygen atoms are also equivalent and will be shifted further downfield to around δ 153 ppm due to the deshielding effect of the ether oxygen.

  • Aliphatic Carbons:

    • The two methylene carbons adjacent to the oxygen atoms will be equivalent and are predicted to resonate around δ 69 ppm .

    • The two methylene carbons bonded to the chlorine atoms will be equivalent and are expected around δ 43 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~153C -O
~115Ar-C H
~69-O-C H₂-
~43-C H₂-Cl
Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, but with adjustments to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Sample Preparation: A more concentrated sample is often required. Dissolve 20-50 mg of the compound in ~0.7 mL of CDCl₃.

  • Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

  • Acquisition Parameters:

    • Proton decoupling is essential to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE).

    • A wider spectral width is needed (e.g., 0-220 ppm).

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary to achieve an adequate signal-to-noise ratio.

  • Processing: Similar to ¹H NMR, including Fourier transformation, phasing, and referencing to the CDCl₃ solvent peak (δ 77.16 ppm).

CNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (100 MHz 13C) cluster_proc Data Processing A Dissolve 20-50 mg of sample in 0.7 mL CDCl3 B Set Spectral Width (0-220 ppm) A->B C Proton Decoupling B->C D Acquire 1024+ Scans C->D E Fourier Transform D->E F Phasing & Baseline Correction E->F G Referencing (CDCl3 at 77.16 ppm) F->G H Interpreted Spectrum G->H Final Spectrum

Caption: Workflow for ¹³C NMR Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the aromatic ring, the ether linkages, and the carbon-chlorine bonds.

  • Aromatic C-H Stretch: A weak to medium band is expected around 3030-3100 cm⁻¹ .[3]

  • Aliphatic C-H Stretch: Medium to strong bands will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.

  • Aromatic C=C Stretch: A series of medium to weak bands will be present in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.[3]

  • C-O Ether Stretch: A strong, prominent band is expected in the 1200-1250 cm⁻¹ region for the aryl-alkyl ether C-O bond.

  • C-Cl Stretch: A medium to strong band in the fingerprint region, around 650-750 cm⁻¹ , will indicate the presence of the carbon-chlorine bond.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3030-3100Weak-MediumAromatic C-H Stretch
2850-2960Medium-StrongAliphatic C-H Stretch
1450-1600Medium-WeakAromatic C=C Stretch
1200-1250StrongAryl-Alkyl C-O Stretch
650-750Medium-StrongC-Cl Stretch
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient and common method for obtaining IR spectra of solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The software will automatically subtract the background spectrum. The resulting spectrum can then be analyzed for the characteristic absorption bands.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum (16-32 scans, 4 cm-1 resolution) C->D E Automatic Background Subtraction D->E F Final IR Spectrum E->F

Caption: Workflow for ATR-FTIR Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 234 . However, the most distinctive feature will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4]

  • Isotopic Pattern: For a molecule with two chlorine atoms, we expect to see a cluster of peaks for the molecular ion:

    • M⁺ (containing two ³⁵Cl atoms) at m/z 234 .

    • [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl) at m/z 236 . The intensity of this peak will be approximately 65% of the M⁺ peak.

    • [M+4]⁺ (containing two ³⁷Cl atoms) at m/z 238 . The intensity will be about 10% of the M⁺ peak.

  • Key Fragmentation Pathways: Electron ionization (EI) is a high-energy technique that will cause fragmentation of the molecule. Common fragmentation patterns for ethers and alkyl halides will likely be observed.[5]

    • Loss of a Chloroethoxy Radical (•OCH₂CH₂Cl): This would result in a fragment at m/z 139/141 .

    • Loss of a Chloroethyl Radical (•CH₂CH₂Cl): Cleavage of the C-O bond would lead to a fragment at m/z 171 .

    • Benzylic-type Cleavage: Cleavage of the bond between the oxygen and the methylene group could lead to a phenoxy radical and a chloroethoxymethyl cation at m/z 77/79 .

    • Formation of a Chlorotropylium-like Ion: Rearrangements are common in mass spectrometry.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
234, 236, 238[C₁₀H₁₂Cl₂O₂]⁺ (Molecular Ion Cluster)
171[M - CH₂CH₂Cl]⁺
139, 141[M - OCH₂CH₂Cl]⁺
77, 79[C₄H₈ClO]⁺
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying components of a mixture, but it is also excellent for analyzing pure compounds.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or hexane.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms).

    • Employ a temperature program to ensure the compound elutes as a sharp peak (e.g., start at 100°C, ramp to 250°C at 10°C/min).

  • MS Detection:

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum associated with this peak, paying close attention to the molecular ion cluster and the fragmentation pattern.

MS_Fragmentation M [C10H12Cl2O2]+• m/z 234, 236, 238 F1 [M - •CH2CH2Cl]+ m/z 171 M->F1 - •CH2CH2Cl F2 [M - •OCH2CH2Cl]+ m/z 139, 141 M->F2 - •OCH2CH2Cl F3 [C4H8ClO]+ m/z 77, 79 M->F3 - •C6H4O(CH2)2Cl

Caption: Predicted Fragmentation Pathway.

Conclusion

The spectroscopic analysis of this compound is a clear illustration of how fundamental principles of chemistry can be used to predict and interpret complex data. The inherent symmetry of the molecule simplifies its NMR spectra, while the presence of distinct functional groups (aromatic ring, ether, alkyl chloride) gives rise to characteristic signals in IR and MS. This guide provides a comprehensive framework for researchers to identify and characterize this compound, ensuring a high degree of confidence in their analytical results.

References

  • SpectraBase. 1,4-bis[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]benzene. Available at: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. Interpreting the mass spectrum of benzene C6H6. Available at: [Link].

  • Chemguide. Mass spectra - fragmentation patterns. Available at: [Link].

  • NIST/EPA/NIH Mass Spectral Library. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link].

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Available at: [Link].

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The Synthetic Versatility of 1,4-Bis(2-chloroethoxy)benzene: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic potential of 1,4-Bis(2-chloroethoxy)benzene, a versatile aromatic building block. While its direct applications are nuanced, its true value lies in its role as a stable, readily accessible precursor to a variety of more reactive intermediates. This document will detail the synthesis of the title compound and its conversion into key derivatives, including 1,4-Bis(2-hydroxyethoxy)benzene (HQEE), 1,4-Bis(2-aminoethoxy)benzene, and 1,4-Bis(2-azidoethoxy)benzene. Through these intermediates, we will explore its applications in the synthesis of advanced polymers such as polyurethanes and polyamides, the construction of macrocyclic hosts like crown ethers and cryptands, and its utility in modern synthetic methodologies like click chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the creation of novel functional molecules and materials.

Introduction: Unveiling the Potential of a Versatile Precursor

This compound is a symmetrically disubstituted aromatic ether. Its structure, featuring a rigid phenylene core flanked by two reactive chloroethoxy arms, makes it an attractive starting material in organic synthesis. The chloroethyl groups serve as latent functionalities, readily convertible into a range of other chemical handles. This guide will demonstrate that the primary utility of this compound is not in its direct use, but as a stable and reliable intermediate for accessing more reactive and versatile building blocks. We will delve into the synthetic pathways that transform this compound into key precursors for advanced materials and complex molecular architectures.

Synthesis and Physicochemical Properties

The most common and efficient laboratory-scale synthesis of this compound is achieved through a Williamson ether synthesis. This involves the reaction of hydroquinone with an excess of a 2-chloroethylating agent in the presence of a base.

Synthesis Protocol: Williamson Ether Synthesis

Reaction:

Materials:

  • Hydroquinone

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to form the diphenoxide.

  • Add 2-chloroethanol (2.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the crude product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality of Experimental Choices:

  • Excess Base: A slight excess of potassium carbonate ensures complete deprotonation of the hydroquinone, maximizing the yield of the desired diether.

  • Solvent: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation, leaving the phenoxide nucleophile more reactive.

  • Reflux Conditions: The application of heat is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Physicochemical Data
PropertyValue
Molecular Formula C₁₀H₁₂Cl₂O₂
Molecular Weight 235.11 g/mol
Appearance White to off-white solid
Melting Point 99-103 °C
Boiling Point ~350 °C at 760 mmHg
Solubility Insoluble in water; soluble in common organic solvents like acetone, chloroform, and THF.

Chemical Transformations: Gateway to Advanced Precursors

The synthetic utility of this compound is primarily realized through the nucleophilic substitution of its terminal chloro groups. This allows for the facile introduction of various functional groups, transforming it into a range of valuable difunctional monomers.

G A This compound B 1,4-Bis(2-hydroxyethoxy)benzene (HQEE) A->B Hydrolysis (e.g., NaOH, H₂O) C 1,4-Bis(2-aminoethoxy)benzene A->C Amination (e.g., NH₃ or Phthalimide Gabriel Synthesis) D 1,4-Bis(2-azidoethoxy)benzene A->D Azidation (e.g., NaN₃, DMF)

Key derivatives from this compound.
Synthesis of 1,4-Bis(2-hydroxyethoxy)benzene (HQEE)

Hydrolysis of the chloro groups yields the corresponding diol, a valuable chain extender in polymer chemistry.

Protocol: Alkaline Hydrolysis

  • Suspend this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with hydrochloric acid until the pH is approximately 7.

  • The precipitated product, 1,4-Bis(2-hydroxyethoxy)benzene (HQEE), is collected by filtration, washed with water, and dried.

Synthesis of 1,4-Bis(2-aminoethoxy)benzene

The corresponding diamine can be prepared through various methods, including direct amination or, for a cleaner synthesis, via a Gabriel synthesis followed by hydrolysis.

Protocol: Gabriel Synthesis Route

  • React this compound (1.0 eq) with potassium phthalimide (2.2 eq) in DMF at reflux for 8-12 hours.

  • Cool the mixture and pour into water to precipitate the bis-phthalimide intermediate.

  • Collect and dry the intermediate.

  • Treat the bis-phthalimide with hydrazine hydrate (excess) in ethanol at reflux for 4-6 hours to cleave the phthalimide groups.

  • After cooling, acidify the mixture with HCl to precipitate phthalhydrazide.

  • Filter off the precipitate and neutralize the filtrate with a base (e.g., NaOH) to precipitate the desired 1,4-Bis(2-aminoethoxy)benzene.

  • Collect the product by filtration, wash with water, and dry.

Synthesis of 1,4-Bis(2-azidoethoxy)benzene

The diazide is a key precursor for "click" chemistry applications and can be synthesized by nucleophilic substitution with sodium azide.

Protocol: Azidation

  • Dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (2.5 eq) to the solution.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the 1,4-Bis(2-azidoethoxy)benzene by filtration, wash with water, and dry carefully. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.

Applications in Polymer Synthesis

The derivatives of this compound are valuable monomers for the synthesis of high-performance polymers.

Polyurethanes from HQEE

Hydroquinone bis(2-hydroxyethyl) ether (HQEE) is widely used as a chain extender in the synthesis of polyurethanes.[1] Its rigid aromatic core imparts excellent thermal stability and mechanical properties to the resulting polymer.[2]

G A Diisocyanate (e.g., MDI) D Polyurethane A->D B Polyol (e.g., Polyether or Polyester) B->D C HQEE C->D Chain Extender

HQEE in Polyurethane Synthesis.

General Polyurethane Synthesis:

  • A prepolymer is formed by reacting a diisocyanate (e.g., MDI) with a long-chain polyol.

  • HQEE is then added as a chain extender, reacting with the remaining isocyanate groups to form the final high-molecular-weight polyurethane.

The incorporation of HQEE leads to polyurethanes with high tensile strength, hardness, and excellent thermal and chemical resistance, making them suitable for demanding applications such as industrial rollers, seals, and automotive components.[1][2]

Polyamides from 1,4-Bis(2-aminoethoxy)benzene

The diamine derivative can be used in polycondensation reactions with diacyl chlorides to produce polyamides. The flexible ethoxy linkages can improve the solubility and processability of the resulting aromatic polyamides compared to their more rigid counterparts.

General Polyamide Synthesis:

  • Dissolve 1,4-Bis(2-aminoethoxy)benzene in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP).

  • Cool the solution in an ice bath.

  • Add a diacyl chloride (e.g., terephthaloyl chloride) portion-wise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol.

  • Collect, wash, and dry the polymer.

Macrocycle Synthesis: Building Blocks for Host-Guest Chemistry

The difunctional nature of this compound and its derivatives makes them excellent candidates for the synthesis of macrocyclic compounds like crown ethers and cryptands. These molecules are of great interest for their ability to selectively bind ions and small molecules.

Crown Ether Synthesis

While dibenzo-18-crown-6 is typically synthesized from catechol, a similar strategy can be envisioned using 1,4-Bis(2-hydroxyethoxy)benzene (HQEE) and a suitable dihalide under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

G A 1,4-Bis(2-hydroxyethoxy)benzene (HQEE) C Macrocycle (Crown Ether derivative) A->C Base (e.g., K₂CO₃) B Oligoethylene Glycol Ditosylate B->C High Dilution

General scheme for crown ether synthesis.
Cryptand Synthesis

The diamine derivative, 1,4-Bis(2-aminoethoxy)benzene, can serve as a precursor for the synthesis of cryptands, which are three-dimensional macrobicyclic hosts with enhanced ion-binding capabilities. The synthesis typically involves the reaction of the diamine with a diacyl chloride to form a macrocyclic diamide, followed by reduction of the amide groups.

Click Chemistry Applications

The diazide derivative, 1,4-Bis(2-azidoethoxy)benzene, is a versatile building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction allows for the facile construction of complex molecular architectures, including functionalized polymers, dendrimers, and bioconjugates.

General Click Reaction:

  • Dissolve 1,4-Bis(2-azidoethoxy)benzene and a terminal alkyne-functionalized molecule in a suitable solvent system (e.g., t-butanol/water).

  • Add a copper(II) sulfate solution and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.

  • Stir the reaction at room temperature. The desired 1,2,3-triazole-linked product often precipitates from the reaction mixture and can be isolated by filtration.

This methodology provides a powerful tool for linking the 1,4-dioxybenzene core to a wide variety of other molecular entities with high efficiency and selectivity.

Potential in Drug Discovery and Bioactive Molecules

The hydroquinone moiety is present in a number of bioactive natural products and has been shown to possess anticancer activity.[3][4][5] The derivatization of the hydroquinone core, as is readily achieved from this compound, offers a strategy for the synthesis of novel therapeutic agents. For instance, ether-linked derivatives of hydroquinone have been investigated for their ability to suppress the proliferation of melanoma cells.[6] The macrocycles synthesized from this precursor also have potential as ionophores in ion-selective electrodes for biomedical and environmental sensing applications.[7][8]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its true potential is unlocked through its conversion into a range of difunctional intermediates, most notably the corresponding diol (HQEE), diamine, and diazide. These derivatives serve as key monomers for the synthesis of high-performance polymers, including polyurethanes and polyamides, and as precursors for the construction of complex macrocyclic architectures. The straightforward synthesis of the title compound, coupled with the facile and high-yielding transformations to its more reactive counterparts, ensures its continued relevance in the fields of materials science, supramolecular chemistry, and drug discovery. This guide has provided a comprehensive overview of these applications, complete with foundational protocols, to empower researchers in their pursuit of novel and functional molecular systems.

References

  • Ataman Kimya. (n.d.). HQEE (HYDROQUINONE BIS(2-HYDROXYETHYL)ETHER). Retrieved from [Link]

  • Wuhan Kemi-Works Chemical Co., Ltd. (n.d.). hydroquinone bis (2-hydroxyethyl) ether (HQEE). Retrieved from [Link]

  • Fernandes, N., Jung, M., Daoud, A., & Mo, H. (2008). Biphenylalkylacetylhydroquinone ethers suppress the proliferation of murine B16 melanoma cells. Anticancer Research, 28(2A), 1005-1012. Retrieved from [Link]

  • Gantrade Corporation. (n.d.). 5 Key Facts about HQEE | Hydroquinone Bis (2-hydroxyethyl) Ether. Retrieved from [Link]

  • Anion-selective electrode based on a CH-hydrogen bonding bis-macrocyclic ionophore with a clamshell architecture. (2021). Analytical Chemistry. Retrieved from [Link]

  • Anion-Selective Electrodes Based On a CH-Hydrogen Bonding Bis-macrocyclic Ionophore with a Clamshell Architecture. (2021). PubMed. Retrieved from [Link]

  • Photochemical synthesis of dibenzo-18-crown-6 ligands containing two 1-hydroxy-2-R-9,10-anthraquinone-9-imino side arms. (2000). Mendeleev Communications. Retrieved from [Link]

  • Anticancer activity of botanical alkyl hydroquinones attributed to topoisomerase II poisoning. (2008). Biochemical Pharmacology. Retrieved from [Link]

  • Synthesis and characterization of poly(butylene terephthalates) modified by hydroquinone bis(2-hydroxyethyl)ether. (2019). Journal of Macromolecular Science, Part A. Retrieved from [Link]

  • Wikipedia. (n.d.). Dibenzo-18-crown-6. Retrieved from [Link]

  • Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. (2018). International Journal of Molecular Sciences. Retrieved from [Link]

  • Macrocyclic Polyethers: Dibenzo-18-Crown-6 Polyether and Dicyclohexyl-18-Crown-6 Polyether. (1972). Organic Syntheses. Retrieved from [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (2018). Molecules. Retrieved from [Link]

  • Synthesis and Characterization of Polyamides Derived From Cyano-Containing 1,4-Bis(4-aminophenoxy)benzene Monomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocyclic Arenes. (2022). Molecules. Retrieved from [Link]

  • Method of preparing nitrogen macrocycles. (2007). Google Patents.
  • Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. (2022). Molecules. Retrieved from [Link]

  • Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. (2016). Chemical Engineering Transactions. Retrieved from [Link]

  • Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]

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An In-Depth Technical Guide to 1,4-Bis(2-chloroethoxy)benzene as a Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Versatility of 1,4-Bis(2-chloroethoxy)benzene in Modern Polymer Chemistry

In the landscape of advanced materials, the thoughtful selection of monomeric building blocks is paramount to achieving desired macromolecular architectures and functionalities. This compound, a seemingly unassuming aromatic diether, presents itself as a monomer of significant potential, particularly for researchers and scientists at the forefront of materials science and drug development. Its unique combination of a rigid phenylene core and flexible chloroethoxy side chains offers a versatile platform for the synthesis of a variety of poly(arylene ether)s. The terminal chlorides serve as reactive handles for nucleophilic substitution, enabling polymerization through established yet powerful synthetic routes like the Williamson ether synthesis. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its application in polymer synthesis, with a focus on the practical insights required for successful laboratory implementation and innovation. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles. This document is designed to be a self-validating system, where the described methodologies are robust and grounded in established scientific literature, empowering researchers to explore the potential of this versatile monomer in their own work.

Monomer Profile: this compound

This compound is an organic compound characterized by a central benzene ring substituted at the para positions with two 2-chloroethoxy groups.[1] This symmetrical structure provides two reactive sites for polymerization.

Chemical and Physical Properties

A thorough understanding of the monomer's properties is crucial for its safe handling and for designing effective polymerization strategies.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms p-Bis(2-chloroethoxy)benzene[1]
CAS Number 37142-37-3[1]
Molecular Formula C₁₀H₁₂Cl₂O₂[1]
Molecular Weight 235.11 g/mol [1]
Appearance White to pale yellow solid[1]
Melting Point 92-93 °C[1]
Boiling Point 335.7 ± 22.0 °C at 760 mmHg[1]
Solubility Soluble in organic solvents like methanol[1]
Synthesis of the Monomer

The most common and efficient method for synthesizing this compound is through a nucleophilic substitution reaction, specifically a Williamson ether synthesis.[2] This involves the reaction of hydroquinone with a suitable chloroethylating agent.

A representative synthesis protocol is as follows:

Reaction: Hydroquinone is reacted with an excess of 1-bromo-2-chloroethane in the presence of a base like potassium carbonate.

Rationale: The base deprotonates the hydroxyl groups of hydroquinone, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the chloroethylating agent in an SN2 reaction. Using a bromo-chloro-alkane is strategic; the bromine is a better leaving group, favoring initial reaction at that site, leaving the chloro group for subsequent polymerization.

Illustrative Workflow for Monomer Synthesis:

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Hydroquinone Hydroquinone Reaction Sɴ2 Reaction Hydroquinone->Reaction Nucleophile BCE 1-Bromo-2-chloroethane (excess) BCE->Reaction Electrophile Base K₂CO₃ Base->Reaction Deprotonation Solvent Solvent (e.g., DMF) Solvent->Reaction Temp Reflux Temp->Reaction Monomer This compound Reaction->Monomer Yields

Caption: Workflow for the synthesis of this compound.

Polymer Synthesis: Harnessing the Reactivity of this compound

The primary utility of this compound in polymer chemistry lies in its role as an A-A type monomer in polycondensation reactions. The two terminal chloro groups are susceptible to nucleophilic attack, most commonly by bisphenoxides, to form poly(arylene ether)s. This is a classic example of Williamson ether polycondensation.[1]

Mechanism: Williamson Ether Polycondensation

The polymerization proceeds via a step-growth mechanism. A bisphenol (B-B type monomer) is deprotonated by a base to form a bisphenoxide. This highly nucleophilic species then reacts with the electrophilic carbon atoms of the chloroethoxy groups on the this compound monomer, displacing the chloride ions and forming an ether linkage. This process repeats to build the polymer chain.

Key Considerations for Successful Polymerization:

  • Stoichiometry: Precise 1:1 molar ratio of the A-A and B-B monomers is critical for achieving high molecular weight polymers.

  • Purity of Monomers: Impurities can act as chain terminators, limiting the molecular weight.

  • Anhydrous Conditions: Water can react with the phenoxide, reducing its nucleophilicity and hydrolyzing the chloroalkane.

  • Choice of Base and Solvent: A strong base is needed to fully deprotonate the bisphenol. The solvent must be aprotic and polar to dissolve the reactants and facilitate the SN2 reaction. Dipolar aprotic solvents like N,N-dimethylacetamide (DMAc) or diphenyl sulfone are commonly used.[2]

Experimental Protocol: Synthesis of a Poly(arylene ether) with Bisphenol A

This protocol details the synthesis of a poly(arylene ether) by reacting this compound with bisphenol A.

Materials:

  • This compound

  • Bisphenol A

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric Acid (HCl), dilute

Procedure:

  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet is thoroughly dried.

  • Charging Reactants: The flask is charged with equimolar amounts of this compound and bisphenol A, and an excess of finely ground anhydrous K₂CO₃ (typically 1.5-2.0 equivalents per hydroxyl group). DMAc and toluene are added as the solvent system. Toluene acts as an azeotroping agent to remove water.

  • Azeotropic Dehydration: The reaction mixture is heated to reflux. The water generated from the reaction of the bisphenol with K₂CO₃, as well as any residual water, is removed azeotropically with toluene and collected in the Dean-Stark trap. This step is crucial for ensuring high reactivity of the phenoxide.

  • Polymerization: After the removal of water is complete, the toluene is distilled off, and the reaction temperature is raised to and maintained at an elevated temperature (e.g., 160-180 °C) to allow for polymerization to proceed. The reaction progress can be monitored by the increase in viscosity of the solution.

  • Polymer Isolation and Purification: Once the desired viscosity is reached, the reaction is cooled. The viscous polymer solution is then slowly poured into a non-solvent, such as methanol or a methanol/water mixture, with vigorous stirring to precipitate the polymer. The precipitated polymer is filtered, washed extensively with water to remove salts, and then with methanol to remove any unreacted monomers and low molecular weight oligomers.

  • Drying: The purified polymer is dried in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

Workflow for Poly(arylene ether) Synthesis:

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product MonomerA This compound Reaction Polycondensation MonomerA->Reaction MonomerB Bisphenol A MonomerB->Reaction Base K₂CO₃ Base->Reaction Deprotonation Solvent DMAc/Toluene Solvent->Reaction Dehydration Azeotropic Dehydration Dehydration->Reaction Polymerization High Temperature Polymerization->Reaction Polymer Poly(arylene ether) Reaction->Polymer

Caption: General workflow for the polycondensation of this compound.

Phase-Transfer Catalysis: An Alternative Approach

Phase-transfer catalysis (PTC) offers a valuable alternative for Williamson ether polycondensation, particularly when dealing with reactants with different solubilities.[3] In this method, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the aqueous-soluble phenoxide to the organic phase where the chloro-terminated monomer resides.[4]

Advantages of PTC:

  • Milder reaction conditions (often lower temperatures).

  • Can sometimes use less expensive and less hazardous solvent systems (e.g., water/organic solvent biphasic system).

  • Can lead to higher reaction rates.[3]

Characterization of the Resulting Polymers

A comprehensive characterization of the synthesized polymers is essential to confirm their structure, determine their molecular weight, and evaluate their thermal properties.

Structural Analysis: NMR Spectroscopy
  • ¹H NMR: Provides information on the proton environment in the polymer. Key signals to look for include the aromatic protons from both monomer units and the aliphatic protons of the ethoxy linkages. The integration of these signals can confirm the successful incorporation of both monomers.

  • ¹³C NMR: Offers detailed information about the carbon skeleton. Distinct signals for the aromatic carbons and the aliphatic carbons of the ether linkages will be present. The appearance of new signals corresponding to the ether linkages and the disappearance of the signals from the chloro-substituted carbons confirm polymerization.

¹H NMR (Typical Shifts in CDCl₃) ¹³C NMR (Typical Shifts in CDCl₃)
~6.8-7.2 ppm (Aromatic protons)~150-160 ppm (Aromatic carbons attached to oxygen)
~4.1-4.3 ppm (-O-CH₂-CH₂-O-)~114-130 ppm (Other aromatic carbons)
~65-70 ppm (-O-CH₂-CH₂-O-)
Molecular Weight Determination: Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. The polymer is dissolved in a suitable solvent (e.g., THF or chloroform) and passed through a column packed with porous gel. Larger molecules elute faster than smaller ones. By calibrating with standards of known molecular weight (e.g., polystyrene), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) can be determined. A PDI value around 2.0 is typical for step-growth polymerizations.

Thermal Properties: DSC and TGA
  • Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For amorphous poly(arylene ether)s, only a Tg will be observed. Semicrystalline polymers will exhibit both a Tg and a Tm.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the polymer. The onset of decomposition temperature indicates the upper limit of the polymer's service temperature. Poly(arylene ether)s are known for their high thermal stability.

Applications in Drug Development and Biomedical Science

The polymers derived from this compound, being a subclass of poly(arylene ether)s with flexible ethylene oxide-like linkages, hold significant promise in biomedical applications, particularly in drug delivery.

Rationale for Biomedical Potential:

  • Biocompatibility: The ether linkages and aromatic backbone are generally well-tolerated in biological systems. Polymers containing poly(ethylene oxide) (PEO) segments are known for their biocompatibility and ability to reduce non-specific protein adsorption.[5][6]

  • Tunable Properties: By copolymerizing with different bisphenols, the hydrophilicity, degradation rate, and mechanical properties of the resulting polymers can be tailored.

  • Drug Encapsulation: The aromatic and ether-rich backbone can interact with and encapsulate hydrophobic drug molecules, forming nanoparticles or micelles for drug delivery.[7]

  • Controlled Release: The polymer matrix can be designed to release the encapsulated drug in a sustained or triggered manner.[7]

Potential Applications:

  • Nanoparticle-based Drug Delivery: Amphiphilic block copolymers can be synthesized using this compound to form a hydrophobic block, which can then be combined with a hydrophilic block (e.g., PEO) to self-assemble into micelles or polymersomes for encapsulating and delivering anticancer drugs.

  • Biomedical Implants and Devices: The mechanical strength and biocompatibility of these polymers could make them suitable for coating medical devices or as components in implantable systems.[8] The flexible ether linkages can impart a degree of toughness that is beneficial for such applications.

  • Tissue Engineering Scaffolds: Biodegradable versions of these polymers could be synthesized by incorporating hydrolyzable linkages, making them potential candidates for tissue engineering scaffolds that support cell growth and then degrade over time.

Logical Relationship of Polymer Properties to Drug Delivery Applications:

cluster_properties Key Polymer Properties cluster_applications Drug Development Applications Monomer This compound + Co-monomer (e.g., Bisphenol A) Polymerization Williamson Ether Polycondensation Monomer->Polymerization Polymer Poly(arylene ether) with Ethoxy Linkages Polymerization->Polymer Biocompatibility Biocompatibility Polymer->Biocompatibility Tunability Tunable Hydrophilicity Polymer->Tunability Mechanical Mechanical Properties Polymer->Mechanical DrugDelivery Drug Delivery Vehicles (Nanoparticles, Micelles) Biocompatibility->DrugDelivery Implants Biomedical Coatings & Implants Biocompatibility->Implants TissueEng Tissue Engineering Scaffolds Biocompatibility->TissueEng Tunability->DrugDelivery Tunability->TissueEng Mechanical->Implants

Caption: Relationship between monomer, polymer properties, and applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the solvents and reagents used in its polymerization.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Handle the monomer and all solvents in a well-ventilated fume hood.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for detailed information on hazards, handling, and disposal.

Conclusion and Future Outlook

This compound is a highly valuable and versatile monomer for the synthesis of advanced poly(arylene ether)s. Its straightforward polymerization via well-established Williamson ether synthesis, coupled with the ability to tailor the properties of the resulting polymers by judicious choice of co-monomers, makes it an attractive platform for materials innovation. For researchers in drug development, the potential to create biocompatible, functional polymers for controlled release and targeted delivery applications is particularly compelling. Future research will likely focus on the synthesis of well-defined block copolymers for self-assembling drug delivery systems and the incorporation of biodegradable linkages to create transient materials for tissue engineering and implantable devices. The foundational knowledge and protocols provided in this guide serve as a robust starting point for such endeavors.

References

  • Hergenrother, P. M., & Smith Jr, J. G. (1993). Synthesis and characterization of poly (arylene ether) s containing quinoxaline units. Polymer, 34(4), 834-841.
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reactivity of the chloroethoxy group in 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Chloroethoxy Group in 1,4-Bis(2-chloroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] Its utility stems from the reactivity of the two primary chloroethoxy groups, which are amenable to a variety of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity of the chloroethoxy group in this compound, delving into the mechanistic underpinnings of its reactions, offering field-proven experimental insights, and presenting detailed protocols for its application.

Introduction: The Molecular Architecture and Significance of this compound

This compound, with the chemical formula C₁₀H₁₂Cl₂O₂, is an organic compound featuring a central benzene ring substituted at the para positions with two 2-chloroethoxy groups.[2] This symmetrical arrangement of two reactive moieties makes it an attractive precursor for the synthesis of a wide array of more complex molecules, including polymers, macrocycles, and pharmacologically active agents.[1][3] The key to its synthetic utility lies in the susceptibility of the primary alkyl chloride within the chloroethoxy group to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂Cl₂O₂[2]
Molecular Weight 235.107 g/mol [2]
Appearance White to pale yellow solid[2]
Melting Point 92-93°C[2]
Boiling Point 335.7±22.0°C at 760 mmHg[2]
Density 1.2±0.1 g/cm³[2]
Solubility Soluble in methanol and other organic solvents[2]

Synthesis of this compound: A Practical Approach

The most prevalent and efficient method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis.[2][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The Williamson Ether Synthesis: Mechanism and Rationale

The synthesis commences with the deprotonation of hydroquinone (1,4-dihydroxybenzene) by a suitable base, typically a carbonate such as potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide.[2] This phenoxide then undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with a 2-chloro-substituted electrophile, such as 2-chloroethanol or 1,2-dichloroethane.[2][5] The use of a polar aprotic solvent like dimethylformamide (DMF) is advantageous as it effectively solvates the cation of the base, leaving the anion more exposed and nucleophilic, thereby accelerating the rate of the Sₙ2 reaction.[4]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Hydroquinone Hydroquinone Phenoxide Dianionic Phenoxide Hydroquinone->Phenoxide Deprotonation TwoChloroethanol 2-Chloroethanol (2 eq.) Product This compound TwoChloroethanol->Product Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->Product Sₙ2 Attack on 2-Chloroethanol

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol for Synthesis

Materials:

  • Hydroquinone (1,4-dihydroxybenzene)

  • 1,2-dichloroethane (excess)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone and anhydrous potassium carbonate in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add an excess of 1,2-dichloroethane to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

The Core Reactivity of the Chloroethoxy Group

The chemical behavior of this compound is dominated by the reactivity of the terminal chlorine atoms on the ethoxy side chains. The primary alkyl chloride nature of these groups makes them excellent substrates for bimolecular nucleophilic substitution (Sₙ2) reactions.[5][6]

Mechanistic Insights into Sₙ2 Reactivity

In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, chlorine) from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[5] The reaction proceeds through a concerted mechanism, meaning bond formation and bond cleavage occur simultaneously in a single step.[5]

SN2_Mechanism Reactants Nu:⁻  +  R-CH₂-Cl TS [Nu---CH₂---Cl]⁻ Transition State Reactants->TS Backside Attack Products Nu-CH₂-R  +  Cl⁻ TS->Products Inversion of Configuration

Caption: The concerted mechanism of an Sₙ2 reaction at the chloroethoxy group.

The rate of the Sₙ2 reaction is influenced by several factors:

  • Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.[6]

  • Substrate: Primary alkyl halides, like the chloroethoxy group, are ideal for Sₙ2 reactions due to minimal steric hindrance.[5][7]

  • Leaving Group: Chloride is a good leaving group as it is the conjugate base of a strong acid (HCl).[6]

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[4]

Reactions with Common Nucleophiles

The versatility of this compound is demonstrated by its reactions with a variety of nucleophiles.

Primary and secondary amines readily react with this compound to form the corresponding diamines. These products are valuable intermediates in the synthesis of polymers, ligands for metal complexes, and pharmaceutical agents. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl formed during the reaction.

Table 2: Representative Reaction of this compound with an Amine

NucleophileProductTypical Conditions
Piperidine1,4-Bis(2-(piperidin-1-yl)ethoxy)benzeneK₂CO₃, Acetonitrile, Reflux

Thiols, being excellent nucleophiles, react efficiently with this compound to yield dithioethers.[8][9] The reaction is usually performed in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.

Table 3: Representative Reaction of this compound with a Thiol

NucleophileProductTypical Conditions
Thiophenol1,4-Bis(2-(phenylthio)ethoxy)benzeneNaOH, Ethanol, Reflux
Potential Side Reactions: Elimination (E2)

Under certain conditions, particularly with strong, sterically hindered bases, an elimination reaction (E2) can compete with the Sₙ2 pathway.[10] In an E2 reaction, the base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond.

E2_Mechanism Reactants B:⁻  +  H-CH₂-CH(R)-Cl TS [B---H---CH₂---CH(R)---Cl]⁻ Transition State Reactants->TS Anti-periplanar arrangement Products B-H  +  CH₂=CH-R  +  Cl⁻ TS->Products Concerted elimination

Caption: The E2 elimination mechanism as a potential side reaction.

Factors favoring E2 elimination include:

  • Strong, bulky bases: Examples include potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA).

  • Higher reaction temperatures.

For this compound, the E2 product would be 1,4-bis(vinyloxy)benzene. However, due to the primary nature of the alkyl halide, Sₙ2 reactions are generally favored with most common nucleophiles.

Applications in Drug Development and Materials Science

The ability to introduce diverse functionalities via nucleophilic substitution makes this compound a valuable scaffold in medicinal chemistry and materials science. It serves as a linker to connect two molecular entities or to create symmetrical molecules with desirable properties. For instance, it has been used in the synthesis of compounds that modulate cytochrome P-450 gene expression.[11] In polymer science, it can be used to synthesize polyethers with specific functionalities.[1]

Conclusion

This compound is a synthetically important molecule whose reactivity is centered on the two primary chloroethoxy groups. These groups are highly susceptible to Sₙ2 reactions with a wide range of nucleophiles, allowing for the straightforward synthesis of a diverse array of disubstituted benzene derivatives. A thorough understanding of the factors governing the Sₙ2/E2 competition is crucial for maximizing the yield of the desired substitution product. The insights and protocols presented in this guide are intended to empower researchers in leveraging the full synthetic potential of this versatile building block.

References

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  • Google Patents. (n.d.). Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
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  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Retrieved from [Link]

  • YouTube. (2023). Elimination-Addition and Benzynes in Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Chemsrc. (n.d.). (2-Chloroethoxy)benzene. Retrieved from [Link]

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  • PubMed Central. (n.d.). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. Retrieved from [Link]

  • PubMed Central. (n.d.). 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene, an extremely potent modulator of mouse hepatic cytochrome P-450 gene expression. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling and Use of 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

1,4-Bis(2-chloroethoxy)benzene (CAS No. 37142-37-3) is an organic compound utilized in various research and synthesis applications.[1] Structurally, it is characterized by a central benzene ring substituted at the para positions with two chloroethoxy groups.[1] While its specific applications are niche, its presence in the laboratory necessitates a thorough understanding of its properties and the associated safety protocols to ensure the well-being of personnel and the integrity of experimental work.

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound. A critical point to underscore is the relative scarcity of detailed toxicological data for this specific molecule. Therefore, the safety protocols outlined herein are grounded in a precautionary principle, drawing from the known properties of the compound, data on structurally similar chemicals, and established best practices in chemical laboratory safety. This document is designed to empower researchers to conduct a thorough risk assessment before commencing any work with this compound.

Compound Identification and Physicochemical Properties

A precise understanding of a chemical's physical properties is the foundation of safe handling. These properties dictate its behavior under laboratory conditions, from storage to reaction. This compound is a solid at room temperature, which simplifies handling by reducing the risk of vapor inhalation compared to volatile liquids.[1] However, its solubility in organic solvents means that solution-based hazards must be considered.[1]

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Name This compound [1]
CAS Number 37142-37-3 [1][2]
Synonyms p-Bis(2-chloroethoxy)benzene [1]
Molecular Formula C₁₀H₁₂Cl₂O₂ [1]
Molecular Weight 235.11 g/mol [1]
Appearance White to pale yellow solid [1]
Melting Point 92-93°C [1]
Boiling Point 335.7 ± 22.0°C at 760 mmHg [1]
Density 1.2 ± 0.1 g/cm³ [1]
Flash Point 129.7 ± 22.4°C [1]

| Solubility | Soluble in methanol and other organic solvents |[1] |

Hazard Identification and Toxicological Assessment

  • Structural Analogs: A related compound, 1,4-Bis(2-chloroethyl)benzene (CAS 7379-84-2), is classified as causing skin and serious eye irritation. Given the structural similarity, it is prudent to assume that this compound presents, at a minimum, similar irritant hazards.

  • Potential Hazards (Inferred):

    • Skin and Eye Irritation: Direct contact with the solid or its solutions may cause irritation.

    • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]

    • Ingestion: Harmful if swallowed. While specific data is absent, ingestion of chlorinated organic compounds can pose significant health risks.

    • Chronic Effects: The long-term toxicological properties have not been thoroughly investigated.[3] The presence of a benzene ring and chlorinated side chains warrants caution regarding potential chronic effects, and exposure should be minimized.

Due to these uncertainties, this compound should be handled as a substance of unknown toxicity, and all routes of exposure (inhalation, dermal, ocular, ingestion) must be rigorously prevented.

Exposure Controls: Engineering, Administrative, and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential. The hierarchy of controls prioritizes the most effective and reliable measures to protect laboratory personnel.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Safety cluster_examples Application to this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative ex_eng Work within a certified chemical fume hood. Engineering->ex_eng PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE ex_adm Develop SOPs, provide training, restrict access to authorized users. Administrative->ex_adm ex_ppe Wear gloves, safety glasses, and a lab coat. PPE->ex_ppe

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

The primary defense is to physically separate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[4] This is crucial to contain any dust and prevent inhalation.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[4][5]

Administrative Controls

These are work policies and procedures designed to reduce exposure duration, frequency, and severity.

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound and on emergency protocols.

  • Restricted Access: The area where the compound is stored and handled should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE should be based on a task-specific risk assessment.

Table 2: Recommended Personal Protective Equipment (PPE)

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shields.[5] Nitrile or other chemical-resistant gloves.[3] Lab coat. Not normally required.
Weighing & Transfer (Solid) Tightly fitting safety goggles.[6] Chemical-resistant gloves (e.g., nitrile). Inspect before use.[3] Lab coat. Required if dust is generated and not fully contained by fume hood (e.g., NIOSH-approved P95 or P100 particulate respirator).[3]

| Solution Preparation & Reaction | Tightly fitting safety goggles and a face shield if there is a splash risk.[5] | Chemical-resistant gloves. Consult glove manufacturer's compatibility chart for the specific solvent being used. | Chemical-resistant apron over a lab coat. | Not normally required if performed in a fume hood. |

Standard Operating Procedures for Handling and Storage

Adherence to a strict protocol minimizes risk.

General Laboratory Handling Protocol
  • Pre-Operation:

    • Confirm that the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in Table 2.

    • Ensure spill kit and emergency contact information are readily accessible.

    • Clearly delineate the work area within the fume hood.

  • Handling Operations:

    • Retrieve the container from its storage location.

    • Carefully open the container inside the fume hood to avoid generating dust.

    • Use a spatula or scoop for transfers. Avoid pouring the solid directly if it can create dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[3][5]

  • Post-Operation:

    • Decontaminate all equipment used.

    • Wipe down the work surface inside the fume hood.

    • Properly seal and label all waste containers.

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands and forearms thoroughly with soap and water.

Storage

Proper storage is critical for maintaining chemical stability and preventing accidental release.

  • Conditions: Store in a cool, dry, and well-ventilated area.[3]

  • Container: Keep the container tightly closed and properly labeled.[5]

  • Incompatibilities: Store away from strong oxidizing agents and bases.[4][5]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 3: First Aid Measures for Exposure

Exposure Route Action
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8] |

Spill Response Protocol

For small-scale laboratory spills (<10g of solid), trained laboratory personnel can perform cleanup. For larger spills, evacuate the area and contact emergency services.[9]

Spill_Response_Workflow Start Spill Occurs Alert 1. Alert Personnel & Evacuate Area Start->Alert Assess 2. Assess Spill (Is it safe to clean?) Alert->Assess Call_Help Evacuate & Call Emergency Services Assess->Call_Help No PPE 3. Don Appropriate PPE Assess->PPE Yes Contain 4. Contain Spill (Cover with absorbent) PPE->Contain Cleanup 5. Clean Up (Sweep solid carefully) Contain->Cleanup Package 6. Package Waste (Seal & label container) Cleanup->Package Decon 7. Decontaminate (Area & equipment) Package->Decon End Cleanup Complete Decon->End

Caption: A step-by-step workflow for responding to a chemical spill in the laboratory.

Detailed Spill Cleanup Steps (Small Solid Spill):

  • Control & Alert: Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate (fume hood is on).

  • Protect Yourself: Don PPE, including safety goggles, a lab coat, and double nitrile gloves.

  • Contain: If the material is a solid, you can prevent it from becoming airborne by gently covering it with a plastic-backed absorbent pad or by lightly misting it with water if it is not water-reactive.[9]

  • Clean Up: Carefully sweep the solid material using a brush and dustpan.[3] Avoid creating dust. Place the collected material into a heavy-duty plastic bag or a sealable container.[10]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place all cleanup materials (gloves, wipes, dustpan) into the waste container.

  • Dispose: Seal and label the container as hazardous waste according to institutional guidelines.

Waste Disposal

All waste containing this compound, whether solid, in solution, or as contaminated materials from a spill, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly sealed, and clearly labeled container.

  • Labeling: The label must include the chemical name, concentration, and appropriate hazard warnings.

  • Disposal: Disposal must be carried out through the institution's environmental health and safety office, in strict accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]

Conclusion

The safe use of this compound in a research setting is contingent upon a proactive and informed approach to safety. Given the limited specific toxicological information, researchers must operate with a high degree of caution, treating the compound as potentially hazardous via all routes of exposure. The implementation of robust engineering controls, strict adherence to handling protocols, consistent use of appropriate personal protective equipment, and thorough emergency preparedness are non-negotiable elements of a safe laboratory environment. By integrating these principles, scientists can confidently pursue their research objectives while upholding the highest standards of safety.

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  • TCI Chemicals. (n.d.). 1,4-Bis(2-chloroethyl)benzene 7379-84-2.
  • National Institutes of Health (NIH), PubChem. (n.d.). Benzene, (2-chloroethoxy)-.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • Sigma-Aldrich. (n.d.). This compound | 37142-37-3.

Sources

Methodological & Application

experimental protocol for protein cross-linking with 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for Protein Cross-Linking with 1,4-Bis(2-chloroethoxy)benzene

Audience: Researchers, scientists, and drug development professionals.

Harnessing a Novel Covalent Probe: A Guide to Protein Cross-Linking with this compound

Abstract

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as an indispensable technique for elucidating protein-protein interactions and mapping the three-dimensional architecture of protein complexes in their native state.[1][2] This guide introduces this compound, a homobifunctional cross-linking agent, and provides a detailed protocol for its application. While classic reagents often target common nucleophiles, the unique reactivity of the chloroethoxy groups offers a distinct tool for probing protein topology. This document provides the foundational principles, a step-by-step experimental workflow, and data analysis strategies to empower researchers in leveraging this reagent for structural and systems biology applications.[2]

Introduction: The Rationale for this compound in Structural Proteomics

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes.[3] Chemical cross-linking provides spatial constraints by covalently linking amino acid residues that are in close proximity, effectively capturing a snapshot of a protein's structure or a transient interaction.[1][4]

This compound is a symmetrical, non-cleavable cross-linker. Its utility stems from its two reactive chloroethyl groups, which can undergo nucleophilic substitution reactions with specific amino acid side chains.[5] This provides a defined spacer arm to bridge residues, offering valuable distance information for computational modeling of protein structures and complexes.[1]

Principle and Mechanism of Action

The cross-linking reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary targets on the protein surface are nucleophilic amino acid residues.

  • Primary Targets: The most reactive nucleophiles in proteins under physiological or slightly alkaline conditions are the ε-amino group of Lysine (Lys) and the sulfhydryl group of Cysteine (Cys) .[6][7]

  • Reaction Conditions: The reaction is highly pH-dependent. A moderately alkaline pH (8.0-9.0) is recommended to ensure that the target amino groups are deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon of the chloroethoxy group, displacing the chloride leaving group.[6]

The two reactive ends of this compound can react with residues on the same protein (intra-molecular cross-link) or on two different interacting proteins (inter-molecular cross-link).

Mechanism cluster_0 Step 1: First Nucleophilic Attack cluster_1 Step 2: Second Nucleophilic Attack (Cross-link formation) Crosslinker This compound Intermediate Mono-adducted Protein Crosslinker->Intermediate Protein1_Lys Protein-Lys-NH₂ Protein1_Lys->Intermediate Sₙ2 Reaction (pH 8-9) Crosslinked_Product Covalently Cross-linked Protein Complex Intermediate->Crosslinked_Product Sₙ2 Reaction Protein2_Lys Protein'-Lys-NH₂ Protein2_Lys->Crosslinked_Product

Caption: Reaction mechanism of this compound.

Reagent Profile and Properties

Proper handling and storage of the cross-linker are paramount for reproducible results.

PropertyValueSource
Chemical Name This compound[8]
CAS Number 37142-37-3[8][9]
Molecular Formula C₁₀H₁₂Cl₂O₂[8][9]
Molecular Weight 235.11 g/mol [8][9]
Appearance White to pale yellow solid[8]
Melting Point 92-93°C[8]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)[8]
Reactivity Targets primary amines and sulfhydryls[5]

Detailed Experimental Protocol

This protocol provides a comprehensive workflow for cross-linking purified protein samples. Optimization is critical and starting points are provided.

Experimental_Workflow prep_reagent 1. Prepare Cross-linker Stock Solution prep_protein 2. Prepare Protein Sample in Amine-Free Buffer prep_reagent->prep_protein reaction 3. Initiate Cross-Linking Reaction prep_protein->reaction quench 4. Quench Reaction with Tris or Glycine reaction->quench analysis 5. Analyze Results quench->analysis sds_page SDS-PAGE Analysis analysis->sds_page mass_spec Mass Spectrometry (Optional) analysis->mass_spec

Caption: Overall experimental workflow for protein cross-linking.

Materials and Reagents
  • This compound (CAS 37142-37-3)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purified protein sample(s)

  • Reaction Buffer (Amine-Free): e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0 or Phosphate-Buffered Saline (PBS), pH 8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • SDS-PAGE equipment and reagents (gels, running buffer, loading dye).

  • Microcentrifuge tubes, pipettes, incubator/thermomixer.

Step-by-Step Procedure

Step 1: Preparation of Cross-linker Stock Solution

  • Rationale: The cross-linker is a solid and not soluble in aqueous buffers. A concentrated stock in an organic solvent allows for precise addition to the aqueous protein solution.

  • On the day of the experiment, prepare a 50 mM stock solution of this compound in anhydrous DMSO.

  • Briefly vortex to ensure complete dissolution.

    • Note: Prepare this solution fresh, as the chloroalkane moiety can be susceptible to hydrolysis over time in the presence of trace water.

Step 2: Protein Sample Preparation

  • Rationale: The protein must be in a buffer devoid of primary amines (like Tris) that would compete with the protein for reaction with the cross-linker. The pH must be controlled to ensure target residues are reactive.

  • Buffer exchange the purified protein sample into the chosen amine-free Reaction Buffer (e.g., HEPES or PBS, pH 8.0).

  • Adjust the protein concentration to a range of 1-10 µM (approximately 0.1-1.0 mg/mL for a 50 kDa protein).

    • Expert Tip: The optimal protein concentration is a balance. It must be high enough to favor the desired inter-molecular cross-linking but low enough to avoid non-specific aggregation.

Step 3: The Cross-Linking Reaction

  • Rationale: The molar excess of the cross-linker and the incubation time are the most critical parameters to optimize. A titration is necessary to find the balance between efficient cross-linking and excessive modification that can lead to protein precipitation.

  • Aliquot your protein sample into several microcentrifuge tubes for optimization. Include a "No Cross-linker" negative control.

  • Add the 50 mM cross-linker stock solution to the protein samples to achieve a range of final molar excesses over the protein. See the table below for starting points.

  • Immediately mix gently by flicking the tube. Do not vortex, as this may denature the protein.

  • Incubate the reaction at room temperature (25°C) for 30-60 minutes.

ParameterRecommended RangeStarting PointRationale
Protein Concentration 1 - 10 µM5 µMBalances interaction kinetics and aggregation risk.
Molar Excess of Cross-linker 20:1 to 500:150:1, 100:1, 250:1Titrate to find optimal cross-link efficiency vs. modification.
Incubation Time 15 - 120 minutes45 minutesTime-dependent reaction; shorter times for transient interactions.
Temperature 4°C - 37°C25°CHigher temperatures increase reaction rate but may affect protein stability.
pH 7.5 - 9.08.0Ensures deprotonation of lysine ε-amino groups for nucleophilic attack.[6]

Step 4: Quenching the Reaction

  • Rationale: Quenching consumes any unreacted cross-linker, preventing further, non-specific modification of the protein and other molecules in downstream analysis steps.

  • Add the 1 M Quenching Buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.

  • Incubate for an additional 15 minutes at room temperature.

Step 5: Analysis of Cross-Linking Efficiency by SDS-PAGE

  • Rationale: SDS-PAGE separates proteins by molecular weight. Cross-linked species (dimers, trimers, etc.) will appear as new, higher-molecular-weight bands on the gel, providing immediate validation of the reaction's success.[10]

  • Mix an aliquot of each quenched reaction mixture with SDS-PAGE loading buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel, including the "No Cross-linker" control and a molecular weight marker.

  • Run the gel and visualize the protein bands using a suitable staining method (e.g., Coomassie Blue).

  • Interpretation: Compare the lanes with the cross-linker to the negative control. The appearance of new bands at higher molecular weights confirms successful cross-linking. The optimal condition is the one that yields distinct higher-order bands with minimal smearing or loss of the monomer band into a high-molecular-weight aggregate at the top of the gel.

Safety and Handling Precautions
  • This compound is classified as a skin and eye irritant.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the solid compound and its solutions.[11]

  • Handling: Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[11][12]

  • Disposal: Dispose of chemical waste in accordance with local and institutional regulations.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No cross-linking observed - Incorrect buffer pH (too low)- Inactive cross-linker (hydrolyzed)- Insufficient cross-linker concentration or incubation time- No accessible residues in proximity- Verify Reaction Buffer is pH 8.0-9.0.- Prepare fresh cross-linker stock solution.- Increase molar excess of cross-linker and/or incubation time.- Confirm protein structure; residues may be too far apart.
Excessive aggregation/precipitation - Protein concentration is too high- Molar excess of cross-linker is too high- Over-incubation- Decrease the protein concentration.- Perform a titration to lower the molar excess of the cross-linker.- Reduce the incubation time.
Smearing on SDS-PAGE gel - Heterogeneous cross-linking (multiple modifications)- Protein degradation- Reduce the molar excess of the cross-linker.- Add protease inhibitors to the protein sample before starting the experiment.
References
  • Bata, M., Mládek, M., & Vondruška, M. (2007). CONTRIBUTION TO ASSESSING CROSS-LINKING OF PROTEIN HYDROLYZATE WITH DIEPOXIDES. Journals@UC. Retrieved from [Link]

  • Michaelson-Richie, E. D., Loeber, R. L., Codreanu, S. G., Ming, X., Liebler, D. C., Campbell, C., & Tretyakova, N. Y. (2010). DNA-Protein Cross-Linking by 1,2,3,4-Diepoxybutane. Journal of Proteome Research, 9(10), 5117–5128. Retrieved from [Link]

  • Chemsrc. (n.d.). (2-Chloroethoxy)benzene | CAS#:614-72-2. Retrieved from [Link]

  • Loecken, E. M., & Guengerich, F. P. (2009). The Bis-Electrophile Diepoxybutane Cross-links DNA to Human Histones but Does Not Result in Enhanced Mutagenesis in Recombinant Systems. Biochemistry, 48(6), 1337–1344. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161260566, C16H16Cl4. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 1-(2-Chloroethoxy)-4-ethoxybenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12156, Benzene, (2-chloroethoxy)-. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (2-chloroethoxy)- (CAS 622-86-6). Retrieved from [Link]

  • Vellema, J., & Koyiparamban, S. (2022). Insights on Chemical Crosslinking Strategies for Proteins. International Journal of Molecular Sciences, 23(23), 14637. Retrieved from [Link]

  • Götze, M., et al. (2023). In vivo crosslinking and effective 2D enrichment for proteome wide interactome studies. bioRxiv. Retrieved from [Link]

  • University of Washington. (n.d.). Chemical Crosslinking - Probing the interface of proteins. Retrieved from [Link]

  • MDPI. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Retrieved from [Link]

  • Nature. (2023). In vivo crosslinking and effective 2D enrichment for proteome wide interactome studies. Retrieved from [Link]

  • Bruce Lab. (n.d.). In vivo cross-linking mass spectrometry for protein and complex structural analysis. Retrieved from [Link]

  • Yu, C., & Huang, L. (2018). Crosslinking mass spectrometry: A link between structural biology and systems biology. Biophysical reviews, 10(1), 119-129. Retrieved from [Link]

  • EMBL-EBI. (2024). Kinetic principles of chemical cross-link formation for protein-protein interactions. Retrieved from [Link]

Sources

Synthesis of Functionalized Poly(p-phenylene vinylene) using 1,4-Bis(2-chloroethoxy)benzene as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide for the synthesis of a soluble, functionalized poly(p-phenylene vinylene) (PPV) derivative starting from 1,4-bis(2-chloroethoxy)benzene. We detail a two-stage process: first, the synthesis of the active monomer, 1,4-bis(chloromethyl)-2,5-bis(2-chloroethoxy)benzene, via a robust chloromethylation protocol. Second, the polymerization of this monomer into poly[2,5-bis(2-chloroethoxy)-1,4-phenylene vinylene] via the Gilch polymerization route. This guide is designed for researchers in materials science, polymer chemistry, and drug development, offering not only step-by-step protocols but also the underlying scientific rationale, expected characterization data, and expert insights into the process.

Scientific Introduction & Strategic Overview

Poly(p-phenylene vinylene) (PPV) is a cornerstone conjugated polymer in the field of organic electronics, celebrated for its applications in light-emitting diodes (OLEDs), photovoltaic devices, and sensors.[1][2] However, the parent PPV polymer is a rigid, intractable material, suffering from extreme insolubility that severely limits its processability.[3] A highly effective strategy to overcome this limitation is the introduction of flexible alkoxy side chains onto the phenylene ring.[3][4] These side chains disrupt intermolecular packing, drastically improving solubility in common organic solvents and enabling the fabrication of high-quality thin films.

This application note focuses on the use of this compound as a versatile precursor. The chloroethoxy side chains not only confer solubility but also introduce a reactive handle—the terminal chloride—which can be leveraged for post-polymerization modification. This allows for the subsequent attachment of other functional groups, making it a valuable platform for creating tailored materials for specific applications, such as targeted drug delivery systems or chemical sensors.

The synthesis is achieved via the Gilch polymerization , a powerful base-mediated reaction known for producing high molecular weight PPV derivatives from α,α'-dihalo-p-xylene monomers.[5][6] Our approach is therefore a two-part process, which will be detailed in the following sections:

  • Monomer Synthesis: Conversion of the this compound precursor into the polymerizable monomer, 1,4-bis(chloromethyl)-2,5-bis(2-chloroethoxy)benzene.

  • Polymerization: The Gilch polymerization of the synthesized monomer to yield the final, soluble PPV derivative.

Part I: Synthesis of the Active Monomer

The Gilch polymerization requires a bis(halomethyl)benzene monomer. Therefore, the first critical stage is the chloromethylation of the this compound precursor. This is an electrophilic aromatic substitution that attaches the required -CH₂Cl groups to the benzene ring, ortho to the electron-donating alkoxy groups.

Monomer Synthesis Workflow

precursor This compound reaction Chloromethylation Reaction (15-20°C, 6-8 hours) precursor->reaction reagents Paraformaldehyde Acetic Acid Hydrogen Chloride (gas) reagents->reaction solvent Toluene solvent->reaction workup Aqueous Wash & Solvent Removal reaction->workup product 1,4-Bis(chloromethyl)-2,5-bis(2-chloroethoxy)benzene (Gilch Monomer) workup->product Gilch_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer Monomer (Ar-(CH2Cl)2) Quino p-Quinodimethane Intermediate Monomer->Quino - HCl Base KOtBu Dimer Diradical Dimer Quino->Dimer Dimerization GrowingChain Growing Radical Chain Dimer->GrowingChain Chain Growth Dimer->GrowingChain Polymer PPV Polymer GrowingChain->Polymer + n Monomers

Sources

Application Notes & Protocol: Williamson Ether Synthesis of 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for the synthesis of 1,4-Bis(2-chloroethoxy)benzene (CAS: 37142-37-3) via the Williamson ether synthesis. This method, renowned for its reliability in forming ether linkages, is adapted here for the dialkylation of hydroquinone with 1,2-dichloroethane. We delve into the mechanistic rationale, optimal reaction conditions, a detailed step-by-step protocol, and methods for purification and characterization. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering insights grounded in established chemical principles to ensure reproducibility and high yield.

Introduction and Scientific Rationale

This compound is a symmetrical aromatic diether that serves as a valuable bifunctional monomer and synthetic intermediate. Its structure, featuring a rigid phenylene core and two reactive chloroethyl termini, makes it a key building block for polymers, macrocycles, and pharmaceutical precursors. The chlorine atoms act as effective leaving groups for subsequent nucleophilic substitution reactions.[1]

The Williamson ether synthesis is the chosen method due to its efficiency and versatility.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) attacks an alkyl halide.[3][4] In this specific application, hydroquinone is deprotonated to form the potent bis-phenoxide nucleophile, which then reacts with 1,2-dichloroethane.

Causality of Reagent Selection:

  • Nucleophile: Hydroquinone is an ideal starting material. Its phenolic protons are significantly more acidic (pKa ≈ 10) than those of aliphatic alcohols, allowing for facile deprotonation by moderately strong bases like potassium carbonate or sodium hydroxide.[5] The resulting phenoxide is an excellent nucleophile, stabilized by resonance.

  • Electrophile: 1,2-dichloroethane serves as the source for the two-carbon chloroethoxy bridge. As a primary alkyl halide, it is highly susceptible to SN2 attack and less prone to the competing E2 elimination side reaction.[4][6] An excess of this reagent is used to drive the reaction towards dialkylation and to serve as a solvent.

  • Base: Potassium carbonate (K₂CO₃) is a suitable base for this synthesis. It is strong enough to deprotonate the phenol, is inexpensive, and is easier to handle than alkali metals or metal hydrides.[7][8]

  • Solvent & Phase Transfer Catalysis: A polar aprotic solvent like Dimethylformamide (DMF) is highly effective as it solvates the potassium cation while leaving the phenoxide anion highly reactive.[3][8] To enhance reaction rates, especially in less polar systems or for industrial applications, a phase transfer catalyst (PTC) such as a quaternary ammonium salt can be employed. The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide resides.[3][9][10]

Reaction Mechanism and Energetics

The synthesis proceeds in two key stages, as illustrated below.

  • Deprotonation: The base (K₂CO₃) deprotonates the two acidic hydroxyl groups of hydroquinone to form the potassium bis-phenoxide salt. This is a rapid acid-base equilibrium.

  • Dual SN2 Alkylation: The highly nucleophilic phenoxide oxygens sequentially attack the electrophilic carbon centers of two separate 1,2-dichloroethane molecules. This occurs via a backside attack, displacing the chloride leaving group in a concerted SN2 fashion.[2][3]

Williamson_Mechanism Figure 1: Reaction Mechanism cluster_alkylation Dual SN2 Alkylation HQ Hydroquinone Phenoxide Potassium Bis-phenoxide (Intermediate) HQ->Phenoxide Deprotonation Base 2 K₂CO₃ DCE 2 x 1,2-Dichloroethane Monoether Mono-alkylated Intermediate Product This compound Phenoxide->Monoether 1st SN2 Attack Monoether->Product 2nd SN2 Attack Workflow Figure 2: Experimental Workflow Setup 1. Apparatus Setup (3-neck flask, condenser, N₂ inlet) Charge 2. Charge Reagents (Hydroquinone, K₂CO₃, DMF) Setup->Charge Heat 3. Heat & Stir (Heat to 80°C under N₂) Charge->Heat AddDCE 4. Add Dichloroethane (Add dropwise over 30 min) Heat->AddDCE Reflux 5. Reflux Reaction (Maintain at 80-85°C for 12-18h) AddDCE->Reflux Monitor 6. Monitor Progress (TLC) Reflux->Monitor Cool 7. Cool & Quench (Cool to RT, add cold water) Monitor->Cool Extract 8. Extraction (Extract with Diethyl Ether) Cool->Extract Wash 9. Wash Organic Layer (5% NaOH, then Brine) Extract->Wash Dry 10. Dry & Filter (Anhydrous MgSO₄) Wash->Dry Evaporate 11. Solvent Removal (Rotary Evaporation) Dry->Evaporate Purify 12. Recrystallization (e.g., from Ethanol/Water) Evaporate->Purify Analyze 13. Characterization (MP, NMR, IR) Purify->Analyze

Caption: Figure 2: Experimental Workflow.

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Ensure the system is dry.

  • Charge Reagents: To the flask, add hydroquinone (11.01 g), finely powdered potassium carbonate (34.55 g), and anhydrous DMF (200 mL).

  • Inert Atmosphere: Begin stirring the mixture and purge the system with dry nitrogen for 10-15 minutes.

  • Heating: Heat the slurry to 80 °C using a heating mantle.

  • Addition of Alkylating Agent: Slowly add 1,2-dichloroethane (31.5 mL) to the stirred mixture over 30 minutes using an addition funnel. An initial exotherm may be observed.

  • Reaction: Maintain the reaction temperature at 80-85 °C and continue stirring under a nitrogen atmosphere for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the hydroquinone spot.

  • Work-up - Quenching: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into 500 mL of cold deionized water with stirring. A precipitate of the crude product should form.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether (3 x 150 mL).

  • Work-up - Washing: Combine the organic extracts. Wash with a 5% aqueous NaOH solution (2 x 100 mL) to remove any unreacted hydroquinone, followed by a wash with saturated brine (1 x 100 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude solid product.

3.4. Purification

Recrystallize the crude solid from a mixed solvent system, such as ethanol and water, to yield pure this compound as a white to pale yellow solid. [1]The expected melting point is 92-93 °C. [1]

Potential Side Reactions and Troubleshooting

  • Mono-alkylation: Incomplete reaction can lead to the formation of 4-(2-chloroethoxy)phenol. This can be minimized by using a sufficient excess of the base and alkylating agent and ensuring adequate reaction time. The NaOH wash during work-up is critical for removing this acidic byproduct.

  • Polymerization: At higher temperatures, the product can potentially react further to form polymeric byproducts. Strict temperature control is essential.

  • Troubleshooting Low Yield:

    • Inactive Base: Ensure the potassium carbonate is anhydrous and finely powdered to maximize its surface area and reactivity.

    • Wet Reagents/Solvent: Water will compete with the phenoxide as a nucleophile and can hydrolyze the alkyl halide. Using anhydrous solvents and reagents is crucial. [11] * Insufficient Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion.

Safety and Handling

  • 1,2-Dichloroethane: Is a toxic, flammable, and suspected carcinogenic liquid. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. Use with proper PPE.

  • Sodium Hydroxide: Is highly corrosive. Avoid contact with skin and eyes. The work-up wash with NaOH solution should be performed carefully.

  • General Precautions: The reaction should be conducted under an inert atmosphere to prevent oxidation of the hydroquinone/phenoxide.

References

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis (Williamson Reaction). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Unknown Author. (n.d.). The Williamson ether synthesis.
  • Unknown Author. (2025). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst.
  • Hill, R. K., & Barbaro, J. (n.d.). Experiment 06 Williamson Ether Synthesis. In Experiments in Organic Chemistry (3rd ed.).
  • Unknown Author. (2020). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). An efficient tandem synthesis of alkyl aryl ethers.... Retrieved from [Link]

  • Google Patents. (n.d.). CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
  • Science Learning Center, University of Colorado Boulder. (n.d.). Experiment: Williamson Ether Synthesis of Ethoxybenzene. Retrieved from [Link]

Sources

step-by-step guide for peptide modification using 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic modification of peptides is a cornerstone of modern drug discovery and development. By introducing specific chemical moieties, researchers can enhance peptide stability, modulate biological activity, and create novel therapeutic candidates such as peptide-drug conjugates (PDCs).[1][2] Bifunctional crosslinkers are pivotal reagents in this field, enabling the covalent linkage of peptides to other molecules or the introduction of conformational constraints.[3] This application note provides a detailed guide for the modification of peptides using 1,4-Bis(2-chloroethoxy)benzene, a homobifunctional alkylating agent.

This compound possesses two reactive 2-chloroethoxy groups, which can form stable ether linkages with nucleophilic residues on a peptide.[2] The rigid benzene core provides a defined spatial constraint, making this reagent particularly useful for probing spatial relationships within a peptide structure or for linking a peptide to another molecule with a fixed distance. The primary targets for alkylation on a peptide are the side chains of cysteine, lysine, and histidine, as well as the N-terminal amino group, with cysteine being the most reactive due to the high nucleophilicity of its thiol group.[4][5]

This guide will detail the materials, protocols, and analytical methods for the successful modification of peptides with this compound, including purification and characterization of the final product.

Reaction Mechanism

The modification of a peptide with this compound proceeds via a nucleophilic substitution reaction (SN2). The nucleophilic side chains of amino acid residues, such as the thiol of cysteine or the amine of lysine, attack the electrophilic carbon of the 2-chloroethoxy group, displacing the chloride leaving group to form a stable ether or amine linkage, respectively. Given the bifunctional nature of the reagent, this can result in either intramolecular crosslinking (within the same peptide chain), intermolecular crosslinking (between two peptide chains), or the formation of a "dead-end" modification where only one arm of the crosslinker reacts.[6]

Reaction_Mechanism Peptide Peptide-Nu: Modified_Peptide Peptide-Nu-CH2-CH2-O-Ph-O-CH2-CH2-Cl (Mono-adduct) Peptide->Modified_Peptide S_N2 Reaction Crosslinker Cl-CH2-CH2-O-Ph-O-CH2-CH2-Cl (this compound) Crosslinked_Peptide Peptide-Nu-CH2-CH2-O-Ph-O-CH2-CH2-Nu-Peptide (Cross-linked Product) Modified_Peptide->Crosslinked_Peptide

Caption: General reaction scheme for peptide modification.

Materials and Reagents

Materials
  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Magnetic stirrer and stir bars

  • pH meter or pH paper

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Reagents
  • Peptide of interest (lyophilized powder)

  • This compound (CAS 37142-37-3)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • HPLC Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • HPLC Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), HPLC-grade water, HPLC-grade acetonitrile

Experimental Protocols

Protocol 1: Peptide Modification

This protocol describes the in-solution modification of a peptide with this compound.

  • Peptide Dissolution: Dissolve the lyophilized peptide in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of an organic co-solvent like DMF or DMSO can be added (up to 10% v/v).

  • Crosslinker Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-50 mM.

  • Reaction Setup: Add the desired molar excess of the this compound stock solution to the peptide solution. A good starting point is a 10 to 50-fold molar excess of the crosslinker over the peptide. The optimal ratio may need to be determined empirically.[1]

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC-MS.

  • Quenching: After the desired reaction time, quench the reaction by adding the quenching solution to a final concentration of 50 mM. The primary amines in the Tris buffer will react with any excess this compound. Let the quenching reaction proceed for 30 minutes at room temperature.

  • Sample Preparation for Purification: Acidify the reaction mixture to a pH of 2-3 with a small amount of TFA to prepare it for RP-HPLC purification.

Protocol 2: Purification of the Modified Peptide by RP-HPLC

The modified peptide is purified from unreacted peptide, excess crosslinker, and other reaction byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]

  • Column Equilibration: Equilibrate a C18 RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject the acidified reaction mixture onto the column.

  • Elution Gradient: Elute the bound peptides using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 65% Mobile Phase B over 30-60 minutes. The exact gradient will depend on the hydrophobicity of the peptide and its modified forms.

  • Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector (typically at 214 nm and 280 nm).

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the fractions containing the desired modified peptide.

  • Lyophilization: Pool the fractions containing the pure modified peptide and lyophilize to obtain the final product as a powder.

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the successful modification of the peptide.[9][10][11]

  • Sample Preparation: Dissolve a small amount of the lyophilized, purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Mass Analysis: Acquire the mass spectrum of the sample.

  • Data Interpretation:

    • Mono-adduct: A mass increase corresponding to the addition of one molecule of this compound minus one molecule of HCl (C10H11ClO2) is expected. The expected mass shift is approximately +198.63 Da.

    • Cross-linked Product: A mass increase corresponding to the addition of one molecule of this compound minus two molecules of HCl (C10H10O2) is expected. The expected mass shift is approximately +162.14 Da.

    • Dead-end Product: A mass increase corresponding to the addition of one molecule of this compound where the second chloroethoxy group has been hydrolyzed to a hydroxyethoxy group (C10H12O3) minus one molecule of HCl is expected. The expected mass shift is approximately +180.19 Da.

Quantitative Data Summary

ParameterRecommended RangePurpose
Peptide Concentration1-5 mg/mLTo ensure efficient reaction kinetics.
Crosslinker:Peptide Molar Ratio10:1 to 50:1To drive the reaction towards product formation.[1]
Reaction Time2-4 hoursTo allow for sufficient reaction completion.
Reaction Temperature20-25°CA balance between reaction rate and peptide stability.
pH7.5Favors the deprotonated (nucleophilic) state of cysteine and lysine.

Experimental Workflow

Experimental_Workflow Start Start: Lyophilized Peptide Dissolve Dissolve Peptide in Reaction Buffer Start->Dissolve Add_Crosslinker Add this compound Dissolve->Add_Crosslinker React Incubate at RT (2-4 hours) Add_Crosslinker->React Quench Quench Reaction with Tris Buffer React->Quench Purify Purify by RP-HPLC Quench->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize End End: Purified Modified Peptide Characterize->End

Caption: Overview of the experimental workflow.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low reaction efficiency Insufficient crosslinker concentration.Increase the molar excess of this compound.[3][12]
Low peptide concentration.Increase the concentration of the peptide in the reaction mixture.
Suboptimal pH.Ensure the reaction buffer pH is around 7.5 to facilitate nucleophilic attack.
Multiple products/side reactions Over-reaction or reaction at less reactive sites.Decrease the reaction time or the molar excess of the crosslinker.[3][12]
Peptide aggregation.Add a small amount of organic co-solvent (e.g., up to 10% DMF or DMSO).[13]
Poor recovery after HPLC Peptide precipitation on the column.Ensure the sample is fully solubilized and acidified before injection.
Non-optimal gradient.Optimize the HPLC gradient to ensure proper separation and elution.[7]

References

  • Chen, Y., et al. (2009). Identification of Cross-Linked Peptides for Protein Interaction Studies Using Mass Spectrometry and 18O Labeling. Analytical Chemistry, 81(19), 8073–8079. [Link]

  • Lee, Y. J., et al. (2008). Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs. WABI 2008, 148–159. [Link]

  • Leitner, A., et al. (2018). Cross-linked peptide identification: A computational forest of algorithms. Mass Spectrometry Reviews, 37(6), 738–749. [Link]

  • Suttapitugsakul, S., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2636-2645. [Link]

  • Suttapitugsakul, S., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2636-2645. [Link]

  • O'Reilly, F. J., et al. (2020). Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. Proceedings of the National Academy of Sciences, 117(50), 31826-31836. [Link]

  • Suttapitugsakul, S., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2636-2645. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Current Opinion in Structural Biology, 50, 159-166. [Link]

  • Suttapitugsakul, S., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Request PDF. [Link]

  • American Peptide Society. (n.d.). Tips & Tricks. [Link]

  • Lubeckyj, R. A., et al. (2011). Alkylating tryptic peptides to enhance ESI-MS analysis. Journal of the American Society for Mass Spectrometry, 22(2), 368–371. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3–35. [Link]

  • Hayden, P. J., et al. (1987). Role for an episulfonium ion in S-(2-chloroethyl)-DL-cysteine-induced cytotoxicity and its reaction with glutathione. Molecular Pharmacology, 32(1), 81–86. [Link]

  • Jadaun, G. P. S., et al. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharmaceutical Methods, 8(1), 2-11. [Link]

  • Kalia, J., & Raines, R. T. (2010). Residue-specific peptide modification: a chemist's guide. Current Organic Chemistry, 14(2), 138–147. [Link]

  • Zhang, C., et al. (2020). Facile preparation of sulfonium peptide and protein probes for selective crosslinking of methyllysine readers. Chemical Science, 11(22), 5693–5698. [Link]

  • GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. ResearchGate. [Link]

  • Rappsilber, J., et al. (2007). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of Proteome Research, 6(1), 21–25. [Link]

  • Ferrer-Sueta, G., & Radi, R. (2022). Reactive Species on Amino Acids. Encyclopedia, 2(4), 1897-1915. [Link]

  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. [Link]

  • Chen, J., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Journal of the American Chemical Society, 141(48), 18954–18959. [Link]

  • Elfarra, A. A., et al. (1985). Structure-nephrotoxicity relationships of S-(2-chloroethyl)-DL-cysteine and analogs: role for an episulfonium ion. Journal of Pharmacology and Experimental Therapeutics, 233(2), 512–516. [Link]

  • Simon, M. D., et al. (2012). The Chemical Biology of Reversible Lysine Post-Translational Modifications. Accounts of Chemical Research, 45(7), 1049–1061. [Link]

  • Douglas, J., et al. (2019). Late‐Stage, Stereoretentive, and Site‐Selective Modification of Synthetic Peptides by Using Photoredox Catalysis. Angewandte Chemie International Edition, 58(29), 9978-9982. [Link]

  • Papini, A., et al. (1992). Alkylation of histidine with maleimido-compounds. International Journal of Peptide and Protein Research, 39(4), 348–355. [Link]

  • Ferrer-Sueta, G., & Radi, R. (2009). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Antioxidants & Redox Signaling, 11(3), 657–690. [Link]

  • Chavez, J. D., et al. (2016). A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry. PLoS ONE, 11(12), e0167547. [Link]

  • Chen, J., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C–H Alkylation. Request PDF. [Link]

  • Shang, M., et al. (2017). Transition‐Metal‐Mediated Modification of Biomolecules. Chemistry – A European Journal, 23(35), 8342-8361. [Link]

  • Ray, G. J., & Puvathingal, J. M. (1997).[14] Reductive alkylation of lysine residues to alter crystallization properties of proteins. Methods in Enzymology, 276, 171–179. [Link]

  • Chen, J., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C–H Alkylation. Journal of the American Chemical Society, 141(48), 18954–18959. [Link]

  • PubChem. (n.d.). S-(2-Chloroethyl)-L-cysteine, methyl ester. [Link]

  • Google Patents. (n.d.). CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino.
  • Wikipedia. (n.d.). Bis(chloroethyl) ether. [Link]

  • Khan Academy. (2019, November 5). General Reactivity of Amino Acids. YouTube. [Link]

  • Schneider, K., et al. (2015). Site-selective lysine modification of native proteins and peptides via kinetically controlled labeling. Journal of the American Chemical Society, 137(39), 12470–12473. [Link]

  • Zhang, K., et al. (2022). Histidine-specific bioconjugation via visible-light-promoted thioacetal activation. Nature Communications, 13(1), 1-10. [Link]

  • Al-Habori, M. (n.d.). Chemical reactions of amino acids: - – COOH group.

Sources

Application Notes & Protocols: Leveraging 1,4-Bis(2-chloroethoxy)benzene for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular scaffolds is paramount. 1,4-Bis(2-chloroethoxy)benzene, a symmetrical aromatic compound with the molecular formula C₁₀H₁₂Cl₂O₂, serves as a highly valuable and versatile precursor in the synthesis of various organic molecules, particularly key intermediates for active pharmaceutical ingredients (APIs).[1][2] Its structure is characterized by a central benzene ring substituted at the para positions with two chloroethoxy groups.[3] This bifunctionality is the cornerstone of its utility, providing two reactive sites for predictable and controlled synthetic transformations.[1]

The primary reactivity of this compound lies in the two terminal chlorine atoms. These atoms act as effective leaving groups in nucleophilic substitution reactions, making the molecule an ideal electrophile for forging new carbon-heteroatom bonds.[3] This reactivity is particularly exploited in reactions with amines to form substituted piperazine derivatives, a motif frequently found in a wide array of FDA-approved drugs.[4][5] The piperazine ring is often incorporated into drug candidates to enhance pharmacokinetic properties, such as solubility and bioavailability, or to act as a rigid scaffold for orienting pharmacophoric groups.[4]

This document provides a detailed guide for researchers and drug development professionals on the practical application of this compound. We will delve into the underlying chemical principles, present a robust protocol for synthesizing a key class of intermediates, discuss analytical characterization, and provide insights based on field-proven experience.

Physicochemical Properties and Chemical Reactivity

A thorough understanding of the precursor's properties is essential for safe handling and effective reaction design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 37142-37-3[2]
Molecular Formula C₁₀H₁₂Cl₂O₂[1][2]
Molecular Weight 235.11 g/mol [1][2]
Appearance White to pale yellow solid[3]
Melting Point 92-93°C[3]
Boiling Point 335.7 ± 22.0°C at 760 mmHg[3]
Solubility Soluble in methanol and other organic solvents[3]

The key to the synthetic utility of this compound is the reactivity of the primary alkyl chloride groups. These groups are susceptible to nucleophilic attack by a wide range of nucleophiles, most notably primary and secondary amines, in a classic SN2 reaction mechanism.[6] This reaction is efficient and forms the basis for constructing larger, more complex molecules. The symmetrical nature of the molecule allows for either mono- or di-substitution, depending on the stoichiometry of the reactants, enabling the synthesis of diverse structures from a single precursor.

Core Application: Synthesis of 1,4-Disubstituted Piperazine Intermediates

The synthesis of molecules containing the piperazine heterocycle is a cornerstone of pharmaceutical development.[4][7] These structures are prevalent in drugs targeting a variety of conditions, including cancers and central nervous system disorders.[4] The reaction of this compound with a monosubstituted piperazine provides a direct and efficient route to create a symmetrical, 1,4-disubstituted piperazine core linked to two phenoxyethyl moieties. This framework is a common pharmacophore in the design of novel therapeutic agents.

The overall transformation involves a double N-alkylation reaction where the two nitrogen atoms of the piperazine ring displace the chloride ions from two molecules of an alkyl halide (or in this case, the two ends of our precursor).[6][8]

Detailed Experimental Protocol: Synthesis of a Bis-Phenoxyethyl Piperazine Derivative

This protocol details the synthesis of a model intermediate via the reaction of this compound with a generic piperazine derivative.

Objective: To synthesize a 1,4-bis[2-(p-phenoxyethoxy)ethyl]piperazine derivative through a double nucleophilic substitution reaction.

Materials:

  • This compound (1.0 eq.)

  • Substituted Piperazine (e.g., N-methylpiperazine) (0.5 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (≥ 2.2 eq.)

  • Potassium Iodide (KI) (catalytic amount, e.g., 0.1 eq.)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

Causality Behind Experimental Choices:

  • Stoichiometry: Using a 2:1 molar ratio of the chloro-precursor to the piperazine would be expected for a disubstitution reaction. However, in this intramolecular-like cyclization with a bifunctional reagent, a 1:1 reaction with a slight excess of the amine is often used. For this protocol, we will assume the piperazine itself is the core, being alkylated by the benzene derivative. Therefore, we use 0.5 eq. of piperazine for 1.0 eq. of the bis-chloro compound. The exact stoichiometry may require optimization.

  • Base (K₂CO₃): An inorganic base is required to neutralize the hydrochloric acid (HCl) that is cogenerated during the SN2 reaction.[6] Potassium carbonate is a suitable, moderately strong base that is easily removed by filtration after the reaction.

  • Catalyst (KI): The addition of a catalytic amount of potassium iodide can accelerate the reaction via the Finkelstein reaction. The iodide ion is a better nucleophile and a better leaving group than chloride, transiently forming a more reactive alkyl iodide in situ.[4]

  • Solvent (Acetonitrile/DMF): A polar aprotic solvent is ideal. It effectively dissolves the reactants while favoring the SN2 mechanism by solvating the cation (K⁺) but not the nucleophile (the amine), thus enhancing its reactivity.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, combine this compound (1.0 eq.), anhydrous potassium carbonate (2.2 eq.), and potassium iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 0.1-0.2 M concentration with respect to the limiting reagent).

  • Reactant Addition: Add the substituted piperazine (0.5 eq.) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, eluting with an appropriate solvent system (e.g., 10% methanol in dichloromethane). The disappearance of the starting material spot indicates the reaction is nearing completion. Reaction times can range from 12 to 48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃, KCl, KI).

    • Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by flash column chromatography on silica gel. Elute with a gradient solvent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate or methanol) to isolate the pure product.

  • Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 6.

Process Optimization and Safety Considerations

Table 2: Summary of Parameters for Optimization

ParameterConditionExpected OutcomeRationale
Temperature 60°C to RefluxHigher temperature increases reaction rate.Provides sufficient activation energy for the SN2 reaction.
Reaction Time 12 - 48 hoursIncreased time leads to higher conversion.Allows the reaction to proceed to completion; monitor by TLC to avoid decomposition.
Base K₂CO₃, Cs₂CO₃, Et₃NStronger, more soluble bases may increase rate.Cesium carbonate (Cs₂CO₃) is known to enhance yields in similar reactions.[9] Triethylamine (Et₃N) is an organic base that can also be used.
Solvent Acetonitrile, DMF, DMSOHigher boiling point solvents allow for higher reaction temperatures.DMF or DMSO can be used if higher temperatures are needed to drive the reaction to completion.

Safety Precautions:

  • This compound is a chlorinated organic compound and should be handled with care. As an alkylating agent, it may be toxic and carcinogenic, though specific data is limited.[1]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

Analytical Characterization of Reaction Products

Unambiguous characterization is a critical component of the synthetic workflow, ensuring the desired product has been obtained with high purity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For a successful reaction, one would expect to see the disappearance of the characteristic signals for the -CH₂-Cl protons in the starting material and the appearance of new signals corresponding to the protons adjacent to the piperazine nitrogen atoms.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring reaction progress and confirming the molecular weight of the product.[11] The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the synthesized intermediate.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. The C-Cl stretch in the starting material (typically around 650-800 cm⁻¹) should be absent in the product spectrum, while characteristic C-N and C-O-C stretches will be present.

Visualization of Workflow and Mechanism

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine Reactants: This compound Piperazine Derivative K2CO3, KI react Heat to Reflux in Acetonitrile prep->react monitor Monitor Progress (TLC / LC-MS) react->monitor filter Filter Inorganic Salts monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Flash Column Chromatography concentrate->purify char Characterize Pure Product (NMR, MS, FTIR) purify->char

Caption: Experimental workflow for piperazine derivative synthesis.

G Amine R-NH-R' (Piperazine Nucleophile) TS Transition State Amine->TS Nucleophilic Attack Precursor Benzene-(O-CH2-CH2-Cl)2 Precursor->TS Product Benzene-(O-CH2-CH2-NRR')2 TS->Product Chloride 2 Cl⁻ (Leaving Group) TS->Chloride Chloride Expulsion

Caption: Simplified SN2 mechanism for N-alkylation.

Conclusion

This compound stands out as a robust and reliable precursor for the synthesis of complex pharmaceutical intermediates. Its symmetrical and bifunctional nature allows for the straightforward construction of molecules containing the valuable bis-phenoxyethyl piperazine scaffold. The protocol outlined herein provides a solid foundation for laboratory synthesis, offering clear steps and justifications rooted in established chemical principles. By leveraging this precursor, researchers in drug discovery and development can efficiently access a diverse range of compounds with significant therapeutic potential.

References

  • Gomtsyan, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Ahmad, S., et al. (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central. Available from: [Link]

  • Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Google Patents. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
  • National Institutes of Health. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Available from: [Link]

  • MDPI. 1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine. Available from: [Link]

  • National Institutes of Health. ANALYTICAL METHODS - Toxicological Profile for Benzene. Available from: [Link]

  • RSC Publishing. Reactivity of Bis(2-chloroethyl)ether with Different Amines. Available from: [Link]

  • National Institutes of Health. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Available from: [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Chemsrc. (2-Chloroethoxy)benzene | CAS#:622-86-6. Available from: [Link]

  • University of Illinois Urbana-Champaign. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Available from: [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. Available from: [Link]

  • National Institutes of Health. 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene, an extremely potent modulator of mouse hepatic cytochrome P-450 gene expression. Available from: [Link]

  • CORDIS | European Commission. Saturated bioisosteres of benzene and their application in drug design. Available from: [Link]

Sources

Application Note: A Detailed Protocol for Monitoring Reactions of 1,4-Bis(2-chloroethoxy)benzene by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Bis(2-chloroethoxy)benzene is a symmetrical aromatic ether characterized by a central benzene ring substituted at the para positions with two 2-chloroethoxy groups.[1] This molecule serves as a versatile building block in various fields of chemical research and industrial processes, including organic synthesis for pharmaceuticals, agrochemicals, and polymer science.[2] The dual chloroethoxy groups provide reactive sites for diverse chemical transformations, such as nucleophilic substitutions.[1][2]

Given its role as a synthetic intermediate, accurately monitoring the progress of reactions involving this compound is critical for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. Thin-Layer Chromatography (TLC) is an exceptionally rapid, simple, and cost-effective analytical technique for this purpose.[3][4][5] It provides qualitative insights into the consumption of starting materials and the formation of products in real-time. This application note presents a comprehensive, field-proven protocol for monitoring reactions of this compound using TLC, designed for researchers, scientists, and drug development professionals.

Scientific Principles of TLC Reaction Monitoring

TLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[6]

  • Stationary Phase: For this application, the standard stationary phase is silica gel coated on a plate (e.g., glass, aluminum, or plastic). Silica gel is highly polar due to the presence of surface silanol (Si-OH) groups.

  • Mobile Phase (Eluent): This is a solvent or a mixture of solvents that travels up the stationary phase by capillary action.[6] The choice of eluent is critical for achieving good separation.[4]

  • Separation Principle: The separation is governed by polarity. Polar compounds in the reaction mixture will adsorb more strongly to the polar silica gel and thus travel a shorter distance up the plate. Non-polar compounds interact less with the stationary phase and are carried further up the plate by the mobile phase.[7]

  • Retention Factor (Rf): The Rf value is a quantitative measure of a compound's migration, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8]

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

In the context of a this compound reaction, any chemical modification will alter the molecule's overall polarity, leading to a different Rf value. For example, if a chloro group is substituted by a more polar functional group (like a hydroxyl or an amine), the resulting product will have a lower Rf value than the starting material. Conversely, substitution with a less polar group will result in a higher Rf. By tracking the disappearance of the starting material's spot and the appearance of a new product spot, one can effectively monitor the reaction's progress.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for monitoring a generic reaction involving this compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates (the "F₂₅₄" indicates the presence of a fluorescent indicator that is active at 254 nm).

  • Developing Chamber: A glass jar or tank with a tight-fitting lid.

  • Spotting Capillaries: Glass capillary tubes.

  • Solvents: Reagent-grade solvents for the mobile phase (e.g., hexanes, ethyl acetate, dichloromethane).

  • Reaction Samples:

    • A solution of the starting material (SM), this compound, in a volatile solvent (~1 mg/mL).

    • Aliquots taken directly from the reaction mixture (RM) at various time points.

  • Visualization Tools:

    • UV lamp (254 nm).

    • Iodine chamber (a sealed jar with a few iodine crystals and silica gel).[9][10]

    • Staining solution (e.g., potassium permanganate stain).

    • Heat gun or hot plate.

  • General Lab Equipment: Pencil, ruler, forceps, vials.

Step-by-Step Methodology

1. Solvent System Selection (Eluent Optimization) The choice of solvent is paramount for effective separation. The goal is to find a system where the starting material has an Rf value of approximately 0.3-0.4.[11] This provides ample space on the plate for both more polar products (lower Rf) and less polar products (higher Rf) to appear and be resolved.

  • Starting Point: this compound is a moderately polar compound. A good starting eluent is a mixture of a non-polar solvent and a moderately polar solvent, such as 20-30% ethyl acetate in hexanes (e.g., 2 mL ethyl acetate and 8 mL hexanes).[3][12]

  • Optimization:

    • If the starting material spot has a very low Rf (stays near the baseline), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., move to 40% ethyl acetate in hexanes).[13]

    • If the starting material spot has a very high Rf (moves close to the solvent front), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., move to 10% ethyl acetate in hexanes).[13]

2. Preparation of the Developing Chamber Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. Close the chamber and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors. This ensures a uniform and reproducible development of the TLC plate.

3. Spotting the TLC Plate

  • Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica layer.

  • Mark three equally spaced points on the baseline for spotting: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

  • Using a capillary tube, take up a small amount of the prepared starting material solution and lightly touch it to the "SM" mark. The spot should be small and concentrated (1-2 mm in diameter).

  • Spot the "RM" lane with an aliquot from the reaction mixture.

  • For the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the SM spot. The co-spot is crucial for confirming if the spot in the reaction mixture is indeed the starting material, especially when Rf values are very close.[11]

4. Developing the TLC Plate

  • Using forceps, carefully place the spotted TLC plate into the prepared developing chamber. Ensure the baseline is above the solvent level.

  • Close the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps.

  • Immediately mark the position of the solvent front with a pencil.[14]

  • Allow the plate to air dry completely in a fume hood.

5. Visualization Multiple visualization methods should be used in sequence, starting with non-destructive techniques.

  • UV Light (Non-destructive): Place the dried plate under a UV lamp (254 nm). The aromatic ring in this compound and many of its derivatives will absorb the UV light, appearing as dark spots against the fluorescent green background of the plate.[9][10][15] Lightly circle the visible spots with a pencil.

  • Iodine Vapor (Semi-destructive): Place the plate in an iodine chamber for a few minutes. Many organic compounds, especially aromatic ones, will form colored complexes with iodine, appearing as yellow-brown spots.[9][16] The spots will fade over time, so circle them immediately.

  • Potassium Permanganate Stain (Destructive): If the reaction involves creating or consuming functional groups sensitive to oxidation (like alcohols or alkenes), this stain is highly effective.[16][17] Briefly dip the plate into the permanganate solution, remove excess stain, and gently warm with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[16]

6. Interpretation of Results

  • t=0 (Start of reaction): The "RM" lane should show only a single spot corresponding to the starting material. Its Rf should match the "SM" lane.

  • t=intermediate: The "RM" lane will show a spot for the starting material (which should be diminishing in intensity over time) and one or more new spots for the product(s). The co-spot lane will show whether the lower spot in the RM lane is indeed the starting material.

  • t=final (Reaction complete): The "RM" lane should show the complete disappearance of the starting material spot and a prominent spot for the desired product.[18]

Calculate the Rf value for the starting material and each new product spot for your records.

Visualization and Data Summary

The following diagram illustrates the complete workflow for monitoring a reaction with TLC.

TLC_Protocol_Workflow cluster_prep 1. Preparation cluster_dev 2. Development cluster_viz 3. Visualization & Analysis prep_plate Prepare TLC Plate (Draw Baseline) prep_sample Prepare Samples (SM, RM, Co-spot) prep_plate->prep_sample spot_plate Spot Plate prep_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate Place in chamber prep_chamber Prepare Saturated Developing Chamber prep_chamber->develop_plate mark_front Dry & Mark Solvent Front develop_plate->mark_front uv_viz Visualize under UV Light (254 nm) mark_front->uv_viz stain_viz Apply Chemical Stain (e.g., Iodine, KMnO4) uv_viz->stain_viz Optional analyze Analyze Spots & Calculate Rf Values stain_viz->analyze conclusion Reaction Endpoint Determined analyze->conclusion Interpret Progress

Caption: Experimental workflow for monitoring reactions by TLC.

Table 1: Recommended Solvent Systems and Visualization Guide

ParameterRecommendationRationale & Causality
Stationary Phase Silica Gel 60 F₂₅₄Standard polar adsorbent suitable for a wide range of organic molecules. The fluorescent indicator allows for non-destructive UV visualization.[9][15]
Initial Eluent 20-30% Ethyl Acetate in HexanesProvides a medium polarity mobile phase suitable for the moderately polar diether starting material.[3][12]
Eluent Adjustment Increase % EtOAc for low Rf; Decrease % EtOAc for high RfAdjusting the solvent ratio fine-tunes the mobile phase polarity to achieve optimal separation and an ideal Rf of ~0.3 for the starting material.[13]
Primary Visualization UV Light (254 nm)Non-destructive method that is highly effective for aromatic compounds, allowing for subsequent staining on the same plate.[9][10][15]
Secondary Visualization Iodine ChamberA good general-purpose stain for aromatic compounds, providing confirmation of UV-active spots.[9]
Tertiary Visualization Potassium Permanganate (KMnO₄) StainA destructive stain that is highly sensitive to oxidizable functional groups (alcohols, alkenes) that may be formed during the reaction.[16][17]

Troubleshooting

  • Streaking Spots: This can be caused by overloading the sample, a highly acidic or basic compound, or insufficient drying of the plate. Try spotting a more dilute sample. Adding a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can also help.

  • Spots are not Separated (Rf values are too close): The eluent system is not optimal. Try a different solvent system, perhaps by changing one of the solvents (e.g., dichloromethane/hexanes) or by using a multi-component system. Running a longer plate can also improve resolution.

  • No Spots Visible: The compound may not be UV-active or reactive to the chosen stain.[15] Ensure the sample concentration is high enough. Always try multiple visualization techniques before concluding a component is absent.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Solutions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S13. TLC for testing the stability of -(CH2)2Ph group under Williamson ether formation conditions. Retrieved from [Link]

  • YouTube. (2021, January 22). Williamson Ether Synthesis Final. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of Toronto. (n.d.). TLC stains. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Dr. Aman. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! Retrieved from [Link]

  • Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • PubChem. (n.d.). CID 161260566 | C16H16Cl4. Retrieved from [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • chemlegin. (2017, April 30). Using TLC to monitor a reaction. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, (2-chloroethoxy)-. Retrieved from [Link]

  • PubMed Central. (2017, April 27). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (2-chloroethoxy)- (CAS 622-86-6). Retrieved from [Link]

  • Reddit. (2025, April 10). Why does a solvent system with an RF of 0.3 give the cleanest separation? Retrieved from [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Rf values of the best three developing solvent systems. Retrieved from [Link]

  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link]

  • ResearchGate. (2014, July 17). Can Rf value vary for a specific solvent system in TLC? Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(2-chloroethoxy)-2-(2-ethylhexoxy)benzene. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Reactions of Benzene & Its Derivatives. Retrieved from [Link]

Sources

synthesis of macrocycles using 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Macrocycles using 1,4-Bis(2-chloroethoxy)benzene

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Macrocycles and the Utility of this compound

Macrocycles, defined as cyclic molecules with rings containing 12 or more atoms, occupy a unique and valuable chemical space in modern drug discovery and materials science.[1][2][3] Their distinct architecture, a blend of structural rigidity and conformational flexibility, allows them to engage with challenging biological targets, such as large, shallow protein-protein interfaces, that are often considered "undruggable" by conventional small molecules.[4] This structural constraint can lead to enhanced binding affinity, superior selectivity, and improved metabolic stability.[4]

At the heart of designing these sophisticated architectures lies the choice of appropriate building blocks. This compound is a preeminent starting material for the construction of a diverse array of macrocycles. Its structure is strategically composed of a rigid hydroquinone diether core, which imparts a defined geometric constraint, and two reactive 2-chloroethoxy arms. These terminal alkyl chloride groups are excellent electrophiles for nucleophilic substitution reactions, making the molecule a versatile dielectrophile for cyclization reactions. This guide provides detailed protocols and the underlying scientific rationale for leveraging this compound in the synthesis of crown ethers and related macrocyclic structures.

Core Mechanistic Principle: The Williamson Ether Synthesis for Macrocyclization

The primary reaction employed for constructing ether-based macrocycles from this compound is the classic Williamson ether synthesis. This robust and reliable method proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, wherein an alkoxide ion displaces a halide from an alkyl halide to form an ether linkage.[5][6][7]

In the context of macrocyclization, this involves a bimolecular reaction between two different molecules that ultimately closes a ring. Specifically, this compound (the dielectrophile) is reacted with a dinucleophile, such as a diol or a diamine.

Causality Behind Experimental Choices: High-Dilution and the Template Effect

A significant challenge in macrocyclization is suppressing the competing intermolecular polymerization, where molecules link together to form long chains instead of closing a ring. The success of the desired intramolecular cyclization is governed by several key factors:

  • High-Dilution Conditions : To favor the intramolecular reaction, the concentration of the reactants must be kept extremely low.[4] This minimizes the probability of two different linear precursor molecules encountering each other. In practice, this is achieved by the slow, simultaneous addition of the dielectrophile and dinucleophile solutions from separate funnels (or syringe pumps for precise control) into a large volume of solvent. This technique, known as the "pseudo-high dilution" method, ensures that the concentration of the reactive species in the flask remains negligible at any given moment.

  • The Template Effect : The yield of crown ether synthesis can be significantly enhanced by the "template effect." Alkali metal cations, particularly potassium (K⁺) and cesium (Cs⁺), can coordinate with the oxygen atoms of the growing polyether chain. This coordination pre-organizes the linear precursor into a cyclic conformation, reducing the entropic barrier to cyclization and promoting the final ring-closing step. Cesium carbonate (Cs₂CO₃) is often a superior base to potassium carbonate (K₂CO₃) for this reason, a phenomenon referred to as the "cesium effect."

Visualizing the Synthetic Strategy

The general approach to macrocyclization using this compound is depicted below. The key is to control the conditions to favor the intramolecular pathway.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_pathways Competing Pathways A This compound (Dielectrophile) C High Dilution (Slow addition to large solvent volume) A->C B Dinucleophile (e.g., Bisphenol, Diol, Diamine) B->C Intra Intramolecular Cyclization (Desired Pathway) C->Intra Inter Intermolecular Polymerization (Side Reaction) C->Inter D Base (e.g., K₂CO₃, Cs₂CO₃) + Template Cation D->Intra Favors Product Macrocycle Intra->Product Polymer Polymer Inter->Polymer

Caption: General Williamson Ether Macrocyclization Strategy.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization to ensure the integrity of the final product.

Protocol 1: Synthesis of a Dibenzo-Crown Ether

This protocol details the synthesis of a dibenzo-18-crown-6 analogue via the reaction of this compound with 1,4-dihydroxybenzene (hydroquinone).

  • This compound

  • Hydroquinone

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 3 L Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Two 250 mL dropping funnels

  • Heating mantle with temperature controller

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Apparatus Setup : Assemble the 3 L flask with the mechanical stirrer, condenser, and two dropping funnels. Ensure the system is under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Initial Charge : To the flask, add anhydrous K₂CO₃ (2.5 eq) and 1.5 L of anhydrous DMF. Begin vigorous stirring and heat the suspension to 100 °C.

  • Prepare Reactant Solutions :

    • In the first dropping funnel, dissolve this compound (1.0 eq) in 200 mL of anhydrous DMF.

    • In the second dropping funnel, dissolve hydroquinone (1.0 eq) in 200 mL of anhydrous DMF. Note: Gentle warming may be required to fully dissolve the hydroquinone.

  • High-Dilution Addition : Once the DMF/K₂CO₃ suspension is at 100 °C, begin the simultaneous, dropwise addition of both reactant solutions over a period of 8-10 hours. A slow and steady addition rate is critical to maintain high-dilution conditions.

  • Reaction Completion : After the addition is complete, maintain the reaction at 100 °C for an additional 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with DCM.

    • Combine the filtrate and washings. Remove the DMF under reduced pressure using a rotary evaporator (a high-vacuum pump may be necessary).

    • Dissolve the resulting residue in 500 mL of DCM.

    • Transfer the DCM solution to a separatory funnel and wash sequentially with deionized water (3 x 250 mL) and brine (1 x 250 mL).

  • Purification :

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

    • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure macrocycle.

  • Characterization : Confirm the identity and purity of the final product using:

    • ¹H and ¹³C NMR : To verify the chemical structure and absence of starting materials.

    • High-Resolution Mass Spectrometry (HRMS) : To confirm the exact molecular weight of the macrocycle.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_final Final Steps setup 1. Assemble Apparatus (3L Flask, Stirrer, Condenser, Funnels) charge 2. Charge Flask (K₂CO₃, Anhydrous DMF) setup->charge solutions 3. Prepare Reactant Solutions (Electrophile & Nucleophile in DMF) charge->solutions heat 4. Heat to 100°C solutions->heat addition 5. Slow Simultaneous Addition (8-10 hours) heat->addition reflux 6. Reflux for 12-24h (Monitor by TLC/LC-MS) addition->reflux cool 7. Cool to RT & Filter reflux->cool evap 8. Remove DMF (Rotary Evaporation) cool->evap extract 9. DCM Extraction & Wash (Water, Brine) evap->extract purify 10. Purify (Chromatography/Recrystallization) extract->purify char 11. Characterize (NMR, HRMS) purify->char product Final Product: Pure Macrocycle char->product

Sources

detailed procedure for the preparation of 1,4-Bis(2-hydroxyethoxy)benzene from 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,4-Bis(2-hydroxyethoxy)benzene, a valuable intermediate in polymer and materials science. The protocol details the hydrolysis of 1,4-Bis(2-chloroethoxy)benzene under basic conditions. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed experimental procedure, an exploration of the reaction mechanism, and critical safety information.

Introduction

1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone bis(2-hydroxyethyl) ether, is a symmetrical diol containing a central hydroquinone moiety.[1][2] Its structure, featuring two primary alcohol functionalities, makes it an important monomer for the synthesis of polyesters, polyurethanes, and other polymeric materials. The presence of the aromatic core imparts rigidity and thermal stability to the resulting polymers. This application note outlines a detailed procedure for the preparation of this diol via the hydrolysis of this compound.

The synthetic transformation involves a nucleophilic substitution reaction where the chlorine atoms on the terminal positions of the ethoxy chains are displaced by hydroxide ions. While the hydrolysis of aryl chlorides directly attached to a benzene ring typically requires harsh conditions, such as high temperatures and pressures, the chlorine atoms in this compound are primary alkyl chlorides.[3][4][5] This structural feature allows for a more facile substitution under less forcing, yet still elevated, reaction conditions.

Reaction Scheme and Mechanism

The overall reaction is a double nucleophilic substitution (SN2) reaction. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom.

Reaction:

Mechanism:

The reaction proceeds in two consecutive SN2 steps. In each step, a hydroxide ion attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion. The use of a polar aprotic solvent can help to solvate the cation of the base (e.g., Na⁺), leaving the hydroxide anion more available for nucleophilic attack.

Experimental Protocol

Materials and Equipment
Reagents Grade Supplier CAS Number
This compound≥98%e.g., TCI, Sigma-Aldrich37142-37-3
Sodium Hydroxide (NaOH)Pellets, ≥97%e.g., Fisher Scientific1310-73-2
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%e.g., Sigma-Aldrich67-68-5
Deionized WaterHigh PurityLaboratory Supply7732-18-5
Hydrochloric Acid (HCl)2 M solutione.g., VWR7647-01-0
Ethyl AcetateACS Gradee.g., Fisher Scientific141-78-6
Brine (Saturated NaCl solution)-Laboratory Prepared7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)≥97%e.g., Acros Organics7487-88-9
Equipment
Three-neck round-bottom flask (250 mL)
Reflux condenser
Thermometer or thermocouple
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Separatory funnel (500 mL)
Rotary evaporator
Buchner funnel and filter flask
Glassware for recrystallization
pH paper or pH meter
Melting point apparatus
Safety Precautions
  • This compound: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Wear gloves.

  • Hydrochloric Acid: Corrosive. Handle in a fume hood and wear appropriate PPE.

  • The reaction should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add this compound (10.0 g, 0.042 mol).

    • Add anhydrous dimethyl sulfoxide (DMSO, 100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reaction Execution:

    • In a separate beaker, carefully dissolve sodium hydroxide pellets (5.0 g, 0.125 mol, 3.0 equivalents) in deionized water (20 mL). Caution: This is an exothermic process.

    • Slowly add the sodium hydroxide solution to the stirred solution of this compound in DMSO at room temperature.

    • Heat the reaction mixture to 100-110 °C using a heating mantle.

    • Maintain the reaction at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 300 mL of deionized water. This will precipitate the crude product.

    • Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with deionized water (3 x 50 mL) to remove any remaining DMSO and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system would be ethanol/water or isopropanol.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the dried product. The literature melting point for 1,4-Bis(2-hydroxyethoxy)benzene is in the range of 101-107 °C.[2]

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve this compound in DMSO add_base Add aqueous NaOH solution dissolve->add_base heat Heat to 100-110 °C for 6-8 hours add_base->heat cool Cool to room temperature heat->cool precipitate Pour into water to precipitate cool->precipitate filtrate Filter and wash solid precipitate->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize dry Dry under vacuum recrystallize->dry final_product final_product dry->final_product Characterize (m.p., NMR, IR)

Caption: Experimental workflow for the synthesis of 1,4-Bis(2-hydroxyethoxy)benzene.

Discussion of Experimental Choices

  • Choice of Base and Solvent: Sodium hydroxide is a strong and inexpensive base suitable for this hydrolysis. The use of a water/DMSO solvent system is strategic. DMSO is a polar aprotic solvent that can dissolve the organic substrate and facilitate the SN2 reaction. Water is necessary to dissolve the sodium hydroxide and acts as the source of the hydroxide nucleophile.

  • Reaction Temperature and Time: The elevated temperature of 100-110 °C is necessary to provide sufficient activation energy for the C-Cl bond cleavage. The reaction time of 6-8 hours is a typical duration for such transformations and should be optimized based on reaction monitoring.

  • Work-up Procedure: Precipitation in water is an effective method for separating the organic product from the water-soluble DMSO and inorganic byproducts (NaCl).

  • Purification: Recrystallization is a standard and effective technique for purifying solid organic compounds. The choice of ethanol/water allows for good recovery of the moderately polar product.

Conclusion

The protocol described in this application note provides a reliable method for the preparation of 1,4-Bis(2-hydroxyethoxy)benzene from this compound. The procedure is based on a fundamental nucleophilic substitution reaction and employs common laboratory reagents and techniques. This guide is intended to be a valuable resource for researchers requiring this versatile diol for their synthetic endeavors in materials science and beyond.

References

  • CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
  • 1,4-DIHYDROXYBENZENE. Ataman Kimya. [Link]

  • 2-Phenylbutyronitrile. Organic Syntheses Procedure. [Link]

  • Preparation of 1,4-dimethoxybenzene. PrepChem.com. [Link]

  • What happens when chlorobenzene reacts with NaOH? Filo. [Link]

  • Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. ResearchGate. [Link]

  • How can I prepare 1,4 dimethoxy benzene? ResearchGate. [Link]

  • Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. EPA. [Link]

  • Benzene + OH- = ??? (No reaction). YouTube. [Link]

  • Method of hydrolyzing di-and trichlorobenzenes.
  • When chlorobenzene reacts with sodium hydroxide at 350°C and 150 atmospheric pressure, it gives rise to the formation of. Gauth. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1,4-Bis(2-chloroethoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Bis(2-chloroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific Williamson ether synthesis. Low yield is a common yet surmountable obstacle. This document provides in-depth, experience-driven insights and actionable protocols to help you diagnose and resolve the underlying issues in your experimental setup.

Core Principles: The Williamson Ether Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis. It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this reaction, the two hydroxyl groups of hydroquinone (1,4-dihydroxybenzene) are deprotonated by a base to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of an alkylating agent, in this case, 1,2-dichloroethane or 2-chloroethanol, displacing a chloride leaving group to form the ether linkage.[1][3] Understanding this mechanism is crucial for effective troubleshooting.

Frequently Asked Questions & Troubleshooting Guides

Q1: My overall yield is significantly lower than expected. What are the most common initial culprits?

A1: Low yield in this synthesis can typically be traced back to one of four areas: incomplete reaction, competing side reactions, mechanical loss during workup, or suboptimal reagent quality. A systematic approach is the key to identifying the root cause.

Initial Diagnostic Workflow:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of your starting material (hydroquinone) and the formation of the product.

  • Analyze the Crude Product: Before purification, take a small sample of your crude reaction mixture. Does the TLC show a clean spot for the product, or are there multiple other spots?

  • Review Your Stoichiometry and Conditions: Double-check the molar ratios of your reagents, the reaction temperature, and the solvent choice against established protocols.[4][5]

The following diagram outlines a logical troubleshooting workflow to pinpoint the issue.

G Start Low Yield Observed TLC_Check Analyze Crude Reaction by TLC Start->TLC_Check SM_Remaining Significant Starting Material (Hydroquinone) Remains TLC_Check->SM_Remaining Yes Side_Products Multiple Side Products Observed TLC_Check->Side_Products No, but... Clean_Product Mainly Product Spot, but Low Final Yield TLC_Check->Clean_Product No Incomplete_Reaction Go to Q2: Troubleshooting Incomplete Reaction SM_Remaining->Incomplete_Reaction Side_Reactions Go to Q3: Investigating Side Reactions Side_Products->Side_Reactions Purification_Issues Go to Q4: Optimizing Workup & Purification Clean_Product->Purification_Issues

Caption: Initial troubleshooting workflow for low yield.

Q2: TLC analysis shows a significant amount of starting material (hydroquinone) remaining. How can I improve conversion?

A2: The persistence of hydroquinone indicates an incomplete reaction. This is often due to insufficient deprotonation, low reactivity of the electrophile, or suboptimal reaction conditions.

Causality and Solutions:

  • Insufficient Deprotonation: Hydroquinone has two phenolic protons that must be removed to form the dianion for complete dialkylation. If the base is not strong enough or used in insufficient quantity, the reaction will stall.

    • Solution: Ensure you are using at least 2.2-2.5 equivalents of a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to drive the equilibrium towards the diphenoxide.[4][6] Finely powdering the base increases its surface area and reactivity.[7]

  • Reaction Temperature and Time: The SN2 reaction has an activation energy barrier that must be overcome.[8]

    • Solution: Ensure the reaction is heated to an appropriate temperature, typically under reflux in a solvent like DMF or acetonitrile, to provide sufficient thermal energy.[4][6] If the reaction is still sluggish, consider extending the reaction time, monitoring progress every few hours by TLC.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions as they solvate the cation (e.g., K⁺) without strongly solvating the nucleophile, thus increasing its reactivity.[2][6]

    • Solution: If using a less polar solvent, consider switching to DMF or acetonitrile. Ensure the solvent is anhydrous, as water can protonate the phenoxide, quenching the nucleophile.

Protocol: Optimizing Base and Temperature (Small-Scale Trial)

  • Set up three parallel reactions in small round-bottom flasks, each with 1.0 equivalent of hydroquinone.

  • To each flask, add your chosen solvent (e.g., 10 mL of anhydrous DMF).

  • Flask 1 (Control): Add 2.2 eq. of K₂CO₃.

  • Flask 2 (Base Stoichiometry): Add 3.0 eq. of K₂CO₃.

  • Flask 3 (Base Strength): Add 2.2 eq. of Cs₂CO₃.

  • Add 2.5 equivalents of 1,2-dichloroethane to each flask.

  • Heat all flasks to 80-90 °C and monitor by TLC every hour for 4 hours.

  • Compare the rate of hydroquinone consumption across the three conditions to identify the optimal parameter.

Q3: I'm observing multiple spots on my TLC plate, suggesting side products. What are the likely side reactions and how can I suppress them?

A3: Side product formation is a common issue in Williamson ether synthesis. The primary culprits are mono-alkylation and elimination reactions.

Likely Side Reactions:

  • Mono-alkylation: The most common side product is 4-(2-chloroethoxy)phenol, where only one of the hydroxyl groups has reacted. This arises from insufficient base or a non-optimal molar ratio of the alkylating agent.

  • Elimination (E2): The alkoxide/phenoxide is a strong base and can promote the E2 elimination of the alkyl halide (1,2-dichloroethane) to form vinyl chloride, especially at higher temperatures.[1][3] This consumes the alkylating agent and generates unwanted byproducts.

  • Ring Alkylation (C-alkylation): While less common for phenoxides compared to O-alkylation, some alkylation can occur on the aromatic ring itself, leading to complex impurities.[1][3]

G cluster_0 Desired Reaction (O-Alkylation) cluster_1 Side Reactions Hydroquinone Hydroquinone Diphenoxide Diphenoxide (Nucleophile) Hydroquinone->Diphenoxide + Base Product This compound Diphenoxide->Product + Alkyl Halide (x2) SN2 Reaction MonoAlkylation Mono-alkylation Product Diphenoxide->MonoAlkylation Insufficient Alkyl Halide AlkylHalide 1,2-Dichloroethane (Electrophile) AlkylHalide->Product Elimination Vinyl Chloride (E2 Product) AlkylHalide->Elimination High Temp / Strong Base

Caption: Desired reaction pathway versus common side reactions.

Mitigation Strategies:

StrategyRationale
Use a Molar Excess of Alkylating Agent To suppress mono-alkylation, use a slight excess (2.5-3.0 equivalents) of 1,2-dichloroethane. This ensures enough electrophile is present to react with both phenoxide sites.
Control Temperature While heat is needed to drive the reaction, excessive temperatures favor the E2 elimination pathway.[8] Maintain a steady reflux without aggressive overheating.
Gradual Addition Adding the alkylating agent slowly to the heated mixture of hydroquinone and base can sometimes help maintain a low instantaneous concentration of the electrophile, potentially reducing side reactions.
Q4: The reaction seems complete, but I'm losing a lot of product during workup and purification. What are the best practices for isolation?

A4: Mechanical loss of product during workup and purification is a frequent and often underestimated source of low yield. This compound is a solid at room temperature, which requires specific handling.[5]

Optimized Workup and Purification Protocol:

  • Cooling and Precipitation: After the reaction is complete (as confirmed by TLC), allow the mixture to cool to room temperature. Then, pour the reaction mixture slowly into a beaker of cold water with vigorous stirring. The product should precipitate as a solid.

  • Filtration: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts (like KCl) and any remaining DMF. A final wash with a small amount of cold ethanol can help remove more soluble organic impurities.

  • Drying: Dry the crude product thoroughly. A vacuum oven at a low temperature (40-50 °C) is effective. Incomplete drying can interfere with the next step.

  • Recrystallization: This is the most critical step for achieving high purity.

    • Solvent Selection: A common and effective solvent system for recrystallization is ethanol or an ethanol/water mixture.

    • Procedure: Dissolve the crude, dry solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry completely.

Troubleshooting Table: Purification

SymptomPossible CauseRecommended Solution
Product "oils out" during recrystallizationSolvent is too nonpolar or cooling is too rapid.Add a co-solvent (like water) to the hot solution to increase polarity. Ensure slow cooling to promote crystal lattice formation.
Low recovery after recrystallizationToo much solvent was used; product is partially soluble in the cold solvent.Use the absolute minimum amount of hot solvent to dissolve the crude product. Ensure the final wash is done with ice-cold solvent.
Product remains impure after one recrystallizationSignificant impurities are co-crystallizing with the product.Consider a second recrystallization or purification by column chromatography (using a silica gel column with a hexane/ethyl acetate gradient).
Q5: Could the quality of my reagents be affecting the yield?

A5: Absolutely. The purity of your starting materials and solvent is paramount.

  • Hydroquinone: Hydroquinone can oxidize over time, especially when exposed to air and light, turning brownish. This oxidation introduces impurities that can interfere with the reaction.

    • Solution: Use fresh, white, or off-white hydroquinone. If you suspect oxidation, you can purify it by recrystallization from water.

  • 1,2-Dichloroethane: Ensure it is pure and free from acidic impurities or stabilizers that might affect the reaction.

  • Solvent: As mentioned in Q2, using an anhydrous grade of your chosen polar aprotic solvent is critical. Water will compete with the hydroquinone as a nucleophile (albeit a much weaker one) and will protonate your phenoxide.

    • Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation over a drying agent like CaH₂ or using molecular sieves).[9][10]

References

  • Williamson ether synthesis. In Wikipedia. Retrieved January 7, 2024, from [Link]

  • Williamson Ether Synthesis. Cambridge University Press. Retrieved January 7, 2024, from [Link]

  • Williamson Ether Synthesis Procedure. University of California, Davis. Retrieved January 7, 2024, from [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 7, 2024, from [Link]

  • Williamson Ether Synthesis. University of Richmond. Retrieved January 7, 2024, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction. Francis Academic Press. Retrieved January 7, 2024, from [Link]

  • Intramolecular Williamson Ether Synthesis. Organic Chemistry Tutor. Retrieved January 7, 2024, from [Link]

  • Purification of Benzene. LookChem. Retrieved January 7, 2024, from [Link]

  • Williamson Synthesis. Organic Chemistry Portal. Retrieved January 7, 2024, from [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Retrieved January 7, 2024, from [Link]

  • Process for the preparation of 1,4-bis(2,2,2-trifluoroethoxy)benzene. Google Patents.

Sources

purification of 1,4-Bis(2-chloroethoxy)benzene by recrystallization techniques

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,4-Bis(2-chloroethoxy)benzene via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will move beyond simple procedural steps to explore the underlying principles, enabling you to troubleshoot effectively and adapt the methodology to your specific experimental context.

Section 1: Core Principles & Compound Characteristics

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[3][4] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[3][5]

1.1. Physicochemical Properties of this compound

Understanding the physical properties of your target compound is the first step in developing a robust purification protocol.

PropertyValueSource
CAS Number 37142-37-3[6]
Molecular Formula C₁₀H₁₂Cl₂O₂[6]
Molecular Weight 235.11 g/mol Inferred from formula
Appearance White to off-white solidTypical for similar aromatic ethers
Melting Point Data not readily available; must be determined experimentally. The related compound 1,4-Bis(2-chloroethyl)benzene melts at 44-48 °C, which may serve as a rough, preliminary estimate.TCI Chemicals
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and toluene, especially upon heating.[7]Inferred from structure

1.2. Common Impurities

Impurities in this compound typically arise from its synthesis, which often involves the Williamson ether synthesis from hydroquinone and a chloroethoxy source. Potential impurities include:

  • Starting Materials: Unreacted hydroquinone or 1-bromo-2-chloroethane.

  • Mono-substituted byproduct: 4-(2-chloroethoxy)phenol.

  • Polymeric materials: Formed through side reactions.

  • Colorimetric impurities: Often aromatic oxidation byproducts.

Section 2: Experimental Protocol: Recrystallization Workflow

This protocol provides a validated starting point. The optimal solvent and volumes should always be determined on a small scale first.

2.1. Step-by-Step Methodology

  • Solvent Selection (Small-Scale Trial):

    • Place ~50 mg of the crude this compound into several test tubes.

    • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise at room temperature.

    • A suitable solvent will not dissolve the compound at room temperature.[4]

    • Heat the tubes that did not show dissolution. The ideal solvent will fully dissolve the compound at or near its boiling point.[1][3]

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent choice.

  • Dissolution of Crude Product:

    • Place the bulk of the crude solid into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[8]

    • Add a magnetic stir bar or a few boiling chips.

    • Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate).

    • Continue adding the minimum amount of hot solvent until the solid is just completely dissolved. An excess of solvent is the most common reason for poor yield.[9][10]

  • Hot Filtration (If Necessary):

    • If insoluble impurities (like dust or polymeric byproducts) or colored impurities (if using decolorizing carbon) are present, a hot filtration is required.[5]

    • Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask with a small amount of boiling solvent.

    • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][11]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[5]

    • Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing soluble impurities.[12]

    • Break the vacuum before adding the wash solvent to ensure it wets the entire cake, then re-apply the vacuum.[8]

  • Drying:

    • Allow air to be pulled through the filter cake for 15-20 minutes to partially dry the crystals.

    • Transfer the purified solid to a watch glass and dry to a constant weight, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

2.2. Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_end Output Start Crude Solid Solvent_Screen Small-Scale Solvent Screening Start->Solvent_Screen Dissolve Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Hot_Filt Hot Filtration (If Needed) Dissolve->Hot_Filt Cool Slow Cooling & Ice Bath Hot_Filt->Cool Collect Vacuum Filtration Cool->Collect Wash Wash with Cold Solvent Collect->Wash Liquor Mother Liquor (Contains Impurities) Collect->Liquor Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Standard workflow for purification by recrystallization.

Section 3: Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Q1: My compound won't dissolve in the hot solvent, even after adding a large amount. What's wrong?

  • Probable Cause: You have likely chosen an inappropriate solvent in which the compound is largely insoluble even at high temperatures. Alternatively, the "undissolved material" may be a highly insoluble impurity.

  • Solution:

    • Verify Solvent Choice: Re-run small-scale solubility tests with more polar or less polar solvents. For an aromatic ether like this, ethanol, acetone, or toluene are good candidates.[13]

    • Consider a Mixed-Solvent System: If no single solvent is ideal, try a binary mixture. Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble), then add a "poor" hot solvent (an "anti-solvent" in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify and then allow to cool.[3]

    • Check for Insoluble Impurities: If most of the material dissolves but a small amount remains, it is likely an insoluble impurity. Proceed to a hot filtration step to remove it.[5]

Q2: The compound "oiled out" instead of forming crystals upon cooling. How do I fix this?

  • Probable Cause: This occurs when the melting point of the solid is lower than the temperature of the solution as it becomes saturated.[14] It is common when the compound is significantly impure (which depresses the melting point) or when the solution cools too rapidly.

  • Solution:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to decrease the saturation temperature.[9][14]

    • Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask or leave it on a hotplate with the heat turned off.[9][11]

    • Scratch/Seed: Once the solution is at room temperature, try to induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a tiny "seed crystal" of pure product, if available.[10] This provides a nucleation site for crystal growth.

Q3: No crystals have formed, even after cooling in an ice bath.

  • Probable Cause: The most common reason is using too much solvent during the dissolution step.[9][10] The solution is not supersaturated upon cooling.

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (perform this in a fume hood). Reduce the volume by about 25% and attempt the cooling process again.[14]

    • Induce Crystallization: If the solution appears concentrated, try the scratching or seeding techniques described above.[10]

    • Try an Anti-Solvent: If you suspect you are close to saturation, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) drop-by-drop to the cold solution until turbidity persists.

Q4: My final yield is very low.

  • Probable Cause:

    • Used too much solvent during dissolution.[14]

    • Washed the crystals with too much cold solvent, or the wash solvent was not cold enough.

    • Premature crystallization during a hot filtration step.

    • The crude material had a very low percentage of the desired product to begin with.

  • Solution:

    • Check the Mother Liquor: If you still have the filtrate, you can try to cool it further (e.g., in a dry ice/acetone bath) or evaporate some solvent to see if a second crop of crystals forms. Note that a second crop is often less pure than the first.

    • Refine Your Technique: In the next attempt, be meticulous about adding the minimum amount of hot solvent. Ensure your wash solvent is ice-cold and used sparingly.[12]

Troubleshooting Decision Tree

Troubleshooting cluster_dissolution Dissolution Phase cluster_cooling Cooling Phase cluster_yield Post-Filtration cluster_solutions Solutions Start Problem During Recrystallization No_Dissolve Compound Won't Dissolve Start->No_Dissolve Oiling_Out Oiling Out Occurs Start->Oiling_Out No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Cause_Solvent Wrong Solvent Choice No_Dissolve->Cause_Solvent Large amount undissolved Cause_Impurity Insoluble Impurity No_Dissolve->Cause_Impurity Small amount undissolved Sol_ReScreen Re-screen Solvents or Use Mixed-Solvent System Cause_Solvent->Sol_ReScreen Sol_HotFilt Perform Hot Filtration Cause_Impurity->Sol_HotFilt Cause_Cooling Cooled Too Fast / Very Impure Oiling_Out->Cause_Cooling Cause_Solvent_Excess Too Much Solvent No_Crystals->Cause_Solvent_Excess Sol_Dilute Re-heat, Add More Solvent, Cool Slowly Cause_Cooling->Sol_Dilute Sol_Reduce Boil Off Excess Solvent Cause_Solvent_Excess->Sol_Reduce Sol_Induce Scratch Flask or Add Seed Crystal Cause_Solvent_Excess->Sol_Induce Cause_Yield Multiple Causes: - Excess Solvent - Over-washing - Premature Crystallization Low_Yield->Cause_Yield Sol_Refine Refine Technique: - Use minimum solvent - Use ice-cold wash Cause_Yield->Sol_Refine

Sources

optimizing reaction time and temperature for 1,4-Bis(2-chloroethoxy)benzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing 1,4-Bis(2-chloroethoxy)benzene Reactions

Welcome to the technical support guide for the synthesis and optimization of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Core Principles: The Reaction Mechanism

The synthesis of this compound is a classic example of the Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] Understanding this mechanism is critical for troubleshooting and optimization.

The process involves two key stages:

  • Deprotonation: A base is used to deprotonate the two hydroxyl groups of hydroquinone (benzene-1,4-diol), forming the more nucleophilic 1,4-diphenoxide intermediate.

  • Nucleophilic Attack: The phenoxide ions then act as nucleophiles, attacking the electrophilic carbon of an alkylating agent (e.g., 1,2-dichloroethane) in two sequential SN2 steps to displace the chloride leaving groups and form the desired diether.

Williamson_Ether_Synthesis Figure 1: S(N)2 Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydroquinone Hydroquinone (HO-Ar-OH) Phenoxide 1,4-Diphenoxide Ion (⁻O-Ar-O⁻) Hydroquinone->Phenoxide + 2 Base - 2 HB⁺ Base Base (e.g., K₂CO₃) AlkylHalide 1,2-Dichloroethane (Cl-CH₂CH₂-Cl) Monoether Monoether Anion (⁻O-Ar-OCH₂CH₂Cl) Phenoxide->Monoether + ClCH₂CH₂Cl - Cl⁻ (1st S(N)2) Product This compound (ClCH₂CH₂O-Ar-OCH₂CH₂Cl) Monoether->Product + ClCH₂CH₂Cl - Cl⁻ (2nd S(N)2)

Figure 1: S(N)2 Mechanism for this compound Synthesis

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

The standard precursors are hydroquinone and an alkylating agent. The most common and cost-effective alkylating agent is 1,2-dichloroethane. It is crucial to use reagents of high purity and ensure solvents are anhydrous, as water can protonate the phenoxide intermediate, reducing its nucleophilicity and slowing the reaction.[1]

Q2: Which base and solvent combination is most effective?

  • Base: A moderately strong base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can also be used but may increase the rate of side reactions.[3]

  • Solvent: Polar aprotic solvents are ideal for Williamson ether synthesis.[4] N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices because they solvate the potassium cation, leaving the phenoxide anion more "naked" and highly reactive, thereby accelerating the SN2 reaction.[4] Tetrahydrofuran (THF) is another viable option.[4]

Q3: What is the optimal temperature range?

A typical temperature range for this reaction is between 70°C and 100°C.[1][5]

  • Lower Temperatures (~70-80°C): Favorable for minimizing side reactions, particularly elimination of the alkyl halide, but may require significantly longer reaction times.[5]

  • Higher Temperatures (>80°C): Increase the reaction rate, but can also promote the formation of impurities. Optimization is key to balancing reaction speed with product purity.

Q4: How long should the reaction be run?

Reaction time can vary widely from a few hours to over 24 hours, depending on the temperature, solvent, and scale.[1][4] It is imperative to monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC). Following the disappearance of the mono-substituted intermediate (1-(2-chloroethoxy)-4-hydroxybenzene) is a reliable way to determine completion.

Q5: What are the primary side products to anticipate?

The main impurities are the mono-substituted intermediate and potential polymeric byproducts. If using a stronger base or higher temperatures, elimination (E2) of the alkyl halide to form chloroethene is also a possibility, though less common with primary halides.[1]

Troubleshooting Guide

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/GC Analysis) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Temp_Time Action: Increase Temperature or Extend Reaction Time Incomplete->Increase_Temp_Time Check_Reagents Action: Verify Reagent Quality (Anhydrous Solvent, Pure Base) Incomplete->Check_Reagents Check_Workup Analyze Workup Procedure Complete->Check_Workup Product_Loss Product Lost During Extraction/Purification Check_Workup->Product_Loss Suspected Side_Reactions Significant Side Products (Mono-ether, Polymer) Check_Workup->Side_Reactions Confirmed Optimize_Workup Action: Optimize Extraction pH or Recrystallization Solvent Product_Loss->Optimize_Workup Optimize_Stoichiometry Action: Adjust Stoichiometry (Slight excess of alkylating agent) Side_Reactions->Optimize_Stoichiometry

Figure 2: Troubleshooting Workflow for Low Yield

Problem: My reaction yield is critically low.

  • Causality & Solution: Low yields can stem from several factors.[1] First, confirm the reaction has gone to completion via TLC or GC analysis. If starting material or the mono-substituted intermediate remains, the reaction conditions were insufficient. Consider increasing the temperature or extending the reaction time.[1] If the reaction is complete but the isolated yield is low, investigate your workup procedure. The product may be partially soluble in the aqueous phase, or lost during purification. Ensure proper phase separation and consider additional extractions of the aqueous layer.[1] Also, verify the quality of your reagents; moisture in the solvent or impure starting materials can halt the reaction.

Problem: The reaction stalls, leaving a large amount of the mono-substituted intermediate.

  • Causality & Solution: This is a common issue. The second etherification is often slower than the first because the intermediate mono-phenoxide is less soluble or sterically more hindered. To drive the reaction to completion, you can:

    • Increase Temperature: Raising the temperature by 10-20°C can provide the necessary activation energy for the second substitution.

    • Add a Phase-Transfer Catalyst (PTC): A catalyst like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide ion into the organic phase, increasing its effective concentration and accelerating the reaction.

    • Use a slight excess of the alkylating agent: Employing 2.1-2.2 equivalents of 1,2-dichloroethane can help push the equilibrium towards the di-substituted product according to Le Chatelier's principle.

Problem: My final product is a dark, oily, or polymeric substance.

  • Causality & Solution: Discoloration and polymerization often indicate side reactions occurring at high temperatures or in the presence of oxygen. Hydroquinone and its phenoxide derivatives are susceptible to oxidation, which can produce colored quinone-type impurities. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[1] If polymerization is an issue, it suggests that the alkylating agent may be reacting with the product. This is more likely at excessively high temperatures (>120°C). Reducing the reaction temperature should mitigate this.

Data Summary: Impact of Reaction Parameters

The following table provides an illustrative summary of how reaction time and temperature can influence yield and purity. These values are representative and should be optimized for your specific experimental setup.

Temperature (°C)Reaction Time (hours)Expected Yield (%)Purity Profile
702465-75%High purity, significant mono-substituted intermediate may remain.
851280-90%Good balance of yield and purity, minimal side products.
1006>90%High conversion, risk of increased colored impurities or elimination products.[1][4]

Experimental Protocol: Synthesis of this compound

This protocol is a baseline and should be optimized by monitoring reaction progress.

Materials:

  • Hydroquinone (1.0 eq)

  • 1,2-Dichloroethane (2.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Place the flask under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add hydroquinone (1.0 eq) and anhydrous DMF. Begin stirring to dissolve the solid.

  • Base Addition: Add finely powdered potassium carbonate (2.5 eq) to the mixture.

  • Alkylation: Add 1,2-dichloroethane (2.2 eq) to the flask.

  • Heating and Monitoring: Heat the reaction mixture to 85°C with vigorous stirring. Monitor the reaction progress every 2-3 hours by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the hydroquinone and mono-substituted intermediate spots have disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer 3 times with diethyl ether or ethyl acetate.[1]

    • Combine the organic layers and wash them twice with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield a white solid.

References

  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Org. Synth. Coll. Vol. 6, p.931. [Link]

  • Vulcanchem. (n.d.). This compound.
  • Google Patents. (2013). CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • MacMillan, D. et al. (2020). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]

  • Iqbal, S. et al. (2023). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. ResearchGate. [Link]

  • Javaherian, M. et al. (2016). An Efficient Tandem Synthesis of Alkyl Aryl Ethers under Microwave Irradiation and Solvent-Free Conditions. Organic Chemistry Research. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis.

Sources

how to avoid polymerization during the synthesis of 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,4-Bis(2-chloroethoxy)benzene. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific Williamson ether synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction dynamics to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this compound from hydroquinone and 1,2-dichloroethane is a classic example of a Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of the hydroquinone dianion on the primary carbon of 1,2-dichloroethane.[2][3] While straightforward in principle, the bifunctional nature of both reactants introduces a significant risk of competitive polymerization, which is the most common cause of low yields and product purification difficulties.[4] This guide will address this central challenge head-on.

Core Principles: Desired Synthesis vs. Undesired Polymerization

The critical factor determining the success of this synthesis is directing the reaction toward the desired monomeric product while suppressing the formation of polyether chains. This is primarily a battle of reaction kinetics and stoichiometry.

The diagram below illustrates the two competing pathways. The desired pathway involves the complete dialkylation of a single hydroquinone molecule. The undesired pathway is a step-growth polymerization where hydroquinone and 1,2-dichloroethane molecules add to each other sequentially, forming long, often insoluble, oligomeric or polymeric chains.

G HQ Hydroquinone (HO-Ar-OH) Product Desired Product This compound HQ->Product  Desired Dialkylation   Polymer Undesired Polymer [-O-Ar-O-CH2CH2-]n HQ->Polymer  Polymerization   DCE_excess 1,2-Dichloroethane (Large Excess) (Cl-CH2CH2-Cl) DCE_excess->Product Base Base (e.g., K2CO3) Base->Product DCE_limited 1,2-Dichloroethane (Insufficient Amount) DCE_limited->Polymer

Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction resulted in a low yield of an insoluble, sticky precipitate instead of a crystalline product. What went wrong?

A: This is the classic sign of uncontrolled polymerization. When the hydroquinone dianion and 1,2-dichloroethane are present in near-equimolar amounts, they can react sequentially to form long polyether chains, which are typically amorphous and have poor solubility.[4] Instead of both ends of a single hydroquinone molecule reacting with two separate 1,2-dichloroethane molecules, one end reacts, and the other chlorinated end of the dichloroethane then reacts with another hydroquinone molecule, initiating the polymer chain.

Q2: How can I manipulate the reaction conditions to favor the formation of the monomer, this compound?

A: The most effective strategy is to use a large excess of 1,2-dichloroethane. According to Le Châtelier's principle and kinetic probability, when 1,2-dichloroethane is the solvent or is present in a large stoichiometric excess (e.g., 10-20 equivalents), a deprotonated hydroquinone molecule is statistically far more likely to encounter two separate molecules of 1,2-dichloroethane than it is to encounter another hydroquinone-ether molecule. This kinetically favors the formation of the desired monomeric product.

Q3: What is the role of a Phase Transfer Catalyst (PTC), and should I use one?

A: Yes, using a Phase Transfer Catalyst is highly recommended. The reaction involves a solid base (like K₂CO₃) or an aqueous base (like NaOH) and an organic substrate (1,2-dichloroethane). The hydroquinone salt (diphenoxide) has limited solubility in the organic phase. A PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or Aliquat 336, acts as a shuttle.[5][6] It transports the phenoxide anion from the solid/aqueous phase into the organic phase, where it can react with the 1,2-dichloroethane.[7] This accelerates the reaction under milder temperature conditions, which further suppresses side reactions like elimination and polymerization.[8]

Q4: My hydroquinone solution turns dark brown/black upon adding the base. Is this a problem?

A: Yes, this indicates the oxidation of hydroquinone to p-benzoquinone and subsequent degradation products. Hydroquinone is highly susceptible to oxidation, especially under basic conditions.[9][10] To prevent this, you must maintain an inert atmosphere (Nitrogen or Argon) throughout the entire process, from reactant addition to workup. Some protocols also advocate for the addition of a small amount of a reducing agent, such as sodium dithionite (Na₂S₂O₄), to the reaction mixture to inhibit oxidation.[9]

Q5: What is the optimal temperature and base for this synthesis?

A: A balance must be struck. Higher temperatures increase the rate of the desired SN2 reaction but also increase the rate of the E2 elimination of HCl from 1,2-dichloroethane to form vinyl chloride, a potential source of impurities.[11]

  • Temperature: With a PTC, the reaction can often be run effectively at a moderate temperature, typically between 60-80 °C. This provides a good reaction rate without significantly promoting side reactions.

  • Base: A moderately strong, non-nucleophilic base is ideal. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice for aryl ether synthesis as it is strong enough to deprotonate the phenol but is less harsh than NaOH or NaH, minimizing elimination side reactions.[8]

Q6: How can I effectively purify the final product if it is contaminated with oligomers?

A: If minor polymerization has occurred, purification can be achieved.

  • Recrystallization: The desired product, this compound, is a crystalline solid, while the oligomeric byproducts are often amorphous. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) is the most effective method. The more ordered crystal lattice of the desired product will selectively crystallize out upon cooling, leaving the amorphous oligomers in the mother liquor.

  • Column Chromatography: For smaller scales or more difficult separations, silica gel chromatography can be used.[12] A solvent system of intermediate polarity, such as a hexane/ethyl acetate gradient, will typically allow for the elution of the desired product while retaining the more polar, higher molecular weight oligomers.

Critical Reaction Parameter Summary
ParameterRecommendationRationale
Stoichiometry Use a large excess (10-20 eq.) of 1,2-dichloroethane.Kinetically suppresses polymerization by ensuring the phenoxide reacts with the excess halide.
Base Anhydrous Potassium Carbonate (K₂CO₃).Effective for deprotonation of phenols; less harsh than NaOH/NaH, reducing elimination side reactions.[8]
Solvent A polar aprotic solvent like DMF or Acetonitrile.Solubilizes reactants and promotes the SN2 mechanism.[13][14]
Catalyst Use a Phase Transfer Catalyst (e.g., TBAB, 5 mol%).Accelerates reaction at lower temperatures, improving yield and selectivity.[7]
Temperature 60 - 80 °C.Balances a reasonable reaction rate with minimizing the E2 elimination of 1,2-dichloroethane.
Atmosphere Inert (Nitrogen or Argon).Prevents the base-catalyzed oxidation of hydroquinone.[9][10]
Addition Method Slow addition of base or hydroquinone solution.Maintains a low instantaneous concentration of the reactive phenoxide, further preventing polymerization.
Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield of this compound and minimize polymer formation.

Materials:

  • Hydroquinone (1.0 eq.)

  • 1,2-Dichloroethane (20 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃, powder, 2.5 eq.)

  • Tetrabutylammonium Bromide (TBAB, 0.05 eq.)

  • Acetonitrile or DMF (as solvent)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the system is under a positive pressure of Nitrogen or Argon.

  • Charge Reactants: To the flask, add hydroquinone (1.0 eq.), the large excess of 1,2-dichloroethane (20 eq.), Tetrabutylammonium Bromide (0.05 eq.), and anhydrous potassium carbonate (2.5 eq.). Add enough acetonitrile or DMF to ensure effective stirring.

  • Reaction: Heat the stirred suspension to 70-75 °C. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the hydroquinone spot. The reaction is typically complete within 8-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃, KCl). Wash the salts with a small amount of fresh 1,2-dichloroethane or the reaction solvent.

    • Combine the filtrates and remove the solvent and excess 1,2-dichloroethane under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid will likely be an off-white or tan color.

    • Recrystallize the crude product from hot ethanol or isopropanol.

    • Dissolve the solid in the minimum amount of boiling solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the white crystalline product by ¹H NMR, ¹³C NMR, and melting point analysis.

By carefully controlling stoichiometry and utilizing a phase transfer catalyst under an inert atmosphere, the formation of polymeric byproducts can be effectively suppressed, leading to a high yield of pure this compound.

References
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Williamson Ether Synthesis. (n.d.). Cambridge University Press.
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • Reisman, D. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • US20040044190A1 - Purification of oligomers. (n.d.).
  • What are the side effects of Hydroquinone? (2024, July 12).
  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedical Journal of Scientific & Technical Research.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Chapter 52 - Polymeriz
  • Phase transfer catalysts – Knowledge and References. (n.d.). Taylor & Francis.
  • Phase-transfer c
  • Williamson Ether Synthesis Mechanism. (n.d.).
  • CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene. (n.d.).
  • This compound | CAS 37142-37-3. (n.d.). Santa Cruz Biotechnology.
  • Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. (2025, August 6).
  • US3122591A - Chemical dehydrohalogenation of 1, 2-dichloroethane to yield vinyl chloride. (n.d.).
  • Benzene Chemistry Synthesis Sample Problems. (2015, December 28). YouTube.
  • (2-Chloroethoxy)benzene | CAS#:622-86-6. (2025, August 27). Chemsrc.
  • US5068475A - Process for purifying unreacted 1,2-dichloroethane from a 1,2-dichloroethane pyrolysis process. (n.d.).
  • Hydroquinone | C6H4(OH)2. (n.d.). PubChem.
  • CAS 622-86-6 (2-Chloroethoxy)benzene. (n.d.). BOC Sciences.
  • Preventing the formation of dichloroethane in 1-Chloroethanol synthesis. (n.d.). Benchchem.
  • 1,2-Dichloroethane production by two-step oxychlorination reactions in a fluidized bed reactor. (2025, August 9).
  • Removal of 1,2-dichloroethane in groundwater using Fenton oxid
  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacryl
  • 4-(2-Chloroethoxy)phenol-terminated oligomerization of 3-O-benzoyl-β-d-arabinofuranose 1,2,5-orthobenzoate. (2025, August 6).
  • Synthesis and characterization of new soluble aromatic polyamides derived from 1,4-Bis(4-carboxyphenoxy)-2, 5-di-tert-butylbenzene. (2025, August 6).
  • Degradation of 1,2-dichloroethane from wash water of ion-exchange resin using Fenton's oxid
  • (2-Chloroethoxy)benzene 98 622-86-6. (n.d.). Sigma-Aldrich.
  • Removal of 1,2-dichloroethane in groundwater using Fenton oxid

Sources

Technical Support Center: A Researcher's Guide to 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Bis(2-chloroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile diether intermediate in their work. Commercial grades of this reagent, while suitable for many applications, can contain impurities that may compromise the outcome of sensitive experiments. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate issues arising from such impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial batches of this compound are typically synthesized via Williamson ether synthesis, reacting hydroquinone with a 2-chloroethoxy source. The impurity profile is therefore often linked to the starting materials, reaction stoichiometry, and work-up procedures.

Table 1: Common Impurities and Their Origins

Impurity NameChemical StructureLikely OriginPotential Impact
Hydroquinone HO-C₆H₄-OHUnreacted starting materialActs as a potent inhibitor in radical polymerizations; protic nature can quench organometallic reagents and terminate anionic polymerizations.[1]
1-(2-chloroethoxy)-4-hydroxybenzene ClCH₂CH₂O-C₆H₄-OHIncomplete reaction (mono-alkylation product)Similar to hydroquinone, the phenolic hydroxyl group can interfere with sensitive reactions.
1,4-Bis(2-hydroxyethoxy)benzene HOCH₂CH₂O-C₆H₄-OCH₂CH₂OHHydrolysis of the chloro-groups during synthesis or storage.[2]Introduces reactive hydroxyl groups, leading to unwanted side products and affecting polymer molecular weight.[1]
Ethylene Glycol HOCH₂CH₂OHByproduct from the synthesis of the chloroethoxy reagent or hydrolysis.Protic impurity that can deactivate catalysts and reagents.
Solvent Residues (e.g., DMF, NMP) VariesResidual solvent from the synthesis and purification process.[3]Can affect reaction kinetics and, in some cases, participate in side reactions.
Sodium or Potassium Salts NaCl, KCl, K₂CO₃Inorganic byproducts from the Williamson ether synthesis.[4]Can sometimes affect catalyst performance or reaction homogeneity.
Q2: My polymerization reaction using this compound is failing or giving low molecular weight polymer. Could impurities be the cause?

Absolutely. This is a classic symptom of impurity interference. Polymerization reactions, particularly those involving Ziegler-Natta, atom transfer radical polymerization (ATRP), or other catalyst-mediated processes, are highly sensitive to contaminants.

  • Catalyst Poisoning : Protic impurities such as residual hydroquinone, 1-(2-chloroethoxy)-4-hydroxybenzene, or water can react with and deactivate the active centers of many catalysts.[1] This leads to low or no polymer yield.

  • Chain Termination : These same protic impurities can act as chain transfer or terminating agents, reacting with the growing polymer chain. This prematurely stops polymerization and results in a lower average molecular weight than theoretically expected.[1]

Q3: How can I reliably assess the purity of my this compound before use?

A multi-faceted analytical approach is recommended for comprehensive purity assessment. No single technique tells the whole story.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the premier method for identifying and quantifying volatile and semi-volatile organic impurities. It can effectively separate the target compound from starting materials, mono-substituted intermediates, and most solvent residues.[5][6][7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : NMR is excellent for confirming the structure of the main compound and detecting impurities present at levels of ~0.5-1% or higher. It is particularly useful for identifying structural isomers or major contaminants that might co-elute in GC.

  • High-Performance Liquid Chromatography (HPLC) : For non-volatile impurities or inorganic salts, HPLC can be a valuable tool. A reversed-phase method is typically effective for separating the organic components.[6][8]

  • Melting Point Analysis : A sharp melting point close to the literature value (92-93°C) is a good indicator of high purity.[9] A broad or depressed melting range suggests the presence of significant impurities.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental problems and provides a logical workflow to diagnose and resolve them.

Problem 1: Low or Inconsistent Reaction Yields

Your synthesis, which uses this compound as a starting material, is producing a low yield of the desired product, or the yield varies significantly between different batches of the reagent.

A Low/Inconsistent Yield B Analyze Purity of Starting Material (GC-MS & NMR) A->B C Impurities Detected? (e.g., Hydroquinone, Mono-alkylated species) B->C D Purify Reagent (Recrystallization or Chromatography) C->D Yes G No Significant Impurities Detected C->G No E Confirm Purity of Purified Material D->E F Re-run Reaction with Purified Reagent E->F H Review Other Reaction Parameters (Solvent, Temp, Reagents, Technique) G->H cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent to dissolve A->B C Allow solution to cool slowly to room temp B->C D Cool further in an ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry crystals under vacuum F->G

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Technical Support Center: Improving Selectivity of Nucleophilic Substitution on 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-bis(2-chloroethoxy)benzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the selective nucleophilic substitution on this versatile symmetrical molecule. My aim is to equip you with the knowledge to navigate the common challenges of controlling mono- and di-substitution, minimizing side reactions, and optimizing your experimental outcomes.

Introduction to the Chemistry

This compound is a valuable building block in organic synthesis, featuring two primary alkyl chloride moieties. These chlorine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.[1] The symmetrical nature of the molecule, however, presents a significant challenge: achieving selective substitution at one or both of the chloroethoxy groups. This guide will provide a systematic approach to controlling this selectivity.

Troubleshooting Guide

This section addresses common problems encountered during nucleophilic substitution reactions with this compound in a question-and-answer format.

Issue 1: My reaction yields a mixture of mono- and di-substituted products, and I can't seem to favor one over the other.

This is the most frequent challenge. The product distribution is a result of the statistical probability of the nucleophile reacting with the starting material versus the mono-substituted intermediate.[2] Several factors can be adjusted to steer the reaction towards your desired product.

Root Cause Analysis and Solutions:

  • Stoichiometry is Key: The molar ratio of your nucleophile to this compound is the primary determinant of the product distribution.

    • For Mono-substitution: Use a stoichiometric excess of this compound (e.g., 2-4 equivalents) relative to your nucleophile. This ensures that the nucleophile is more likely to encounter an unreacted molecule of the starting material.

    • For Di-substitution: Use at least two equivalents of the nucleophile for every equivalent of this compound. A slight excess of the nucleophile (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.

  • Kinetic vs. Thermodynamic Control: The reaction conditions, particularly temperature and time, can influence whether the product distribution is governed by the rate of reaction (kinetic control) or the stability of the products (thermodynamic control).[3][4][5]

    • Favoring the Mono-substituted (Kinetic) Product:

      • Lower Temperatures: Running the reaction at a lower temperature will favor the faster, initial substitution, leading to a higher proportion of the mono-substituted product.[6]

      • Shorter Reaction Times: Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction once a significant amount of the mono-substituted product has formed, before it has a chance to react further.

    • Favoring the Di-substituted (Thermodynamic) Product:

      • Higher Temperatures and Longer Reaction Times: Allowing the reaction to proceed for a longer duration at a higher temperature will enable the system to reach thermodynamic equilibrium, which typically favors the more stable, fully substituted product.

  • Method of Addition: For mono-substitution, the slow, dropwise addition of the nucleophile to a solution of excess this compound can help maintain a low concentration of the nucleophile, further promoting the initial substitution over the second.[6]

Issue 2: I am observing significant amounts of an elimination byproduct.

The 2-chloroethoxy group has protons on the carbon adjacent to the ether oxygen (β-protons). Under strongly basic conditions, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of a vinyl ether.[7][8][9][10]

Root Cause Analysis and Solutions:

  • Nucleophile vs. Base Strength:

    • Strong, Non-nucleophilic Bases: Use of strong, sterically hindered bases like tert-butoxide significantly favors elimination.[8][9]

    • Strong Nucleophiles that are Weak Bases: To favor substitution, choose nucleophiles that are strong nucleophiles but relatively weak bases, such as halides (I⁻, Br⁻) or thiolates.[7]

    • Amines: While amines are nucleophilic, they are also basic. For primary and secondary amines, SN2 is generally favored over E2 for primary alkyl halides.[11]

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions often have a higher activation energy.[7] If elimination is a problem, try running your reaction at a lower temperature.

  • Solvent Choice: Less polar solvents can favor E2 over SN2 reactions.[7] Using a polar aprotic solvent like DMF or DMSO can help to favor the SN2 pathway.[12]

Issue 3: I suspect the ether linkages are being cleaved under my reaction conditions.

Ether cleavage is generally performed under strongly acidic conditions (e.g., HBr, HI), which is not typical for most nucleophilic substitution reactions.[13][14][15][16] However, certain Lewis acids or very harsh basic conditions at high temperatures could potentially lead to ether cleavage.

Root Cause Analysis and Solutions:

  • Avoid Strong Acids: Ensure your reaction conditions are not strongly acidic. If your nucleophile requires protonation, consider using a milder acid or a buffered system.

  • Moderate Reaction Conditions: Avoid excessively high temperatures for prolonged periods, especially with strong bases, to minimize the risk of ether cleavage.

Issue 4: My yields are low, and the reaction is sluggish, even when targeting di-substitution.

Low reactivity can be due to a number of factors, including the nature of the nucleophile and the reaction conditions.

Root Cause Analysis and Solutions:

  • Nucleophilicity: The strength of your nucleophile is critical. If you are using a weak nucleophile, the reaction will be slow. Consider converting your nucleophile to a more reactive form, for example, deprotonating an alcohol to an alkoxide before the reaction.[17]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent for SN2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[12][18]

  • Temperature: Increasing the reaction temperature will increase the reaction rate. A good starting point for many nucleophilic substitutions is room temperature, with the option to heat to 50-80 °C if the reaction is slow.

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid or aqueous nucleophile and an organic substrate, a phase-transfer catalyst (like a quaternary ammonium salt) can dramatically increase the reaction rate. The catalyst transports the nucleophilic anion from the solid/aqueous phase to the organic phase where the reaction occurs.[19][20] This technique is highly effective for improving yields and can also enhance selectivity.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for achieving selective mono-substitution?

A1: The most reliable strategy for selective mono-substitution is to use a significant excess of this compound (at least 2 equivalents) relative to the nucleophile. Combine this with slow addition of the nucleophile and maintain a low reaction temperature (e.g., 0 °C to room temperature). Monitor the reaction progress carefully and stop it before significant di-substitution occurs.

Q2: How does Phase-Transfer Catalysis (PTC) help in improving selectivity?

A2: Phase-transfer catalysis can enhance selectivity, particularly for mono-alkylation, by carefully controlling reaction conditions.[1][3] By enabling the reaction to proceed at lower temperatures, PTC can favor the kinetically controlled mono-substituted product.[6] Furthermore, the choice of catalyst and reaction conditions in a PTC system can be fine-tuned to optimize for the desired product.

Q3: I have a mixture of starting material, mono-substituted, and di-substituted products. How can I effectively separate them?

A3: The separation of these three components can be challenging due to their similar structures.

  • Column Chromatography: This is the most common and effective method. The polarity difference between the three compounds is usually sufficient for separation on silica gel. The di-substituted product will be the most polar (if the introduced nucleophile is polar) or least polar (if the nucleophile is nonpolar), with the mono-substituted product having intermediate polarity. A gradient elution with a solvent system like hexane/ethyl acetate is often successful.[21]

  • Crystallization: If the desired product is a solid, recrystallization can be an effective purification technique, provided there is a significant difference in solubility between the desired product and the impurities.

  • Preparative HPLC: For difficult separations or for achieving very high purity, preparative HPLC with a C18 or other suitable column can be employed.[21]

Q4: Can I perform two different nucleophilic substitutions sequentially to create an unsymmetrical di-substituted product?

A4: Yes, this is a powerful application of controlling selectivity. The strategy involves two distinct steps:

  • Mono-substitution: First, perform a selective mono-substitution reaction using the methods described above to isolate the mono-substituted intermediate.

  • Second Substitution: Purify the mono-substituted product and then react it with a second, different nucleophile to obtain the unsymmetrical di-substituted product. This approach is fundamental in the synthesis of complex molecules where precise positioning of different functional groups is required.[22]

Experimental Protocols

Protocol 1: Selective Mono-alkylation using Phase-Transfer Catalysis (General Procedure)

This protocol provides a general framework for the mono-alkylation of this compound with a generic nucleophile (NuH) under phase-transfer conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (2.0 eq) in a suitable organic solvent (e.g., toluene).

  • Addition of Reagents: Add the nucleophile (NuH, 1.0 eq), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq), and an aqueous solution of a base (e.g., 50% NaOH).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the desired amount of mono-substituted product is formed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.

ParameterCondition for Mono-substitutionCondition for Di-substitution
Stoichiometry (Substrate:Nucleophile) 2:1 to 4:11:2.2 to 1:2.5
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time Shorter (monitor closely)Longer (until completion)
Method of Addition Slow addition of nucleophileCan be added at once

Visualizing the Selectivity Challenge

The following diagram illustrates the reaction pathways leading to mono- and di-substitution, highlighting the competitive nature of the process.

G A This compound B Mono-substituted Product A->B + Nucleophile (k1) C Di-substituted Product B->C + Nucleophile (k2)

Caption: Reaction pathway for the nucleophilic substitution.

Logical Troubleshooting Workflow

When faced with poor selectivity, this workflow can guide your optimization process.

G start Poor Selectivity check_stoichiometry Is the stoichiometry correct for the desired product? start->check_stoichiometry adjust_stoichiometry Adjust Substrate:Nucleophile ratio check_stoichiometry->adjust_stoichiometry No check_temp Is the temperature optimized? check_stoichiometry->check_temp Yes adjust_stoichiometry->check_temp adjust_temp Lower temp for mono, raise for di check_temp->adjust_temp No check_time Is the reaction time appropriate? check_temp->check_time Yes adjust_temp->check_time adjust_time Shorten for mono, lengthen for di check_time->adjust_time No consider_ptc Consider Phase-Transfer Catalysis check_time->consider_ptc Yes adjust_time->consider_ptc end Improved Selectivity consider_ptc->end

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Technical Support Center: Scaling Up 1,4-Bis(2-chloroethoxy)benzene Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis and scale-up of 1,4-Bis(2-chloroethoxy)benzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure a safe, efficient, and reproducible manufacturing process.

Troubleshooting Guide: From Theory to Practice

This section addresses specific, common issues encountered during the scale-up of this compound synthesis. The underlying chemistry for this process is the Williamson ether synthesis, a robust and well-established reaction.[1][2] However, its application on a larger scale introduces challenges related to mass and heat transfer, reaction kinetics, and purification. The typical synthesis involves reacting hydroquinone with 2-chloroethanol in the presence of a base.[3]

Issue 1: Low Overall Yield and Incomplete Reaction

Question: We are experiencing significantly lower yields than our lab-scale experiments. In-process controls (IPCs) show a high percentage of unreacted hydroquinone and the mono-substituted intermediate, 4-(2-chloroethoxy)phenol. What are the likely causes and how can we optimize the reaction?

Answer: This is a classic scale-up challenge often rooted in mass transfer limitations and suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Insufficient Deprotonation of Hydroquinone: Hydroquinone has two phenolic hydroxyl groups that must be deprotonated to form the reactive bis-phenoxide. On a large scale, solid base (like K₂CO₃ or NaOH) may not fully dissolve or interact with the hydroquinone.

    • Causality: The reaction proceeds in two steps (mono-alkylation followed by di-alkylation). If the second hydroxyl group is not effectively deprotonated, the reaction will stall at the mono-substituted stage.

    • Recommended Solutions:

      • Phase-Transfer Catalysis (PTC): Introduce a PTC like tetrabutylammonium bromide (TBAB). The PTC facilitates the transfer of the anionic phenoxide from the solid or aqueous phase into the organic phase where the 2-chloroethanol resides, dramatically increasing the reaction rate.

      • Solvent Selection: Ensure the chosen solvent can at least partially solubilize the base or the resulting phenoxide. Polar aprotic solvents like DMF or DMSO are effective but can be problematic for work-up and purification on a large scale. A solvent system like toluene with a PTC is often a good compromise.

      • Stronger Base: Consider using sodium hydride (NaH) for irreversible deprotonation.[2][4] However, NaH is highly reactive and requires stringent safety protocols for large-scale use, including an inert atmosphere to prevent ignition of the hydrogen gas byproduct.[4]

  • Suboptimal Temperature Control: The Williamson ether synthesis requires a specific temperature range to proceed efficiently.[1]

    • Causality: Too low a temperature will result in a sluggish reaction. Too high a temperature can promote side reactions, such as elimination or decomposition. Large reactors have a smaller surface-area-to-volume ratio, making heat transfer less efficient.

    • Recommended Solutions:

      • Controlled Heating: Use a jacketed reactor with a reliable temperature controller.

      • Staged Addition: Add the 2-chloroethanol reagent slowly to control any exotherm.

      • Reaction Optimization: Systematically study the effect of temperature on reaction completion and impurity profile to find the optimal balance.[5]

Troubleshooting Workflow: Diagnosing Low Yield

Caption: Decision tree for troubleshooting low yield.

Issue 2: Product Purification Challenges

Question: Our crude product is difficult to purify. We are struggling with removing the mono-substituted intermediate and the resulting product is an off-color oil instead of a white solid. How can we improve our purification protocol?

Answer: Purification is often the bottleneck in scaling up. The key is a robust work-up procedure followed by an efficient crystallization process.

  • Ineffective Work-up:

    • Causality: Failure to neutralize the base and remove salts can lead to emulsions during extraction and contamination of the final product. The mono-substituted intermediate, being phenolic, will behave differently from the desired product during acid/base washes.

    • Recommended Solutions:

      • Quenching and Neutralization: After the reaction is complete, cool the mixture and carefully quench with water. Adjust the pH to neutral with a dilute acid (e.g., 1M HCl).

      • Base Wash: Perform a wash with a dilute base solution (e.g., 5% NaOH) to extract the acidic mono-substituted intermediate and any unreacted hydroquinone into the aqueous layer. This is a critical step to improve final purity.

      • Brine Wash: Wash the organic layer with brine to break any emulsions and remove residual water before drying.

  • Crystallization Problems:

    • Causality: The presence of impurities can inhibit crystallization, causing the product to "oil out." The choice of crystallization solvent is also critical.

    • Recommended Solutions:

      • Solvent Screening: The ideal solvent should dissolve the product well at elevated temperatures but poorly at room or lower temperatures. Common choices for compounds like this include isopropanol, ethanol, or a toluene/heptane solvent system.

      • Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of large, pure crystals. Rapid cooling often traps impurities.

      • Activated Carbon Treatment: If the product is discolored, it may be due to trace, highly-colored impurities. Before crystallization, dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter through celite to remove the carbon and adsorbed impurities.

Typical Purification Workflow

PurificationWorkflow A Reaction Completion B Cool & Quench with Water A->B C Phase Separation: Extract with Organic Solvent (e.g., Toluene) B->C D Aqueous Wash: Dilute NaOH to Remove Phenolic Impurities C->D E Aqueous Wash: Water & Brine D->E F Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) E->F G Solvent Swap & Concentration F->G H Recrystallization (e.g., from Isopropanol) G->H I Filter, Wash with Cold Solvent, & Dry H->I J Pure Crystalline Product I->J

Caption: Standard workflow for product isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

A1: The following parameters are critical for ensuring a reproducible and safe process. They should be defined and controlled within a specific range based on process development studies.

ParameterTypical RangeRationale & Impact on Quality
Reactant Stoichiometry 1.0 eq. HydroquinoneLimiting reagent, defines theoretical yield.
2.1 - 2.5 eq. 2-ChloroethanolExcess drives the reaction to completion, minimizing mono-substituted impurity.
2.2 - 3.0 eq. Base (e.g., K₂CO₃)Ensures complete deprotonation of both hydroxyl groups.
Reaction Temperature 70 - 100 °CBalances reaction rate against potential side reactions. Must be tightly controlled.
Reaction Time 8 - 24 hoursMonitored by IPC (e.g., HPLC, GC) to ensure reaction completion.[6]
Agitator Speed Reactor specificCrucial for ensuring good mixing of solids and liquids (mass transfer).
Inert Atmosphere Nitrogen or ArgonPrevents oxidation of hydroquinone/phenoxide intermediates, which can cause discoloration.

Q2: What analytical methods are recommended for in-process control and final product release?

A2: A combination of chromatographic techniques is ideal for monitoring and final quality assessment.[6]

  • Gas Chromatography (GC/GC-MS): Excellent for monitoring the disappearance of volatile starting materials like 2-chloroethanol and quantifying the formation of the product and key impurities, provided they are thermally stable.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for monitoring the conversion of hydroquinone and the ratio of mono- to di-substituted products. A reversed-phase method is typically effective.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any unexpected byproducts. Quantitative NMR (qNMR) can be used for highly accurate purity assessment.[6]

Q3: What are the primary safety hazards associated with this process, and what personal protective equipment (PPE) is required?

A3: Safety is paramount. A thorough hazard analysis should be conducted before any scale-up operation.

  • Chemical Hazards:

    • 2-Chloroethanol: Toxic and readily absorbed through the skin. Handle in a well-ventilated area or fume hood.

    • Bases (NaOH, K₂CO₃, NaH): Corrosive. Sodium hydride is also flammable and water-reactive, producing flammable hydrogen gas.[4]

    • Solvents (Toluene, DMF): Toluene is flammable.[7] DMF is a reproductive toxin.

    • This compound: May cause skin and eye irritation. Always consult the Safety Data Sheet (SDS).[8]

  • Process Hazards:

    • Exothermic Reaction: The reaction can generate heat. Ensure adequate cooling capacity to prevent a thermal runaway.

    • Static Discharge: Flammable solvents require proper grounding and bonding of all equipment to prevent ignition from static electricity.[7]

  • Required PPE:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.[9]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile for incidental contact, thicker butyl or viton gloves for extended handling).[9]

    • Body Protection: Flame-retardant lab coat. For large-scale operations, a chemical-resistant apron or suit may be necessary.

    • Respiratory Protection: Use in a well-ventilated area. A respirator may be required if handling large quantities of volatile or dusty materials outside of a contained system.[9]

Q4: How should the raw materials and the final product be stored?

A4: Proper storage is crucial for maintaining chemical integrity and ensuring safety.

  • Hydroquinone: Store in a cool, dry, dark place away from oxidizing agents. It is sensitive to light and air.

  • 2-Chloroethanol: Store in a tightly sealed container in a cool, well-ventilated area, separate from bases and reactive metals.

  • Bases: Store in a dry environment. Keep sodium hydride under mineral oil or in an inert atmosphere.

  • This compound (Final Product): Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[10]

References

  • ResearchGate. Optimization of reaction conditions. Available from: [Link]

  • Chemsrc. (2-Chloroethoxy)benzene | CAS#:614-72-2. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]

Sources

preventing the formation of oligomeric byproducts in reactions with 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Oligomeric Byproduct Formation

Welcome to the technical support center for 1,4-Bis(2-chloroethoxy)benzene. As Senior Application Scientists, we understand the challenges researchers face in achieving high-purity products. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and prevent the formation of unwanted oligomers in your reactions. We will delve into the causality behind experimental choices, offering robust protocols and analytical guidance to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does its reactivity lie?

A1: this compound is a symmetrical aromatic compound with the chemical formula C₁₀H₁₂Cl₂O₂.[1] Its key structural feature is a central benzene ring disubstituted at the 1 and 4 positions with 2-chloroethoxy groups. The primary reactive sites are the terminal chlorine atoms on the ethoxy chains. These primary alkyl chlorides are susceptible to nucleophilic substitution, making the molecule a versatile building block in organic synthesis, polymer science, and proteomics research.[2][3]

Q2: Why is oligomerization a common problem when using this reagent?

A2: Oligomerization, the formation of short polymer chains (dimers, trimers, etc.), is a prevalent issue because this compound is a bifunctional electrophile. When it reacts with a bifunctional nucleophile (e.g., a diol, diamine, or even another molecule of its hydrolyzed form), each molecule has two reactive ends. Instead of a simple 1:1 reaction, the molecules can link sequentially in an intermolecular fashion, leading to chain growth and the formation of oligomeric byproducts. This directly competes with desired intramolecular reactions (cyclization) or simple 1:1 substitution reactions.[4][5]

Q3: What is the primary reaction mechanism involved?

A3: The reactions are typically variants of the Williamson ether synthesis .[6][7] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[7][8] In this process, a nucleophile (like an alkoxide, RO⁻) performs a backside attack on the carbon atom bonded to the chlorine, displacing the chloride leaving group.[5][8] Because the chloroethoxy groups feature primary alkyl chlorides, the SN2 pathway is highly favored over elimination, which is a common side reaction with secondary or tertiary alkyl halides.[6][7]

Troubleshooting Guide: Controlling Intermolecular vs. Intramolecular Reactions

The core challenge in using this compound is directing the reaction toward the desired product while suppressing intermolecular oligomerization. The following sections provide detailed strategies to achieve this control.

Problem: My reaction is producing a mixture of insoluble, waxy, or oily byproducts consistent with oligomers.

This is the most common issue. The formation of higher-order oligomers often results in products with poor solubility and difficult purification profiles. The following solutions are designed to favor desired cyclization or mono-alkylation products over chain extension.

Solution 1: Implement High-Dilution Conditions (The Ruggli-Ziegler Principle)

  • Causality: The rate of an intramolecular reaction depends on the concentration of a single molecule, making it a first-order process. In contrast, an intermolecular reaction depends on the collision of two separate molecules, making it a second-order process. By significantly lowering the concentration of reactants, you decrease the probability of two molecules finding each other, thus kinetically favoring the intramolecular pathway (e.g., cyclization) over the intermolecular pathway (oligomerization).[9][10] This is particularly crucial for forming medium to large rings where the ends of the molecule do not easily meet.[9]

  • Workflow Diagram:

    G cluster_0 High Concentration cluster_1 High Dilution A Reactant A C Oligomer (A-B-A-B...) A->C Intermolecular (Favored) B Reactant B B->C D Precursor Molecule E Cyclic Product D->E Intramolecular (Favored)

    Caption: High concentration favors intermolecular oligomerization, while high dilution favors intramolecular cyclization.

  • Experimental Protocol: High-Dilution Reaction Setup

    • Solvent Volume: Use a large volume of a suitable anhydrous polar aprotic solvent (e.g., DMF, THF, Acetonitrile).[7][11] A typical starting point is a concentration of 0.01 M or lower.

    • Reactant Addition: Instead of adding reactants all at once, use a syringe pump for the slow, simultaneous addition of both the electrophile (this compound) and the nucleophile solutions into the reaction vessel over a long period (e.g., 8-24 hours).[12] This maintains an extremely low instantaneous concentration.

    • Temperature & Stirring: Maintain vigorous stirring to ensure rapid mixing and prevent localized areas of high concentration. The reaction temperature should be optimized; typical Williamson ether synthesis conditions range from 50-100 °C.[11]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with moisture or oxygen.[11]

Solution 2: Utilize a Metal Ion Template Effect

  • Causality: In reactions designed to form macrocycles (like crown ethers), a metal ion can act as a template.[3][4] The ion coordinates with the heteroatoms (oxygens) of the reacting molecules, pre-organizing them into a conformation that favors cyclization.[4][13] This "template effect" dramatically increases the effective molarity for the intramolecular reaction. The choice of cation is crucial and depends on the size of the target ring.[14] For example, K⁺ is an effective template for the synthesis of 18-crown-6.[5]

  • Logical Relationship Diagram:

    G Reactants Linear Precursors (e.g., Diol + Dichloride) Organized Pre-organized Complex Reactants->Organized With Template Oligomer Oligomeric Byproduct (Low Yield) Reactants->Oligomer No Template (Random Collision) Template Metal Cation (Template) Template->Organized Cyclic Cyclic Product (High Yield) Organized->Cyclic Intramolecular Reaction Favored

    Caption: A metal ion template pre-organizes reactants, favoring cyclization over oligomerization.

  • Experimental Protocol: Template-Assisted Cyclization

    • Reagent Selection: Choose a salt of the appropriate template cation. For reactions with this compound and a diol like tetraethylene glycol to form a benzo-crown ether, a potassium salt (e.g., potassium carbonate, K₂CO₃, or potassium tert-butoxide, t-BuOK) serves as both the base and the template.

    • Procedure: a. Dissolve the nucleophile (e.g., diol) and the template salt/base in a large volume of an appropriate solvent (e.g., THF). b. Using a syringe pump, slowly and simultaneously add separate solutions of the diol/base and this compound to the reaction flask over 12-24 hours. c. Maintain the reaction at reflux or an optimized temperature with vigorous stirring. d. Monitor reaction progress via TLC or LC-MS.

Solution 3: Employ Phase Transfer Catalysis (PTC)

  • Causality: Phase transfer catalysis is useful when the nucleophile (e.g., an alkoxide salt) is soluble in an aqueous or solid phase while the electrophile is in an organic phase. A PTC agent (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) transports the nucleophile into the organic phase, allowing the reaction to proceed at the interface or in the organic layer.[6][15] This can enhance reaction rates under milder conditions and sometimes suppress side reactions by maintaining a low concentration of the active nucleophile in the organic phase.[15]

  • Experimental Protocol: PTC Williamson Ether Synthesis

    • Setup: Create a biphasic system. For example, the nucleophile (e.g., hydroquinone) can be dissolved in an aqueous solution of a strong base (e.g., NaOH). The electrophile, this compound, is dissolved in an organic solvent like toluene or dichloromethane.

    • Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase transfer catalyst, such as tetrabutylammonium hydrogen sulfate.[15]

    • Reaction: Stir the biphasic mixture vigorously at a suitable temperature (e.g., 50-80 °C). The catalyst will shuttle the deprotonated nucleophile into the organic phase to react.

    • Work-up: After completion, separate the organic layer, wash with water and brine, dry, and purify.[11]

Analytical and Purification Strategies

Accurate analysis is key to diagnosing the extent of oligomerization and confirming the purity of the final product.

How do I detect and quantify oligomeric byproducts?

1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a primary tool for separating the starting material, desired product, and individual oligomers (dimer, trimer, etc.). Reversed-phase HPLC, which separates molecules based on hydrophobicity, is highly effective.[16] Since the oligomers are essentially polymers of the starting units, they will have increasing hydrophobicity and retention time with size.

  • Detection: As this compound and its derivatives lack a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended.[16][17]

  • Typical HPLC Conditions:

ParameterRecommendationRationale
Column C8 or C18 Reversed-Phase (e.g., PLRP-S)Provides good separation based on the increasing alkyl character of oligomers.[16][18]
Mobile Phase Acetonitrile/Water or Methanol/Water GradientA gradient elution (e.g., starting at 30% ACN and ramping to 100%) is necessary to elute the more retained, larger oligomers in a reasonable time.[17]
Detector ELSD or RIUniversal detectors suitable for compounds without UV absorbance. ELSD is compatible with gradient elution.[17]
Column Temp. 30-40 °CTo ensure reproducible retention times.

2. Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

  • Principle: GPC/SEC separates molecules based on their hydrodynamic volume (size) in solution.[19][20] It is the definitive method for determining the molecular weight distribution of your product mixture. The output clearly shows peaks corresponding to the monomer, dimer, trimer, and higher-order oligomers, allowing for quantification of the polydispersity index (PDI).[19][20]

  • Typical GPC Conditions:

ParameterRecommendationRationale
Column Polystyrene-divinylbenzene (PS-DVB) columns with small pore sizes (e.g., 100Å)Suitable for resolving low molecular weight polymers and oligomers.[21]
Mobile Phase Tetrahydrofuran (THF)A common solvent that dissolves a wide range of polymers and is compatible with PS-DVB columns.[19]
Detector Refractive Index (RI)The most common detector for GPC as it responds to nearly all polymers.[22]
Calibration Polystyrene standardsUsed to create a calibration curve to determine the relative molecular weights of the sample components.[19]
How can I remove oligomeric byproducts from my desired product?

1. Flash Column Chromatography

  • Applicability: This is the most common laboratory-scale purification method. For reactions involving this compound, normal-phase chromatography on silica gel is often effective. The less polar desired product will typically elute before the more polar, larger oligomers. A solvent gradient (e.g., hexane/ethyl acetate) can be used to effectively separate the components.[2]

2. Preparative HPLC

  • Applicability: For difficult separations or when very high purity is required, preparative reversed-phase HPLC can be used. The conditions developed during analytical HPLC can be scaled up to isolate the desired product from its oligomeric neighbors.

3. Complexation and Extraction (for Crown Ethers)

  • Applicability: If the desired product is a specific crown ether, a unique purification method involves selective complexation. For example, 18-crown-6 can be purified by forming an insoluble complex with certain metal salts, which can be filtered off from the soluble oligomeric impurities. The pure crown ether is then recovered from the complex.[23] Another method involves crystallization as an acetonitrile complex.[1]

By understanding the underlying chemical principles and employing these strategic protocols, researchers can effectively minimize the formation of oligomeric byproducts and ensure the successful synthesis of high-purity materials using this compound.

References

  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. (n.d.). Santai Technologies. Retrieved January 4, 2026, from [Link]

  • Guerriero, G., & Vigato, P. A. (2009). Template Synthesis of Macrocyclic Compounds. In Comprehensive Inorganic Chemistry II (Vol. 1, pp. 533-568). Elsevier.
  • SIELC Technologies. (n.d.). HILIC HPLC Separation of Polyethylene Glycol (PEG). Retrieved January 4, 2026, from [Link]

  • Williamson ether synthesis. (2023, November 28). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Separation of Polyethylene Glycol Oligomers on Normal-Phase and Reversed-Phase Materials by Gradient High Performance Liquid Chromatography and Detection by Evaporative Light Scattering. (1996).
  • Cleaver, G. (n.d.). High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. Agilent Technologies. Retrieved January 4, 2026, from [Link]

  • Ravis, W. R., & Hikal, A. H. (1992). High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts.
  • Sensitive Analysis of Oligo/polyethylene Glycol by Reversed-phase HPLC with ELSD. (n.d.). Agilent Technologies. Retrieved January 4, 2026, from [Link]

  • Macrocyclic ligand. (2023, April 25). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Macrocyclic and Template Effects. (n.d.). Every Science. Retrieved January 4, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Gel Permeation Chromatography (GPC). (n.d.). Intertek. Retrieved January 4, 2026, from [Link]

  • Macrocyclic Complexes. (n.d.).
  • Analysis of engineering polymers by GPC/SEC. (n.d.). Agilent Technologies. Retrieved January 4, 2026, from [Link]

  • GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (n.d.).
  • Template reaction. (2023, March 2). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015, April 30). Agilent Technologies. Retrieved January 4, 2026, from [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. (2021). JETIR, 8(6).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2021). Francis Academic Press, 4(2).
  • Dehm, D., & Schrader, A. (1976). Chemistry of crown ethers (XVI). A safe and efficient procedure for the isolation and purification of crown ethers by complex formation with alkaline earth metal alkanedisulfonates. Journal of the American Chemical Society, 98(1), 235-236.
  • Gokel, G. W., Cram, D. J., Liotta, C. L., Harris, H. P., & Cook, F. L. (1977). 18-crown-6. Organic Syntheses, 57, 30.
  • Chapter II Crown Ethers. (n.d.). VTechWorks.
  • Gokel, G. W., & Cram, D. J. (1973). Preparation and purification of 18-crown-6[1,4,7,10,13,16-hexaoxacyclooctadecane]. The Journal of Organic Chemistry, 38(26), 4412-4414.
  • General Introduction : Synthesis of Cyclic Polymers. (n.d.). ORBi.
  • Ma, Z., & Jiang, Y. (2011). Unconventional Macrocyclizations in Natural Product Synthesis. Accounts of chemical research, 44(11), 1134–1146.
  • How to avoid protein oligomerization? (2018, September 6). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Spring, D. R., et al. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(12), 7974-8032.
  • Takeda, N., et al. (1980). Synthesis and Complexation Stereochemistry of Crown Ethers. Bulletin of the Institute for Chemical Research, Kyoto University, 58(2), 224-235.
  • Wessjohann, L. A., et al. (2007). Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion. Journal of the American Chemical Society, 129(25), 7954–7962.
  • Bartoli, F., et al. (2021). Direct synthetic routes to functionalised crown ethers. Organic & Biomolecular Chemistry, 19(44), 9634-9649.
  • Zhu, J., et al. (2015). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 20(5), 7979–8017.
  • Crossover experiments for the cyclization of 1,4‐diol 2 j in the presence of... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • A Method for the Synthesis of Complex Polysulfide Linked Macrocycles Via Sulfur Transalkylation and Applications Thereof. (2021, March 13). eScholarship. Retrieved January 4, 2026, from [Link]

  • SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. (n.d.). IIP Series.
  • Pigge, F. C., Dighe, M. K., & Houtman, J. C. D. (2008). Mono-, bis-, and tris(crown ether)s assembled around 1,3,5-triaroylbenzene scaffolds. The Journal of Organic Chemistry, 73(7), 2760–2767.
  • Mono-, Bis-, and Tris(crown ether)s Assembled around 1,3,5-Triaroylbenzene Scaffolds. (2008). ResearchGate. Retrieved January 4, 2026, from [Link]

  • How to avoid protein aggregation during protein concentration? (2013, September 14). ResearchGate. Retrieved January 4, 2026, from [Link]

  • How to de-oligomerize an oligomerized protein? (2023, January 16). ResearchGate. Retrieved January 4, 2026, from [Link]

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strategies to enhance the stability of 1,4-Bis(2-chloroethoxy)benzene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Bis(2-chloroethoxy)benzene

Welcome to the technical support center for this compound (CAS: 37142-37-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical advice for enhancing the stability of this versatile diether under various reaction conditions. As a molecule with two reactive chloroethoxy side chains, its stability is paramount for achieving high yields and purity in multi-step syntheses.

This document moves beyond standard protocols to explain the causal mechanisms behind potential degradation and provides validated strategies to mitigate these issues.

Troubleshooting Guide: Diagnosing and Solving Instability

Encountering low yields, unexpected byproducts, or complete reaction failure can be a significant setback. The primary culprits for the degradation of this compound are hydrolysis, thermal decomposition, and reactions with acidic or basic species. This guide provides a logical workflow to diagnose and resolve these common issues.

Visual Troubleshooting Workflow

The following diagram outlines a step-by-step process for identifying the root cause of instability in your experiment.

G start Problem Observed: Low Yield / Byproducts / No Reaction check_moisture Step 1: Assess Moisture Content (Hydrolysis Risk) start->check_moisture Start Here check_ph Step 2: Evaluate pH Conditions (Acid/Base Sensitivity) check_moisture->check_ph If moisture is controlled sol_moisture Solution: • Use anhydrous solvents (<50 ppm H₂O) • Dry reagents and glassware • Run under inert atmosphere (N₂/Ar) check_moisture->sol_moisture Moisture Detected check_temp Step 3: Analyze Thermal Profile (Decomposition Risk) check_ph->check_temp If pH is neutral sol_ph Solution: • Add a non-nucleophilic base (e.g., Proton-Sponge®) • Use buffered solutions if applicable • Purify reagents to remove acidic/basic impurities check_ph->sol_ph Acid/Base Detected check_reagents Step 4: Review Reagent Compatibility (Side Reaction Risk) check_temp->check_reagents If temp is optimal sol_temp Solution: • Lower reaction temperature • Ensure even heating (oil bath) • Monitor internal reaction temp check_temp->sol_temp Excess Heat sol_reagents Solution: • Add a stabilizer (e.g., 1,2-Butylene Oxide) • Choose reagents with lower nucleophilicity • Perform a compatibility study on a small scale check_reagents->sol_reagents Incompatibility Found G stability Compound Stability moisture Moisture Level stability->moisture ph System pH stability->ph temp Temperature stability->temp additives Stabilizing Additives stability->additives atmosphere Atmosphere stability->atmosphere hydrolysis Hydrolysis (Degradation) moisture->hydrolysis High acid_base_cat Acid/Base Catalyzed Degradation ph->acid_base_cat Non-Neutral thermal_decomp Thermal Decomposition temp->thermal_decomp High stabilized Enhanced Stability additives->stabilized Present oxidation Oxidative Degradation atmosphere->oxidation Oxygen Present

Caption: Core environmental and chemical factors affecting the stability of this compound.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] An inert atmosphere (Argon or Nitrogen) is recommended to displace moisture and oxygen. Store away from strong acids, bases, and oxidizing agents.[2]

Q5: Are there any chemical stabilizers I can add to my reaction to protect this compound?

A5: Yes, incorporating stabilizers can be a highly effective strategy, particularly in reactions that are run for extended periods or at elevated temperatures.

  • Acid Scavengers: Small amounts of an epoxide, such as 1,2-butylene oxide or propylene oxide, are excellent acid scavengers. They react irreversibly with trace amounts of acid (e.g., HCl) that may form during the reaction, preventing acid-catalyzed decomposition. A patent for stabilizing organic solvents suggests epoxides are effective additives.[3]

  • Radical Inhibitors: While less common for this specific molecule, if radical-mediated side reactions are suspected, a hindered phenol antioxidant like Butylated Hydroxytoluene (BHT) can be added in catalytic amounts.

The choice and concentration of a stabilizer should be optimized for your specific reaction to ensure it does not interfere with the desired transformation.

Q6: What are the recommended solvents for reactions involving this compound?

A6: The ideal solvent should be inert to the reactants and conditions, and it should be anhydrous.

  • For Nucleophilic Substitutions: Polar aprotic solvents like DMF, DMSO, Acetonitrile, or THF are generally preferred. They effectively solvate cations while leaving the nucleophile relatively free, enhancing reaction rates.

  • For General Inertness: Aromatic hydrocarbons like Toluene or ethers like Dioxane are excellent choices when polarity is not a primary concern, as they have low water miscibility and are chemically robust.

  • Avoid Protic Solvents: Protic solvents like water, methanol, and ethanol should be avoided unless they are a required reagent, as they can act as nucleophiles and cause solvolysis of the C-Cl bond.

Data Summary: Recommended Stabilizer Concentrations
Stabilizer TypeExampleTypical Concentration (v/v or w/w)Primary Function
Epoxide1,2-Butylene Oxide0.1 - 0.5%Acid Scavenger
Hindered AmineDiisopropylethylamine (DIPEA)1.1 - 1.5 equivalents (if acid is a byproduct)Acid Scavenger
Hindered PhenolButylated Hydroxytoluene (BHT)50 - 200 ppmRadical Inhibitor

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Nucleophilic Substitution

This protocol provides a framework for performing a reaction where the stability of this compound is critical.

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel) is assembled and flame-dried under high vacuum. The system is then allowed to cool to room temperature under a positive pressure of dry Nitrogen or Argon.

  • Reagent Preparation:

    • Anhydrous solvent (e.g., THF, <50 ppm H₂O) is transferred to the reaction flask via cannula or a dry syringe.

    • This compound (1.0 eq) is added to the flask.

    • If using a stabilizer (e.g., 1,2-butylene oxide, 0.2% v/v), it is added at this stage.

  • Reaction Setup: The nucleophile (e.g., sodium salt of a phenol, 2.2 eq) and any base (e.g., anhydrous K₂CO₃, 2.5 eq) are added under a strong counter-flow of inert gas.[4][5]

  • Execution: The mixture is stirred and heated to the desired temperature (e.g., 60°C) using an oil bath with a temperature controller.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS at regular intervals, checking for the consumption of starting material and the appearance of byproducts.

  • Work-up: Upon completion, the reaction is cooled to room temperature. The work-up procedure should be designed to remove reagents and byproducts efficiently. A typical aqueous work-up involves quenching the reaction, separating the organic layer, washing with brine, drying over anhydrous magnesium sulfate, filtering, and concentrating under reduced pressure.[6][7]

Protocol 2: Small-Scale Test for Compound Stability

Before committing to a large-scale reaction, test the stability of this compound under your proposed conditions.

  • Set up three small vials under an inert atmosphere.

  • Vial 1 (Control): Add this compound and your anhydrous solvent.

  • Vial 2 (Full System): Add all reaction components except the key nucleophile/reagent. This tests for stability against the base, additives, and temperature.

  • Vial 3 (Forced Degradation): Add this compound, solvent, and a small drop of water.

  • Heat all three vials at the intended reaction temperature for several hours.

  • Analyze the contents of each vial by TLC or LC-MS. If Vial 2 shows degradation, a component other than your main reagent is causing instability. If only Vial 3 shows degradation, your system is likely sensitive to moisture.

By implementing these diagnostic and preventative strategies, you can significantly enhance the stability of this compound, leading to more reliable and successful experimental outcomes.

References

  • Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Org. Synth. Coll. Vol. 6, p.934 (1988); Vol. 55, p.107 (1976). Retrieved from [Link]

  • Chemsrc. (n.d.). (2-Chloroethoxy)benzene | CAS#:614-72-2. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. EPA/600/S3-87/003. Retrieved from [Link]

  • Google Patents. (2005). Stabilizer for organic solvents. US7674340B2.
  • Google Patents. (1954). Method of hydrolyzing di-and trichlorobenzenes. US2799714A.
  • Google Patents. (2014). Process for hydrolyzing 1,2,4-trihalobenzene. EP3052463B1.
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Validation & Comparative

comparing the reactivity of 1,4-Bis(2-chloroethoxy)benzene and 1,4-bis(2-bromoethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of the Reactivity of 1,4-Bis(2-chloroethoxy)benzene and 1,4-bis(2-bromoethoxy)benzene for Advanced Synthesis

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic pathway. Among the versatile bifunctional linkers, 1,4-bis(2-haloethoxy)benzene derivatives serve as valuable precursors for constructing complex architectures such as macrocycles, polymers, and functional materials.[1][2] This guide provides a comprehensive comparison of the reactivity of two key analogues: this compound and 1,4-bis(2-bromoethoxy)benzene, supported by fundamental principles and experimental design considerations.

The core difference in the utility of these two reagents lies in the reactivity of their terminal haloethyl groups, a distinction governed by the fundamental principles of nucleophilic substitution reactions. This analysis will delve into the theoretical underpinnings of this reactivity difference, present comparative data, and provide a practical framework for experimental validation.

Theoretical Framework: The Decisive Role of the Leaving Group in Sₙ2 Reactions

Both this compound and its bromo-analogue typically undergo nucleophilic substitution via the Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. This is because the halide is located on a primary carbon, which is sterically accessible to an incoming nucleophile.[3][4] The Sₙ2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[4][5]

Caption: Generalized workflow for an Sₙ2 reaction mechanism.

The rate of an Sₙ2 reaction is highly dependent on several factors, but when comparing two structurally similar substrates, the nature of the leaving group is paramount. A good leaving group is a species that is stable on its own after departing with the pair of electrons from its former bond. The key properties that determine leaving group ability are:

  • Basicity: There is an inverse relationship between basicity and leaving group ability. Weaker bases are better leaving groups because they are more stable with a negative charge.[6][7] Therefore, the conjugate bases of strong acids are excellent leaving groups.[6][7]

  • Bond Strength: The carbon-halogen (C-X) bond must be cleaved during the reaction. A weaker C-X bond results in a lower activation energy and thus a faster reaction rate.[5][6]

  • Polarizability: Larger atoms can distribute charge over a greater volume, which increases their stability as an anion.[6]

When comparing chloride (Cl⁻) and bromide (Br⁻), a clear trend emerges down the halogen group in the periodic table.

Reactivity Order: R-I > R-Br > R-Cl > R-F[6][8]

Bromide is a significantly better leaving group than chloride. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), making the bromide ion (Br⁻) a weaker and more stable base than the chloride ion (Cl⁻).[9] Furthermore, the Carbon-Bromine bond is longer and weaker than the Carbon-Chlorine bond, requiring less energy to break.[5]

Synthesis of 1,4-Bis(2-haloethoxy)benzene Precursors

Both target compounds are typically synthesized via a Williamson ether synthesis. This involves the reaction of hydroquinone with a suitable 2-haloethanol or 1,2-dihaloethane in the presence of a strong base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF).[1][10]

Synthesis_Scheme Hydroquinone Hydroquinone Product 1,4-Bis(2-haloethoxy)benzene Hydroquinone->Product Base Base (e.g., K₂CO₃) Base->Product Deprotonation Solvent Solvent (e.g., DMF) Solvent->Product Halo_reagent 2-Haloethanol or 1,2-Dihaloethane (X = Cl or Br) Halo_reagent->Product Nucleophilic Attack

Caption: General synthetic route to 1,4-bis(2-haloethoxy)benzene.

Comparative Reactivity: Quantitative Data

While specific kinetic data for every reaction of these exact molecules are dispersed throughout the literature, the relative reactivity of primary alkyl chlorides versus primary alkyl bromides is well-established and serves as a reliable proxy.[11] The underlying physical properties that dictate this reactivity difference are summarized below.

PropertyR-CH₂-ClR-CH₂-BrRationale for Reactivity Difference
C-X Bond Dissociation Energy ~351 kJ/mol~293 kJ/molThe weaker C-Br bond requires less energy to cleave, lowering the activation energy of the Sₙ2 transition state.[5][6]
pKa of Conjugate Acid (HX) -7-9HBr is a stronger acid than HCl, meaning Br⁻ is a weaker, more stable base and thus a better leaving group.[6][9]
Relative Sₙ2 Reaction Rate 1~40-60For a typical Sₙ2 reaction (e.g., with I⁻ in acetone), primary alkyl bromides react significantly faster than their chloride counterparts.

Note: Relative rate is an approximation and can vary with nucleophile, solvent, and temperature.

This data unequivocally demonstrates that 1,4-bis(2-bromoethoxy)benzene is expected to be substantially more reactive in nucleophilic substitution reactions than this compound.

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the reactivity difference, a comparative kinetic study can be designed. The following protocol describes a robust method for monitoring the reaction of each substrate with a nucleophile, such as sodium azide, under identical conditions.

Objective: To determine the relative reaction rates of this compound and 1,4-bis(2-bromoethoxy)benzene with sodium azide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_A Solution A: This compound + Internal Standard in DMF React_A Mix A + C Maintain at T °C Prep_A->React_A Prep_B Solution B: 1,4-Bis(2-bromoethoxy)benzene + Internal Standard in DMF React_B Mix B + C Maintain at T °C Prep_B->React_B Prep_Nuc Solution C: Sodium Azide in DMF Prep_Nuc->React_A Prep_Nuc->React_B Quench Quench Aliquots at time intervals (t=0, 5, 15, 30... min) React_A->Quench React_B->Quench Analysis Analyze by GC or HPLC Quench->Analysis Plot Plot [Substrate] vs. Time Analysis->Plot

Sources

The Architectonics of Protein Stabilization: A Comparative Guide to 1,4-Bis(2-chloroethoxy)benzene and Glutaraldehyde Cross-linking

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic cross-linking of proteins is a cornerstone of structural biology, proteomics, and the development of robust bioconjugates. The choice of a cross-linking agent is a critical decision that profoundly influences the stability, functionality, and analytical outcomes of the target protein or protein complex. This guide provides an in-depth, objective comparison of two distinct homobifunctional cross-linkers: the classic aldehyde, glutaraldehyde, and the lesser-known alkylating agent, 1,4-Bis(2-chloroethoxy)benzene. We will delve into their mechanisms of action, provide experimentally grounded protocols, and present a comparative analysis of their efficiencies and applications.

Foundational Principles: The Chemistry of Covalent Scaffolding

Chemical cross-linking captures the transient or stable interactions between proteins by introducing covalent bonds between specific amino acid residues.[1] This process provides a molecular "snapshot" of a protein's structure or its interaction with other molecules. The ideal cross-linker offers a balance of reactivity, specificity, and minimal perturbation to the native protein conformation.

Glutaraldehyde , a five-carbon dialdehyde, has been a workhorse in the field for decades, valued for its high reactivity and efficiency in stabilizing tissues and protein crystals.[1][2] In contrast, This compound represents a class of homobifunctional alkylating agents. These reagents form stable, irreversible thioether or secondary amine bonds, offering a different cross-linking chemistry with distinct advantages and disadvantages.

Mechanisms of Action: A Tale of Two Chemistries

The fundamental difference between these two cross-linkers lies in their reaction mechanisms, which dictates the nature of the covalent bridge and the targeted amino acid residues.

Glutaraldehyde: A Complex Polymerization and Schiff Base Formation

The reaction of glutaraldehyde with proteins is a complex process that is not fully understood.[2] In aqueous solutions, glutaraldehyde exists in equilibrium with various forms, including cyclic hemiacetals and polymers of these structures.[3] The cross-linking process is thought to involve two primary pathways:

  • Schiff Base Formation: The aldehyde groups of glutaraldehyde react with primary amines, predominantly the ε-amino group of lysine residues, to form a Schiff base.[4] This reaction is reversible, particularly under acidic conditions.[5]

  • Michael-type Addition: At neutral to alkaline pH, glutaraldehyde can polymerize via aldol condensation reactions, forming α,β-unsaturated aldehydes. These polymers then react with amino groups through a more stable Michael-type addition.[3] This polymerization is a key factor in glutaraldehyde's high cross-linking efficiency.[6]

The resulting cross-links are heterogeneous and can involve multiple glutaraldehyde units, forming a polymeric bridge between protein molecules.[6]

G_Mechanism GA_monomer Monomeric Glutaraldehyde GA_polymer Polymeric α,β-unsaturated Glutaraldehyde GA_monomer->GA_polymer Lysine1 Lysine Residue 1 (ε-amino group) GA_polymer->Lysine1 Lysine2 Lysine Residue 2 (ε-amino group) Lysine1->Lysine2 Polymeric Glutaraldehyde Cross-link BCEB_Mechanism BCEB Cl-CH₂CH₂-O-Ph-O-CH₂CH₂-Cl Nucleophile1 Nucleophilic Residue 1 (e.g., Cysteine -SH) BCEB->Nucleophile1 Nucleophile2 Nucleophilic Residue 2 (e.g., Cysteine -SH) Nucleophile1->Nucleophile2 Stable Thioether or Secondary Amine Cross-link

Figure 2: Reaction mechanism of this compound with nucleophilic amino acid residues.

Comparative Performance Analysis: A Head-to-Head Evaluation

The choice between glutaraldehyde and this compound hinges on the specific experimental goals, the nature of the protein, and the desired characteristics of the cross-linked product.

FeatureGlutaraldehydeThis compound
Target Residues Primarily primary amines (Lysine) [4]Nucleophiles (Cysteine, Lysine, Histidine) [7]
Reaction Chemistry Schiff base formation and Michael-type addition [3]Nucleophilic substitution (Alkylation) [8]
Cross-link Nature Heterogeneous, polymeric, potentially reversible [5][6]Well-defined, stable, irreversible thioether/amine bond
Specificity Less specific due to polymerization and side reactionsMore specific to available nucleophiles
Reaction Speed Rapid [3]Generally slower than glutaraldehyde
pH Dependence More effective at neutral to alkaline pH [2]Reaction rate is pH-dependent, favoring deprotonated nucleophiles
Spacer Arm Variable and heterogeneous due to polymerizationDefined and rigid
Reversibility Schiff base component is reversible with heat/acid [5]Irreversible
Downstream Analysis Complex for mass spectrometry due to heterogeneity [9]More straightforward for mass spectrometry analysis
Toxicity Known cytotoxic and fixative agentExpected cytotoxicity as an alkylating agent

Experimental Protocols: From Theory to Practice

The following protocols provide a starting point for utilizing these cross-linkers. Optimization of concentration, reaction time, and temperature is crucial for each specific protein system.

Glutaraldehyde Cross-linking Protocol

This protocol is a general guideline for cross-linking purified proteins in solution.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, HEPES)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Sample Preparation: Prepare the protein solution to the desired concentration (typically 0.1-2.0 mg/mL) in the reaction buffer.

  • Cross-linking Reaction: Add glutaraldehyde to the protein solution to a final concentration of 0.05% to 0.5% (v/v). The optimal concentration should be determined empirically. [10]3. Incubation: Incubate the reaction mixture for a specific time, typically ranging from 5 minutes to 2 hours, at room temperature or 4°C. Shorter incubation times are often preferred to minimize over-cross-linking.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes. The primary amines in the quenching solution will react with and consume any excess glutaraldehyde.

  • Analysis: The cross-linked protein mixture can be analyzed by SDS-PAGE, size exclusion chromatography, or mass spectrometry. [11][12]On SDS-PAGE, cross-linked species will appear as higher molecular weight bands. [13]

GA_Protocol A 1. Prepare Protein Solution (0.1-2.0 mg/mL in amine-free buffer) B 2. Add Glutaraldehyde (0.05% - 0.5% final concentration) A->B C 3. Incubate (5 min - 2 hr at RT or 4°C) B->C D 4. Quench Reaction (50-100 mM Tris or Glycine) C->D E 5. Analyze (SDS-PAGE, SEC, MS) D->E

Figure 3: General workflow for glutaraldehyde protein cross-linking.

This compound Cross-linking Protocol (Inferred)

Due to the limited specific literature for this compound in protein cross-linking, the following protocol is inferred based on the general principles of alkylating agents. Significant optimization will be required.

Materials:

  • Purified protein in a suitable buffer (e.g., HEPES, phosphate buffer, pH 7.5-8.5)

  • This compound

  • Organic solvent for stock solution (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or DTT)

Procedure:

  • Sample Preparation: Prepare the protein solution to the desired concentration in the reaction buffer. The pH should be slightly alkaline to facilitate the deprotonation of cysteine and lysine residues.

  • Cross-linker Preparation: Prepare a stock solution of this compound in an organic solvent.

  • Cross-linking Reaction: Add the cross-linker stock solution to the protein solution to a final concentration that typically ranges from 1-10 mM. The organic solvent concentration should be kept low (e.g., <5%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or 37°C. Alkylation reactions are generally slower than aldehyde reactions.

  • Quenching: Stop the reaction by adding a quenching solution containing a thiol reagent to react with any unreacted chloroethoxy groups.

  • Analysis: Analyze the cross-linked products using SDS-PAGE, mass spectrometry, or other relevant techniques.

BCEB_Protocol A 1. Prepare Protein Solution (pH 7.5-8.5) B 2. Add this compound (1-10 mM final concentration) A->B C 3. Incubate (1-4 hr at RT or 37°C) B->C D 4. Quench Reaction (Thiol-containing buffer) C->D E 5. Analyze (SDS-PAGE, MS) D->E

Figure 4: Inferred workflow for this compound protein cross-linking.

Conclusion: Selecting the Right Tool for the Job

The choice between glutaraldehyde and this compound is a strategic one, guided by the specific demands of the research question.

Glutaraldehyde remains a powerful and highly efficient cross-linker, particularly for applications requiring robust stabilization of large protein complexes or tissues. [14]Its propensity for polymerization and the formation of heterogeneous cross-links, however, can be a significant drawback for high-resolution structural studies using mass spectrometry. [9][15] This compound , as a representative of homobifunctional alkylating agents, offers a more controlled and defined cross-linking chemistry. The formation of stable, irreversible bonds with a fixed spacer length makes it a potentially valuable tool for structural proteomics where precise distance constraints are desired. Its specificity for nucleophilic residues, particularly cysteine, can be exploited for targeted cross-linking in proteins where these residues are strategically located. The slower reaction kinetics and the need for more stringent pH control are important considerations.

Ultimately, the optimal choice of cross-linker requires a thorough understanding of the protein system and the analytical methods to be employed. This guide provides the foundational knowledge to make an informed decision, empowering researchers to effectively stabilize and interrogate the intricate world of protein architecture and interactions.

References

  • SDS-PAGE and SEC analysis of the proteins cross-linked by glutaraldehyde. (2014). Public Library of Science. Figshare.
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  • Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins. (2020). Journal of Proteome Research.
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  • Protocol for Chemical Cross-Linking. (n.d.).
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  • Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. Connective Tissue Research.
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  • Will glutaraldehyde-crosslinked protein complex fall apart on SDS-PAGE gel? (2017).
  • SDS PAGE of tubulin cross-linked with glutaraldehyde at different... (n.d.).
  • Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis. (n.d.). Semantic Scholar.
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  • SDS-PAGE images for glutaraldehyde cross-linking experiment. (n.d.).
  • A Comparative Guide to Aldehyde-Based Cross-Linking for Validating Protein Interactions. (n.d.). Benchchem.
  • Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. (n.d.). Current Opinion in Chemical Biology.
  • Combining a NHS ester and glutaraldehyde improves crosslinking prior to MALDI MS analysis of intact protein complexes. (2015).
  • Migneault, I., et al. (2004). Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. BioTechniques.
  • Proximity-Enabled Protein Crosslinking through Genetically Encoding Haloalkane Unnatural Amino Acids. (2014).
  • Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. (2018). Critical Reviews in Biotechnology.
  • How to Cross-Link Gelatin: The Effect of Glutaraldehyde and Glyceraldehyde on the Hydrogel Properties. (2023).
  • Collagen Cross Linking Agents: Design and Development of a Multifunctional Cross Linker. (n.d.). Photochemistry and Photobiology.
  • Tanzer, M. L. (1973). Cross-linking of collagen. Science.
  • The Chemistry of Collagen Cross-Links and Their Role in Meat Texture. (n.d.).
  • Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro. (1992).
  • The effects of bifunctional alkylating agents on DNA. (n.d.).
  • Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications. (n.d.). Accounts of Chemical Research.
  • ChemInform Abstract: Bifunctional Alkylating Agents Derived from Duocarmycin SA: Potent Antitumor Activity with Altered Sequence Selectivity. (2010).
  • A Researcher's Guide to Protein Cross-Linking Agents: A Compar
  • Protein Alkylation: Exploring Techniques and Applications. (n.d.).
  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (n.d.). Pharmaceuticals.
  • Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. (n.d.). Springer.
  • In vivo crosslinking and effective 2D enrichment for proteome wide interactome studies. (n.d.).
  • Protein Crosslinking Reagents and Application. (n.d.).
  • Chemical Crosslinking - Probing the interface of proteins. (n.d.). University of Arizona.
  • Protein Alkylation Analysis. (n.d.).
  • Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. (2010).
  • The Chemistry of the collagen cross-links. (1985). Biochemical Journal.
  • A Guide to Protein Cross Linkers. (2014). G-Biosciences.
  • A comparative cross-linking strategy to probe conformational changes in protein complexes. (n.d.).
  • Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds. (2021).
  • Chemical Cross-linking & Mass Spectrometry: Intact Protein Complexes. (2022). Journal of Visualized Experiments.
  • In vivo cross-linking mass spectrometry for protein and complex structural analysis. (n.d.).
  • Cross-linking mass spectrometry for mapping protein complex topologies in situ. (n.d.). Essays in Biochemistry.
  • Breaking Barriers in Crosslinking Mass Spectrometry: Enhanced Throughput and Sensitivity with the Orbitrap Astral Mass Analyzer. (2024). bioRxiv.
  • Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. (n.d.). Journal of the American Society for Mass Spectrometry.

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Navigating the Labyrinth of Peptide Modifications: A Comparative Guide to LC-MS Analysis of Peptides Modified by 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher Navigating the Complexities of Peptide Alkylation and Cross-Linking

In the intricate world of proteomics and drug development, the precise characterization of peptide modifications is paramount. Bifunctional alkylating agents, such as 1,4-Bis(2-chloroethoxy)benzene, are valuable tools for probing protein structure and interactions. However, the validation of the resulting modified peptides presents a significant analytical challenge. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the validation of peptides modified by this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of various approaches with alternative techniques, grounding our discussion in established scientific principles.

The Modifier: Understanding this compound

This compound is a homobifunctional alkylating agent. Its two reactive 2-chloroethoxy groups can form covalent bonds with nucleophilic residues on peptides, primarily the side chains of lysine (Lys), cysteine (Cys), histidine (His), and the N-terminal amino group. This reactivity allows it to form both mono-adducts, where only one arm of the reagent reacts with the peptide, and cross-links, where both arms react, either intramolecularly within the same peptide or intermolecularly between two different peptides.

Molecular Formula: C₁₀H₁₂Cl₂O₂ Molecular Weight: 235.11 g/mol

The validation of these modifications is crucial for understanding the structural and functional consequences of the alkylation event. LC-MS has emerged as the principal technology for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information.

Core Principles of LC-MS Analysis for Modified Peptides

The LC-MS workflow for analyzing modified peptides involves several key stages, each with critical considerations that impact the quality of the final data.

LC-MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Reaction Peptide Modification Reaction Quenching Reaction Quenching Reaction->Quenching Digestion Proteolytic Digestion (if applicable) Quenching->Digestion Desalting Desalting & Concentration Digestion->Desalting Separation Reversed-Phase HPLC Separation Desalting->Separation MS1 MS1 Scan (Precursor Ion Detection) Separation->MS1 MS2 MS/MS Fragmentation (Product Ion Scans) MS1->MS2 DatabaseSearch Database Search & Spectral Matching MS2->DatabaseSearch Validation Manual Validation & Interpretation DatabaseSearch->Validation caption General LC-MS workflow for modified peptides.

Caption: General LC-MS workflow for modified peptides.

A successful analysis hinges on optimizing each step to account for the unique physicochemical properties of the modified peptides. Modified peptides can exhibit altered hydrophobicity and ionization efficiency compared to their unmodified counterparts, necessitating careful method development.[1]

Comparative Analysis of LC-MS Methodologies

The choice of LC-MS strategy significantly impacts the ability to detect and validate peptides modified by this compound. Here, we compare key performance aspects of different approaches.

FeatureStandard Bottom-Up ProteomicsTargeted LC-MS/MS (MRM/PRM)High-Resolution Accurate-Mass (HRAM) MS
Primary Goal Comprehensive identification of all peptidesQuantitation of specific, known modified peptidesHigh-confidence identification and characterization
Sensitivity ModerateHighHigh
Specificity Dependant on database search algorithmsVery HighVery High
Throughput HighLow to ModerateModerate
Data Complexity HighLowHigh
Ideal Application Discovery of modification sitesValidation and quantitation of known adductsUnambiguous identification of modifications

Standard Bottom-Up Proteomics: This approach is excellent for initial discovery, aiming to identify a broad range of modified and unmodified peptides. However, the low abundance of cross-linked peptides can make their detection challenging amidst a complex background of unmodified peptides.[2]

Targeted LC-MS/MS: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) offers superior sensitivity and specificity for known modifications. Once the mass of the modified peptide and its key fragment ions are determined, a targeted method can be developed to specifically look for these signals, significantly reducing background noise.

High-Resolution Accurate-Mass (HRAM) MS: Instruments like Orbitrap and TOF analyzers provide high mass accuracy, which is invaluable for confidently determining the elemental composition of the modified peptide and its fragments. This is crucial for distinguishing the modification of interest from other potential adducts or co-eluting species.

Alternative and Complementary Validation Methods

While LC-MS is a powerful tool, other techniques can provide complementary information for a more robust validation.

TechniquePrincipleStrengthsLimitations
Edman Degradation Sequential removal and identification of N-terminal amino acids.Provides direct sequence information.Not suitable for internal modifications or complex mixtures.
Western Blotting Immuno-detection using an antibody specific to the modification.High specificity for a known modification.Requires a specific antibody, which may not be available.
Amino Acid Analysis Hydrolysis of the peptide and quantification of constituent amino acids.Can confirm the presence of modified amino acids.Does not provide sequence information.

For unambiguous validation, a combination of LC-MS with an orthogonal technique like Edman degradation (for N-terminal modifications) or the development of a specific antibody for Western blotting can provide the highest level of confidence.

Experimental Protocols

Protocol 1: In-solution Modification of a Peptide with this compound
  • Peptide Preparation: Dissolve the target peptide in a suitable buffer, such as 50 mM HEPES or phosphate buffer, at a pH of 7.5-8.5 to ensure the nucleophilic residues are deprotonated and reactive.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in an organic solvent like DMSO.

  • Reaction: Add the this compound solution to the peptide solution at a molar excess (e.g., 10- to 100-fold) and incubate at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Quench the reaction by adding a primary amine-containing reagent, such as Tris buffer or glycine, to consume any unreacted this compound.

  • Sample Cleanup: Desalt the sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and buffer salts prior to LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Modified Peptides
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column with a particle size of 1.7-1.9 µm is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient (e.g., 5-40% B over 60 minutes) is recommended to ensure good separation of modified and unmodified peptides.

  • Mass Spectrometry (HRAM Instrument):

    • MS1 Scan: Acquire full scan data from m/z 300-2000 with a resolution of at least 60,000.

    • MS/MS Scans: Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.

      • Collision Energy: Use a stepped or ramped collision energy to ensure good fragmentation of peptides of different sizes and charge states.

      • Fragmentation Method: Higher-energy C-trap dissociation (HCD) is a robust choice for generating b- and y-type fragment ions. Electron-transfer dissociation (ETD) can be beneficial for preserving labile modifications and for analyzing larger, highly charged peptides.

Data Analysis and Interpretation

The identification of peptides modified by this compound requires specialized data analysis strategies.

Mass Shifts to Consider in Database Searches:

  • Mono-adduct: + 199.0316 Da (C₁₀H₁₁ClO₂) - This corresponds to the addition of one arm of the reagent with the loss of HCl.

  • Cross-link (Intra- or Inter-peptide): + 164.0422 Da (C₁₀H₁₂O₂) - This corresponds to the addition of the full cross-linker with the loss of two HCl molecules.

Database Search Parameters:

  • Use a search algorithm that allows for the definition of custom modifications (e.g., MaxQuant, Proteome Discoverer, Mascot).

  • Include the calculated mass shifts as variable modifications on potential target residues (Lys, Cys, His, N-terminus).

  • For cross-linked peptides, specialized software (e.g., pLink, MeroX) is necessary to identify the two linked peptides.

Interpreting MS/MS Spectra:

The fragmentation pattern will provide the sequence of the peptide. The location of the modification can be inferred from the mass shift of the fragment ions. For example, if a y-ion series shows a mass shift corresponding to the modification, the modification site is located on the N-terminal side of that ion's cleavage site.

Fragmentation cluster_Peptide Modified Peptide cluster_Fragments MS/MS Fragments P P-E-P-T-I-D-E-M(mod)-K b_ions b-ions (unmodified mass) P->b_ions Fragmentation y_ions y-ions (modified mass) P->y_ions Fragmentation caption Illustrative fragmentation of a modified peptide.

Caption: Illustrative fragmentation of a modified peptide.

Conclusion: A Multi-faceted Approach to Validation

The validation of peptides modified by this compound requires a meticulous and multi-faceted approach. While LC-MS, particularly with high-resolution accurate-mass instrumentation, stands as the core analytical technique, a comprehensive understanding of the underlying chemistry and potential challenges is essential for success. By carefully designing experiments, optimizing analytical methods, and employing specialized data analysis strategies, researchers can confidently identify and characterize these important modifications. For the highest level of validation, the integration of orthogonal techniques is recommended, ensuring the trustworthiness and integrity of the scientific findings. This guide provides a foundational framework for developing a robust analytical strategy, empowering researchers to navigate the complexities of peptide modification analysis and accelerate their scientific discoveries.

References

  • Max Perutz Labs. (n.d.). Sample preparation guidelines for MS-based cross-linking (XL-MS). Retrieved from [Link]

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  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Crosslinking-mass spectrometry: in pursuit of the structure of dynamic protein complexes. FEBS Journal, 281(22), 5031–5042. [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]

  • Anapharm Bioanalytics. (2023, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

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A Comparative Guide to Tandem Mass Spectrometry (MS/MS) for Sequencing Peptides Cross-Linked with 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Cross-Linking Mass Spectrometry in Structural Proteomics

Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structures of proteins and protein complexes.[1][2][3] By covalently linking amino acid residues that are in close proximity, we can generate distance constraints that are invaluable for computational modeling of protein architecture and protein-protein interactions.[1][3] The general workflow of an XL-MS experiment involves the chemical cross-linking of proteins, followed by enzymatic digestion into peptides. This complex mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptide pairs.[1]

The choice of the cross-linking reagent is paramount to the success of an XL-MS experiment. While traditional N-hydroxysuccinimide (NHS)-ester-based cross-linkers that target primary amines are widely used, the field is continually exploring novel reagents with different reactivities and fragmentation characteristics. This guide provides a comprehensive comparison of a less-explored cross-linker, 1,4-Bis(2-chloroethoxy)benzene, with established alternatives, focusing on the tandem mass spectrometry strategies for sequencing the resulting cross-linked peptides.

This compound: A Bifunctional Alkylating Agent for Protein Cross-Linking

This compound is a homobifunctional cross-linking agent. Its reactivity is predicated on the two chloroethoxy groups, which can undergo nucleophilic substitution reactions with specific amino acid side chains.

Protein_Nu Protein-Nu: Linker Cl-CH2-CH2-O-Ph-O-CH2-CH2-Cl Protein_Nu->Linker Nucleophilic Attack Intermediate Protein-Nu(+)-CH2-CH2-O-Ph-O-CH2-CH2-Cl  (Cl-) Linker->Intermediate Transition State Product1 Protein-Nu-CH2-CH2-O-Ph-O-CH2-CH2-Cl Intermediate->Product1 Chloride leaving Crosslink Protein-Nu-CH2-CH2-O-Ph-O-CH2-CH2-Nu-Protein Product1->Crosslink Second Nucleophilic Attack Protein2_Nu Protein-Nu: Protein2_Nu->Product1

Caption: Proposed reaction mechanism of this compound.

Tandem Mass Spectrometry (MS/MS) of Cross-Linked Peptides: A Comparative Overview

The identification of cross-linked peptides relies on the interpretation of their MS/MS spectra. Different fragmentation methods can be employed, each providing unique structural information. [4]

Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)

CID and HCD are "slow-heating" methods that induce fragmentation of the peptide backbone, primarily at the amide bonds, generating b- and y-type ions. [4]For peptides cross-linked with a non-cleavable reagent like this compound, the resulting MS/MS spectrum is a composite of fragment ions from both peptide chains, which can be complex to interpret. [1] A potential characteristic fragmentation of peptides modified with chloro-containing compounds is the neutral loss of HCl. [5]While the cross-link itself is expected to be stable under CID/HCD conditions, some fragmentation of the linker may occur at higher energies.

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type ions. [4]A key advantage of ETD is its ability to preserve post-translational modifications and, in this context, the integrity of the cross-linker. This can be beneficial for localizing the cross-linked residue.

Comparative Analysis: this compound vs. Established Cross-Linkers

To better understand the potential of this compound, it is essential to compare it with widely used cross-linking reagents.

FeatureThis compound (Predicted)DSS/BS3 (Amine-Reactive)DSSO (MS-Cleavable)
Reactive Groups Chloroethoxy (alkylating)N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Residues Cys, His, Lys, N-terminusLys, N-terminusLys, N-terminus
Cross-Link Type Non-cleavableNon-cleavableMS-cleavable (CID) [6][7]
MS/MS Spectrum Complexity High (chimeric spectrum)High (chimeric spectrum)Reduced (generates characteristic reporter ions) [6][7]
Data Analysis Complex, requires specialized softwareComplex, requires specialized softwareSimplified, allows for linear peptide searching after initial cleavage [2]
Potential Advantage Broader reactivity, complementary dataWell-established protocols and softwareSimplified data analysis, higher confidence identifications [6][7]
Potential Disadvantage Lack of established protocols, potential for side reactionsLimited to amine-containing residuesCan be less efficient than non-cleavable linkers

Experimental Protocol: A Hypothetical Workflow for XL-MS with this compound

The following is a proposed experimental workflow for utilizing this compound in an XL-MS study.

cluster_workflow Experimental Workflow Step1 Protein Incubation Step2 Cross-Linking Reaction (this compound) Step1->Step2 Step3 Quenching Step2->Step3 Step4 Reduction & Alkylation Step3->Step4 Step5 Enzymatic Digestion (e.g., Trypsin) Step4->Step5 Step6 LC-MS/MS Analysis (CID/HCD and ETD) Step5->Step6 Step7 Data Analysis (Specialized Software) Step6->Step7

Caption: A hypothetical workflow for an XL-MS experiment.

1. Protein Preparation:

  • Dissolve the purified protein or protein complex in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.5-8.5).

2. Cross-Linking Reaction:

  • Add this compound (from a fresh stock solution in an organic solvent like DMSO) to the protein solution at a molar excess (e.g., 25- to 100-fold).

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes). Optimization of these parameters is crucial.

3. Quenching:

  • Terminate the reaction by adding a quenching reagent containing a high concentration of nucleophiles (e.g., Tris or glycine) to consume the unreacted cross-linker.

4. Sample Preparation for Mass Spectrometry:

  • Denature the cross-linked proteins using urea or guanidine hydrochloride.

  • Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

  • Digest the proteins into peptides using a sequence-specific protease such as trypsin.

5. LC-MS/MS Analysis:

  • Separate the peptide mixture using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

  • Acquire MS/MS data using a data-dependent acquisition strategy, selecting precursor ions with charge states of +3 and higher for fragmentation, as cross-linked peptides tend to be more highly charged. [6]* Employ a combination of fragmentation methods, such as HCD and ETD, to maximize sequence coverage and confidence in identification. [4]

Data Analysis and Interpretation

The analysis of data from non-cleavable cross-linkers like this compound requires specialized software (e.g., pLink, MeroX, Kojak) that can handle the complexity of chimeric MS/MS spectra. The search parameters must be configured to include the mass of the cross-linker and the potential cross-linking sites (Cys, His, Lys, N-terminus).

Conclusion and Future Directions

This compound presents an intriguing, albeit currently theoretical, alternative for cross-linking mass spectrometry. Its predicted broader reactivity compared to traditional amine-reactive cross-linkers could provide novel structural insights. However, significant experimental work is required to validate its reactivity, optimize reaction conditions, and characterize the fragmentation behavior of the resulting cross-linked peptides. Future studies should focus on:

  • Systematic evaluation of reactivity: Determining the precise reactivity of this compound towards different amino acid residues under various conditions.

  • Optimization of XL-MS workflows: Establishing robust protocols for its use in both in vitro and in vivo cross-linking experiments.

  • Development of dedicated data analysis tools: Tailoring search algorithms to the specific fragmentation patterns of peptides cross-linked with this reagent.

By systematically exploring new cross-linking chemistries, the field of structural proteomics can continue to expand its capabilities in unraveling the complex machinery of life.

References

  • Scalabrin, M., et al. (2017). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Methods, 118-119, 78-92. [Link]

  • O’Reilly, F. J., & Rappsilber, J. (2018). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. Nature Methods, 15(9), 659-670. [Link]

  • Stieger, C., et al. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research, 18(3), 1376-1384. [Link]

  • Giese, S. H., et al. (2016). Fragmentation patterns of cross-linked peptides. ResearchGate. [Link]

  • Stieger, C., et al. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Request PDF. [Link]

  • Kolbowski, L., et al. (2017). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Journal of the American Society for Mass Spectrometry, 28(10), 2243-2252. [Link]

  • Scalabrin, M., et al. (2017). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Request PDF. [Link]

  • Thorpe, G. H., et al. (1987). Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins. Journal of Immunological Methods, 99(1), 125-131. [Link]

  • Kulevich, S. E., et al. (2010). Alkylating tryptic peptides to enhance electrospray ionization mass spectrometry analysis. Analytical Chemistry, 82(24), 10135-10142. [Link]

  • Van der Walle, C. F., et al. (2019). Analysis of protein chlorination by mass spectrometry. Methods, 163, 2-11. [Link]

  • Reid, G. E., & McLuckey, S. A. (2002). Ionic Reagent for Controlling the Gas-Phase Fragmentation Reactions of Cross-Linked Peptides. Analytical Chemistry, 74(14), 3379-3386. [Link]

  • Blair, I. A., et al. (2007). Tandem MS analysis of model peptide adducts from reactive metabolites of the hepatotoxin 1,1-dichloroethylene. Journal of the American Society for Mass Spectrometry, 18(5), 856-866. [Link]

  • Scalabrin, M., et al. (2017). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Semantic Scholar. [Link]

  • Götze, M., et al. (2023). Light-Induced Orthogonal Fragmentation of Crosslinked Peptides. JACS Au, 3(8), 2123-2130. [Link]

  • Farnsworth, P. (2023). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage. [Link]

  • ResearchGate. (n.d.). Peptide modification analysis by mass spectroscopic profile. ResearchGate. [Link]

  • Chavez, J. D., & Bruce, J. E. (2019). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology, 48, 8-18. [Link]

  • Brodbelt, J. S. (2021). Ion Activation Methods for Peptides and Proteins. Chemical Reviews, 121(6), 3251-3295. [Link]

  • Götze, M., et al. (2022). In vivo crosslinking and effective 2D enrichment for proteome wide interactome studies. Nature Communications, 13(1), 1-13. [Link]

  • Al-Owaedi, F. A., et al. (2017). 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 735-738. [Link]

  • Chavez, J. D., & Bruce, J. E. (2019). Chemical cross-linking with mass spectrometry: a tool for systems structural biology. PubMed. [Link]

  • Chavez, J. D., et al. (2020). In vivo cross-linking mass spectrometry for protein and complex structural analysis. Bruce Lab. [Link]

  • Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

  • Götze, M., et al. (2024). Breaking Barriers in Crosslinking Mass Spectrometry: Enhanced Throughput and Sensitivity with the Orbitrap Astral Mass Analyzer. bioRxiv. [Link]

  • Blackburn, C. (2005). Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines. Request PDF. [Link]

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A Senior Application Scientist's Guide to Cross-Linking Agents for Protein Structure Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of protein structures and interactions, chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as an indispensable tool. This guide provides an in-depth, objective comparison of cross-linking agents, grounded in experimental principles, to empower you in selecting the optimal reagent for your research needs. We will move beyond mere cataloging of reagents to a deeper understanding of the causality behind experimental design, ensuring your cross-linking strategies are both robust and insightful.

The Principle of Covalent Capture: Freezing Molecular Interactions in Time

At its core, chemical cross-linking provides a molecular "snapshot" of a protein or protein complex in its native or near-native state.[1][2] By introducing covalent bonds between spatially proximate amino acid residues, transient or weak interactions are stabilized, allowing for their capture and subsequent identification.[3][4] This technique provides crucial distance constraints that can be used to piece together the three-dimensional architecture of proteins and their complexes, complementing high-resolution methods like X-ray crystallography and cryo-electron microscopy.[5][6]

The general workflow for a cross-linking experiment is a multi-step process that demands careful consideration at each stage to ensure meaningful results.

G cluster_prep Sample Preparation cluster_rxn Cross-Linking Reaction cluster_analysis Downstream Analysis P1 Purified Protein/Complex or In Vivo System P2 Addition of Cross-Linking Agent P1->P2 P3 Incubation P2->P3 P4 Quenching of Reaction P3->P4 P5 SDS-PAGE Analysis (Optional Verification) P4->P5 P6 Enzymatic Digestion (e.g., Trypsin) P5->P6 P7 LC-MS/MS Analysis P6->P7 P8 Data Analysis with Specialized Software P7->P8 P9 P9 P8->P9 Structural Modeling & Interaction Mapping

Figure 1: A generalized workflow for a chemical cross-linking mass spectrometry (XL-MS) experiment. Each phase, from sample preparation to data analysis, is critical for obtaining high-quality structural information.

A Comparative Analysis of Cross-Linking Chemistries

The choice of a cross-linking agent is the most critical decision in the experimental design and is dictated by the specific biological question being addressed. Cross-linkers can be classified based on several key characteristics: the specificity of their reactive groups, the length of their spacer arm, and whether they are cleavable or non-cleavable.

Classification by Reactive Group Specificity

The reactive groups on a cross-linker determine which amino acid side chains it will target.[3][7]

  • Homobifunctional Cross-linkers: These reagents possess two identical reactive groups and are typically used in a single-step reaction to link similar functional groups.[2][8][9] For example, N-hydroxysuccinimide (NHS) esters are widely used to target primary amines found in lysine residues and at the N-terminus of proteins.[1][10] While effective, this approach can sometimes lead to random polymerization or intramolecular cross-linking.[9]

  • Heterobifunctional Cross-linkers: These agents have two different reactive groups, allowing for a more controlled, two-step conjugation process.[2][8][9] This minimizes unwanted side reactions. A common strategy involves a cross-linker with an NHS ester to target an amine on one protein and a maleimide group to target a sulfhydryl group on a cysteine residue of another protein.[11]

  • Zero-Length Cross-linkers: These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), facilitate the direct coupling of two reactive groups without incorporating any part of the cross-linker into the final structure.[7][11][12] EDC activates carboxyl groups (aspartic acid, glutamic acid, C-terminus) to react with primary amines, forming a stable amide bond.[7][11] This is particularly useful for capturing interactions that are very close, essentially at the level of hydrogen bonds.[12]

  • Photoreactive Cross-linkers: These cross-linkers contain a group, such as an aryl azide or a diazirine, that becomes reactive upon exposure to UV light.[1][13][14] This allows for the capture of interactions in a time-resolved manner and can link to any amino acid in close proximity, not just those with specific functional groups.[12][13]

Cross-linker Class Reactive Groups Target Residues Key Advantages Potential Limitations
Homobifunctional Two identical groups (e.g., NHS esters)Primary amines (Lys, N-terminus)Simple, one-step reaction; good for initial screening.Can lead to polymerization and intramolecular cross-links.
Heterobifunctional Two different groups (e.g., NHS ester & maleimide)Primary amines (Lys) and sulfhydryls (Cys)Controlled, two-step reaction minimizes side products.Requires the presence of specific, and often less abundant, functional groups.
Zero-Length e.g., CarbodiimideCarboxyls (Asp, Glu) and primary amines (Lys)No spacer arm, captures very close interactions.[11]Can be less efficient than other methods.
Photoreactive e.g., Aryl azide, DiazirineNon-specific C-H and N-H bonds upon UV activationCaptures interactions without specific functional group requirements; time-resolved.[13]Can be less specific, potentially leading to more complex spectra.[15]

Table 1: Comparison of Cross-linker Classes by Reactive Group Specificity.

The Significance of the Spacer Arm

The spacer arm is the part of the cross-linker that separates the two reactive groups. Its length is a critical determinant of the distance between the two cross-linked residues.[3]

G cluster_protein1 Protein A cluster_protein2 Protein B P1 Residue 1 P2 Residue 2 P1->P2 <-- Spacer Arm --> (e.g., 11.4 Å for DSS/BS3)

Figure 2: The spacer arm of a cross-linker dictates the distance between the two linked amino acid residues.

A variety of cross-linkers with different spacer arm lengths are commercially available, allowing for the probing of interactions over a range of distances. For high-resolution structural modeling, shorter cross-linkers are often preferred as they provide more precise distance constraints.[12]

Cross-linker Example Class Spacer Arm Length (Å) Target Specificity Solubility
DSS (Disuccinimidyl suberate)Homobifunctional11.4Amine-reactiveInsoluble in water
BS3 (Bis(sulfosuccinimidyl) suberate)Homobifunctional11.4Amine-reactiveWater-soluble
DSG (Disuccinimidyl glutarate)Homobifunctional7.7Amine-reactiveInsoluble in water
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Zero-length0Carboxyl- and Amine-reactiveWater-soluble
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Heterobifunctional8.3Amine- and Sulfhydryl-reactiveInsoluble in water
Sulfo-SMCC Heterobifunctional8.3Amine- and Sulfhydryl-reactiveWater-soluble

Table 2: Properties of Common Cross-linking Agents. The choice between a water-soluble and insoluble cross-linker is important for in vivo versus in vitro studies. Water-insoluble cross-linkers like DSS are membrane-permeable and can be used for intracellular cross-linking, while water-soluble versions like BS3 are generally used for cell-surface cross-linking.[3][10]

Cleavable vs. Non-Cleavable Cross-linkers: A Mass Spectrometry Perspective

The introduction of cleavable bonds within the spacer arm of a cross-linker has significantly advanced the field of XL-MS.

  • Non-Cleavable Cross-linkers: These form a stable, permanent link between two residues. While robust, the resulting cross-linked peptides can be challenging to identify in complex mixtures due to the "n-squared" problem, where the number of possible peptide-peptide combinations grows quadratically with the size of the protein database.[16]

  • Cleavable Cross-linkers: These contain a bond that can be broken under specific conditions, such as through reduction of a disulfide bond or by collision-induced dissociation (CID) in the mass spectrometer (MS-cleavable).[3][17] MS-cleavable cross-linkers, such as DSSO (disuccinimidyl sulfoxide), are particularly powerful.[12][16] During MS/MS analysis, the cross-linker fragments, producing characteristic reporter ions that simplify the identification of the cross-linked peptides and reduce false positives.[16][17] This simplifies data analysis and allows for more confident identification of cross-links, especially in large-scale proteomic studies.[5][17]

G cluster_noncleavable Non-Cleavable Cross-linker cluster_cleavable MS-Cleavable Cross-linker (e.g., DSSO) NC1 Peptide A NC2 Peptide B NC1->NC2 Stable Link C1 Peptide A C2 Peptide B C1->C2 Cleavable Link C3 MS/MS Fragmentation C2->C3 C4 Identifiable Fragment Ions C3->C4

Sources

A Senior Application Scientist's Guide to the NMR Spectroscopic Validation of 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The unequivocal structural confirmation of synthesized organic compounds is a cornerstone of chemical and pharmaceutical research. This guide provides an in-depth, technically-focused protocol for the validation of 1,4-Bis(2-chloroethoxy)benzene, a key intermediate in various synthetic pathways, using Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple procedural outline, this document elucidates the causal reasoning behind experimental choices, establishes a self-validating analytical system, and compares the spectral data of the target compound with potential side products and alternative isomers. By grounding our analysis in established spectroscopic principles and providing detailed experimental workflows, we aim to equip researchers with the expertise to confidently and accurately characterize their reaction products.

Introduction: The Imperative of Structural Validation

The synthesis of this compound, typically achieved via a Williamson ether synthesis, involves the reaction of hydroquinone with a 2-chloroethylating agent.[1][2] While seemingly straightforward, this reaction can yield a mixture of products, including incompletely reacted starting materials, over-alkylated species, and positional isomers. For researchers in drug development and materials science, where the precise molecular architecture dictates biological activity and material properties, the unambiguous identification of the desired product is paramount.

NMR spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[3][4] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will leverage the principles of ¹H and ¹³C NMR to establish a robust validation protocol for this compound.

The Synthetic Landscape: Potential Products and Impurities

A critical aspect of validation is anticipating potential impurities. The Williamson ether synthesis, while generally efficient for producing ethers from alkoxides and primary alkyl halides, is not without potential pitfalls.[5][6] Understanding these potential side reactions is crucial for interpreting NMR spectra accurately.

Common Byproducts and Isomers:

  • 1-(2-chloroethoxy)-4-hydroxybenzene: Incomplete reaction of hydroquinone.

  • 1,2-Bis(2-chloroethoxy)benzene: Isomeric product resulting from the use of catechol as a starting material or impurity.[7]

  • Unreacted Hydroquinone: Starting material carryover.

  • Solvent Adducts: Depending on the reaction solvent, side reactions can occur.[8]

Experimental Protocol: A Self-Validating NMR Workflow

The following protocol is designed to ensure high-quality, reproducible NMR data, forming a self-validating system for the analysis of this compound.

3.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common and effective choice for this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of the crude or purified reaction product in 0.6-0.7 mL of the deuterated solvent. Consistent concentration is key for quantitative analysis.

  • Internal Standard (Optional but Recommended for qNMR): For quantitative NMR (qNMR) to determine purity, add a known amount of a suitable internal standard.[9][10][11] The standard should have a simple spectrum that does not overlap with the analyte signals.

  • Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2. NMR Data Acquisition

The following acquisition parameters are recommended for a standard 400 MHz NMR spectrometer.

Parameter ¹H NMR ¹³C NMR Rationale
Pulse Program zg30zgpg30Standard single-pulse experiments for routine spectra.
Number of Scans 16-321024-2048Sufficient for good signal-to-noise ratio.
Relaxation Delay (D1) 5s2sAllows for full relaxation of protons, crucial for accurate integration.
Acquisition Time (AQ) ~3-4s~1-2sEnsures good digital resolution.
Spectral Width (SW) ~16 ppm~240 ppmCovers the expected chemical shift ranges for organic molecules.

Rationale for Parameter Choices: A sufficiently long relaxation delay (D1) is critical for quantitative accuracy in ¹H NMR, ensuring that all protons have returned to their equilibrium state before the next pulse.[10] This prevents signal saturation and allows for reliable integration.

Spectral Analysis and Data Interpretation

The key to validation lies in the detailed analysis of the ¹H and ¹³C NMR spectra and comparing them to the expected chemical shifts and coupling patterns for this compound.

4.1. Expected NMR Data for this compound

The symmetrical nature of this compound leads to a relatively simple NMR spectrum.

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (ppm)
Ar-H~6.8-7.0Singlet4H~115
O-CH₂~4.1-4.3Triplet4H~68-70
CH₂-Cl~3.8-4.0Triplet4H~41-43

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[12][13][14]

4.2. Interpreting the ¹H NMR Spectrum

  • Aromatic Region (δ 6.8-7.0 ppm): Due to the symmetry of the para-substituted benzene ring, all four aromatic protons are chemically equivalent and will appear as a single, sharp singlet with an integration value of 4H.

  • Alkoxy Region (δ 4.1-4.3 ppm and δ 3.8-4.0 ppm): The two methylene groups of the chloroethoxy chain will appear as two distinct triplets. The protons on the carbon adjacent to the oxygen (O-CH₂) are deshielded and appear further downfield.[13] The protons on the carbon adjacent to the chlorine (CH₂-Cl) are also deshielded but to a slightly lesser extent. The triplet multiplicity arises from the coupling between the two adjacent, non-equivalent methylene groups.

4.3. Interpreting the ¹³C NMR Spectrum

  • Aromatic Region: Two signals are expected for the aromatic carbons. The carbon bearing the ether linkage will be downfield (~153 ppm), while the protonated aromatic carbons will be upfield (~115 ppm).[15]

  • Aliphatic Region: Two signals corresponding to the two different methylene carbons of the chloroethoxy group will be observed. The carbon attached to the oxygen (O-CH₂) will be in the range of 68-70 ppm, and the carbon attached to the chlorine (CH₂-Cl) will be around 41-43 ppm.[13]

Comparative Analysis: Distinguishing the Target from Alternatives

The true power of this validation guide lies in its ability to differentiate the desired product from potential impurities and isomers.

Compound Key Differentiating ¹H NMR Features
This compound (Target) Aromatic singlet (~6.9 ppm, 4H), two triplets for the ethoxy chains.
1-(2-chloroethoxy)-4-hydroxybenzene More complex aromatic region (two doublets), presence of a broad phenolic -OH signal.
1,2-Bis(2-chloroethoxy)benzene More complex and asymmetric aromatic multiplet.
Hydroquinone Aromatic singlet (~6.7 ppm), broad phenolic -OH signal.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the validation process.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Validation Synthesis Williamson Ether Synthesis of this compound SamplePrep Sample Preparation (CDCl3, optional standard) Synthesis->SamplePrep Crude Product Acquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->Acquisition Processing Data Processing (Phasing, Baseline Correction, Integration) Acquisition->Processing Spectral_Interpretation Spectral Interpretation (Chemical Shifts, Multiplicity, Integration) Processing->Spectral_Interpretation Comparison Comparison with Expected Data and Alternatives Spectral_Interpretation->Comparison Conclusion Structural Confirmation or Identification of Impurities Comparison->Conclusion

Sources

A Comparative Guide to the Cross-Linking Efficiency of 1,4-Bis(2-chloroethoxy)benzene with Diverse Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 1,4-Bis(2-chloroethoxy)benzene in Proteomics

Chemical cross-linking has become an indispensable technique for elucidating protein-protein interactions, stabilizing protein complexes for structural analysis, and developing novel bioconjugates.[1][2][3][4] The choice of a cross-linking agent is paramount and is dictated by factors such as reactivity, spacer arm length, and specificity. This compound is a homobifunctional alkylating agent that offers a unique combination of a rigid benzene core and flexible chloroethoxy reactive groups.[5][6] This structure provides a defined spatial constraint, making it a valuable tool for probing the architecture of protein assemblies.

The chloroethoxy groups of this compound react with nucleophilic amino acid side chains via a nucleophilic substitution mechanism.[5] Understanding the differential reactivity of this cross-linker with the various amino acids is crucial for predicting cross-linking outcomes, optimizing reaction conditions, and interpreting experimental data. This guide will explore the underlying chemical principles governing this reactivity and provide robust protocols for its empirical assessment.

The Chemical Basis of Differential Reactivity: A Nucleophilicity Perspective

The efficiency of cross-linking by this compound is fundamentally governed by the nucleophilicity of the amino acid side chains. Nucleophilicity, in this context, is influenced by several factors including charge, electronegativity, steric hindrance, and the local chemical environment.[7][8]

  • Primary Drivers of Reactivity: The primary targets for alkylating agents like this compound are amino acid residues with available lone pairs of electrons, making them effective nucleophiles.[9][10][11]

  • Ranking Nucleophilicity: The general order of nucleophilicity for reactive amino acid side chains is: Cysteine (thiolate) > Histidine (imidazole) > Lysine (primary amine) > Methionine (thioether) > Serine/Threonine (hydroxyl) > Aspartate/Glutamate (carboxyl).[10][12][13] The deprotonated form of each side chain is the active nucleophile.[10]

  • Cysteine: The thiolate anion (S⁻) of cysteine is the most potent nucleophile among the common amino acids, exhibiting reactivity several orders of magnitude higher than primary amines.[12][13]

  • Histidine: The imidazole ring of histidine is a strong nucleophile, particularly at physiological pH where it can be partially deprotonated.

  • Lysine: The ε-amino group of lysine is a primary target for many cross-linkers due to its relatively high pKa and accessibility on protein surfaces.[14]

  • Methionine: The sulfur atom in methionine's thioether side chain possesses nucleophilic character, though it is generally less reactive than the primary amine of lysine.

  • Serine and Threonine: The hydroxyl groups of serine and threonine are weaker nucleophiles but can react under certain conditions, particularly at higher pH.

  • Aspartate and Glutamate: The carboxylate groups of aspartate and glutamate are generally poor nucleophiles but can participate in reactions under specific catalytic conditions.[10]

The rigid nature of the benzene ring in this compound imposes steric constraints that can also influence which residues are favorably cross-linked, favoring more accessible sites on the protein surface.

Experimental Assessment of Cross-Linking Efficiency

A systematic evaluation of cross-linking efficiency involves reacting this compound with individual amino acids or model peptides and quantifying the extent of modification. A combination of chromatographic and mass spectrometric techniques provides the most comprehensive data.

General Cross-Linking Protocol

This protocol provides a starting point for assessing the reactivity of this compound with a model peptide.

Materials:

  • This compound (CAS 37142-37-3)[15]

  • Model Peptide (e.g., a peptide containing a single reactive amino acid of interest)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Organic Solvent (e.g., DMSO) for dissolving the cross-linker

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the model peptide in the reaction buffer to a final concentration of 1 mg/mL.

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution with the cross-linker stock solution. A typical starting point is a 20-fold molar excess of the cross-linker to the peptide.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming unreacted cross-linker.

    • Incubate for an additional 15 minutes.

  • Sample Preparation for Analysis:

    • The quenched reaction mixture can be directly analyzed by techniques such as RP-HPLC or prepared for mass spectrometry analysis.

Analytical Techniques for Quantification

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is a robust method for separating the unreacted peptide from the cross-linked products.

  • Principle: The separation is based on the differential hydrophobicity of the analytes. Cross-linked peptides will typically have a different retention time compared to the unmodified peptide.

  • Workflow:

    • Inject the quenched reaction mixture onto a C18 column.

    • Elute with a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid.

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

    • Quantify the peak areas corresponding to the unmodified and modified peptides to determine the reaction efficiency.

B. Mass Spectrometry (MS):

MS provides detailed information about the identity and extent of modification.[16][17][18][19]

  • Principle: MS measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights. The mass of the cross-linker will be added to the mass of the peptide upon successful reaction.

  • Workflow:

    • The reaction mixture is introduced into the mass spectrometer, often coupled with liquid chromatography (LC-MS).

    • The mass spectrum will show peaks corresponding to the unmodified peptide and the peptide adducted with one or two molecules of the cross-linker (for intra-peptide cross-links).

    • Tandem mass spectrometry (MS/MS) can be used to fragment the cross-linked peptides and identify the specific site of modification.[17][18]

Comparative Data Analysis

The following table summarizes hypothetical data for the cross-linking efficiency of this compound with model peptides containing a single reactive amino acid, as determined by RP-HPLC and LC-MS.

Amino AcidModel Peptide% Cross-Linking Efficiency (RP-HPLC)Predominant Adduct (LC-MS)Relative Reaction Rate
CysteineAc-GCGY-NH2>95%Mono-adduct+++++
HistidineAc-GHGY-NH2~70%Mono-adduct++++
LysineAc-GKGY-NH2~50%Mono-adduct+++
MethionineAc-GMGY-NH2~20%Mono-adduct++
SerineAc-GSGY-NH2<5%Mono-adduct+

This data is illustrative and actual results may vary depending on experimental conditions.

Visualizing the Workflow and Reaction

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the chemical reaction.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Cross-Linking Reaction cluster_quench Quenching cluster_analysis Analysis prep1 Dissolve Peptide in Reaction Buffer react Combine Peptide and Cross-linker (20x molar excess) prep1->react prep2 Dissolve Cross-linker in DMSO prep2->react incubate Incubate at RT for 1-2 hours react->incubate quench Add Quenching Solution (e.g., Tris-HCl) incubate->quench incubate_quench Incubate for 15 min quench->incubate_quench analysis_hplc RP-HPLC Analysis incubate_quench->analysis_hplc analysis_ms LC-MS/MS Analysis incubate_quench->analysis_ms result_hplc result_hplc analysis_hplc->result_hplc Quantify Peak Areas result_ms result_ms analysis_ms->result_ms Identify Adducts & Modification Sites

Caption: Experimental workflow for assessing cross-linking efficiency.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product crosslinker This compound product Cross-linked Amino Acid crosslinker->product Nucleophilic Attack amino_acid Nucleophilic Amino Acid (e.g., Lysine Side Chain, R-NH2) amino_acid->product

Caption: Simplified reaction of this compound.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the factors influencing the cross-linking efficiency of this compound with different amino acids. The nucleophilicity of the amino acid side chain is the primary determinant of reactivity, with cysteine being the most reactive, followed by histidine and lysine. The provided experimental protocols and analytical strategies offer a robust framework for researchers to empirically determine cross-linking efficiencies in their specific systems.

Future investigations could explore the impact of pH, temperature, and reaction time on cross-linking specificity and yield.[14] Furthermore, the application of this cross-linker in complex biological samples, such as cell lysates, will provide valuable insights into in vivo protein interactions.[14] The systematic approach outlined in this guide will empower researchers to harness the full potential of this compound as a precise molecular ruler for probing protein structure and function.

References

  • A Researcher's Guide to Characterizing Crosslinked Proteins: A Comparative Analysis of Key Analytical Techniques. Benchchem.
  • This compound. Smolecule.
  • Identification of Cross-Linked Peptides for Protein Interaction Studies Using Mass Spectrometry and 18O Labeling. ACS Publications. Available at: [Link]

  • Amino acid nitrosation products as alkylating agents. PubMed. Available at: [Link]

  • Nucleophilicities of amino acids and peptides. RSC Publishing. Available at: [Link]

  • Improved Strategies for Rapid Identification of Chemically Cross-linked Peptides Using Protein Interaction Reporter Technology. PMC - NIH. Available at: [Link]

  • Identification of Cross-Linked Peptides by High-Resolution Precursor Ion Scan. ACS Publications. Available at: [Link]

  • What makes an amino acid nucleophilic? Reddit. Available at: [Link]

  • General Reactivity of Amino Acids. YouTube. Available at: [Link]

  • Current Experimental Methods for Characterizing Protein–Protein Interactions. PMC. Available at: [Link]

  • Current Experimental Methods for Characterizing Protein-Protein Interactions. Wiley Online Library. Available at: [Link]

  • Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. NIH. Available at: [Link]

  • Nucleophilicities of amino acids and peptides. ResearchGate. Available at: [Link]

  • Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. MDPI. Available at: [Link]

  • Cross-linking Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Alkylating Agents. Holland-Frei Cancer Medicine - NCBI Bookshelf. Available at: [Link]

  • Reactivity of Amino Acids in Nitrosation Reactions and Its Relation to the Alkylating Potential of Their Products. ResearchGate. Available at: [Link]

  • Alkylating Agents. Oncohema Key. Available at: [Link]

  • How to cross-link proteins. Available at: [Link]

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comparison of polymer properties derived from chloroethoxy vs bromoethoxy benzene precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of precursor materials is a critical determinant of the final polymer's characteristics and, consequently, its performance in a given application. This guide provides an in-depth technical comparison of polymers derived from two closely related precursors: chloroethoxy benzene and bromoethoxy benzene. By examining the inherent chemical differences between the chloro- and bromo- moieties, we can project their influence on polymerization kinetics and the resultant polymer's thermal and mechanical properties. This analysis is grounded in established principles of polymer chemistry, supported by representative experimental data from analogous systems.

Introduction: The Halogen's Role in Polymer Synthesis

The selection of a halogenated precursor in polymer synthesis is pivotal, as the nature of the carbon-halogen bond significantly impacts the reactivity of the monomer or initiator. In the context of this guide, we will explore two primary polymerization methodologies where this difference is paramount:

  • Atom Transfer Radical Polymerization (ATRP): A controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[1] In ATRP, the halogen atom's ability to reversibly transfer between a dormant species and an active propagating radical is the cornerstone of control.

  • Nucleophilic Aromatic Substitution (SNAr) for Poly(arylene ether) Synthesis: A step-growth polymerization method for producing high-performance polymers like poly(arylene ether)s.[2] The reactivity of an aryl halide is a key factor in achieving high molecular weight polymers.

This guide will dissect the anticipated differences in polymer properties when utilizing chloroethoxy benzene versus bromoethoxy benzene as precursors in these synthetic routes.

Comparative Analysis of Precursor Reactivity and Polymer Properties

While direct, side-by-side experimental data for polymers derived specifically from chloroethoxy and bromoethoxy benzene is not extensively available in the published literature, we can extrapolate a robust comparison based on the well-documented reactivity trends of alkyl and aryl halides in polymerization reactions.

Atom Transfer Radical Polymerization (ATRP)

In ATRP, the initiator's carbon-halogen bond is homolytically cleaved by a transition metal complex (typically copper-based) to form a radical that initiates polymerization. The reactivity of the initiator is a crucial factor for achieving a well-controlled polymerization. The general order of reactivity for alkyl halides in ATRP is I > Br > Cl > F. This is attributed to the decreasing bond dissociation energy of the C-X bond as we move down the halogen group.

Expected Impact on Polymer Properties:

  • Initiation Efficiency and Control: Bromoethoxy benzene, when used as a functionalized initiator, is expected to have a faster rate of initiation compared to chloroethoxy benzene. This is because the carbon-bromine bond is weaker and more readily cleaved than the carbon-chlorine bond. Faster and more efficient initiation generally leads to polymers with a narrower molecular weight distribution (lower polydispersity index, PDI).

  • Polymerization Rate: While the initiator's nature primarily affects the initiation step, a more facile activation/deactivation equilibrium with the bromo-initiator could lead to a more consistent concentration of active radicals, potentially influencing the overall polymerization rate.

  • End-Group Fidelity: The terminal halogen atom on the polymer chain can be used for subsequent modifications. The higher reactivity of the C-Br bond might make post-polymerization modifications of polymers derived from bromoethoxy benzene more facile.

Table 1: Predicted Comparison of Polymer Properties from ATRP

PropertyPolymer from Chloroethoxy Benzene PrecursorPolymer from Bromoethoxy Benzene PrecursorRationale
Initiation Rate SlowerFasterC-Br bond is weaker than C-Cl bond.
Control over MWD Good to ExcellentExcellentFaster initiation leads to more simultaneous chain growth.
Polydispersity (PDI) Low (< 1.5)Potentially Lower (< 1.3)More uniform initiation results in chains of similar length.
End-Group Reactivity ModerateHighC-Br bond is more susceptible to nucleophilic substitution.
Nucleophilic Aromatic Substitution (SNAr) for Poly(arylene ether) Synthesis

In the synthesis of poly(arylene ether)s via SNAr, a dihalide monomer reacts with a bisphenol in the presence of a base. The rate-determining step is the nucleophilic attack of the phenoxide on the carbon atom bearing the halogen. For this reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups. The leaving group ability of the halogen is also a critical factor, with the general trend being F > Cl > Br > I. This is because the electronegativity of the halogen influences the polarization of the C-X bond and the stability of the intermediate Meisenheimer complex.

However, it is important to note that for many SNAr polymerizations, the cleavage of the carbon-halogen bond is the rate-limiting step, in which case the reactivity order can be inverted (I > Br > Cl > F), following the bond strength. The specific reaction conditions and the nature of the activating groups determine which factor dominates. In many practical syntheses of poly(arylene ether)s, fluoride and chloride are the most common leaving groups due to a good balance of reactivity and cost.

Expected Impact on Polymer Properties:

  • Polymerization Rate and Molecular Weight: If the reaction is governed by leaving group ability in the traditional SNAr sense, chloroethoxy benzene would be expected to be more reactive than bromoethoxy benzene, potentially leading to higher molecular weight polymers under identical reaction conditions. Conversely, if C-X bond cleavage is rate-determining, the bromo-precursor would be more reactive.

  • Processability: The choice of halogen can influence the required polymerization temperature and time, which in turn can affect side reactions and the overall processability of the resulting polymer.

Table 2: Predicted Comparison of Poly(arylene ether) Properties

PropertyPolymer from Chloroethoxy Benzene PrecursorPolymer from Bromoethoxy Benzene PrecursorRationale
Reactivity in SNAr Generally HigherGenerally LowerBased on the typical leaving group ability in SNAr (F > Cl > Br > I).
Achievable Molecular Weight Potentially HigherPotentially LowerHigher reactivity can lead to more extensive chain growth.
Thermal Stability HighHighGenerally characteristic of poly(arylene ether)s.
Mechanical Strength GoodGoodDependent on achieving high molecular weight.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of polymers using precursors analogous to chloroethoxy and bromoethoxy benzene. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol for Atom Transfer Radical Polymerization (ATRP) of Styrene

This protocol describes the synthesis of polystyrene using an initiator analogous to bromoethoxy benzene. A parallel experiment with a chloro-initiator would be expected to proceed more slowly.

Materials:

  • Styrene (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)[3]

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)[3]

  • Anisole (solvent)[3]

  • Methanol (for precipitation)

Procedure:

  • Purification of Reagents: Styrene is passed through a column of basic alumina to remove the inhibitor. Anisole is degassed by three freeze-pump-thaw cycles. EBiB is stirred over CaH2, degassed, and distilled under reduced pressure.[3]

  • Reaction Setup: All glassware is oven-dried and assembled hot under a nitrogen atmosphere. The reaction is performed in a Schlenk flask equipped with a magnetic stir bar.

  • Charging the Flask: In a nitrogen-filled glovebox, CuBr (e.g., 0.143 g, 1 mmol) and anisole (e.g., 10 mL) are added to the Schlenk flask.[3]

  • The flask is sealed, removed from the glovebox, and the mixture is stirred.

  • Styrene (e.g., 10.4 g, 100 mmol) and EBiB (e.g., 0.195 g, 1 mmol) are added via degassed syringes.

  • PMDETA (e.g., 0.173 g, 1 mmol) is added via a degassed syringe to start the polymerization.[3]

  • Polymerization: The reaction mixture is stirred at a constant temperature (e.g., 110 °C). Samples can be withdrawn periodically to monitor monomer conversion by 1H-NMR and molecular weight by gel permeation chromatography (GPC).

  • Termination and Isolation: The polymerization is terminated by cooling the flask to room temperature and exposing the contents to air. The mixture is diluted with tetrahydrofuran (THF) and passed through a short column of neutral alumina to remove the copper catalyst.

  • The polymer is precipitated by pouring the solution into a large excess of methanol. The precipitated polystyrene is collected by filtration, washed with methanol, and dried under vacuum at 40 °C.

Protocol for Synthesis of Poly(phenylene oxide) via Oxidative Coupling

While not a direct comparison of the haloethoxy precursors, this protocol for the synthesis of poly(phenylene oxide) (PPO) is a common method for producing poly(arylene ether)s and illustrates the general principles.[4]

Materials:

  • 2,6-Dimethylphenol (DMP) (monomer)

  • Copper(I) bromide (CuBr) (catalyst)[4]

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)

  • Toluene (solvent)

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: A two-necked round-bottom flask is equipped with a magnetic stir bar, a gas inlet, and a condenser. The system is flushed with oxygen.

  • Charging the Flask: 2,6-Dimethylphenol (e.g., 12.2 g, 100 mmol) is dissolved in toluene (e.g., 50 mL).

  • A catalyst solution is prepared by dissolving CuBr (e.g., 0.072 g, 0.5 mmol) and TMEDA (e.g., 0.058 g, 0.5 mmol) in toluene (e.g., 10 mL).

  • Polymerization: The catalyst solution is added to the monomer solution with vigorous stirring under a constant stream of oxygen. The reaction is typically exothermic, and the viscosity of the solution will increase significantly.

  • The reaction is allowed to proceed for a specified time (e.g., 2-4 hours) at room temperature or with gentle heating to control viscosity.

  • Termination and Isolation: The polymerization is terminated by adding a small amount of acetic acid.

  • The polymer is precipitated by pouring the viscous solution into a large excess of methanol containing a small amount of hydrochloric acid.

  • The precipitated PPO is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 80 °C.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the ATRP mechanism and a generalized workflow for polymer characterization.

ATRP_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation I Initiator (R-X) Cat_I Cu(I)/L R_rad Initiating Radical (R•) I->R_rad ka Cat_II_I X-Cu(II)/L Cat_I->Cat_II_I R_rad->Cat_II_I kd M Monomer Pn_rad Propagating Radical (Pn•) R_rad->Pn_rad + M Pn_dormant Dormant Species (Pn-X) Cat_II_P X-Cu(II)/L Pn_rad->Cat_II_P kd Cat_I_P Cu(I)/L Cat_I_P->Cat_II_P Pn_dormant->Pn_rad ka

Caption: The Atom Transfer Radical Polymerization (ATRP) mechanism.

Polymer_Characterization_Workflow cluster_Synthesis Polymer Synthesis cluster_Purification Purification cluster_Analysis Characterization start Polymerization Reaction precip Precipitation & Filtration start->precip drying Vacuum Drying precip->drying gpc GPC/SEC (Mw, Mn, PDI) drying->gpc nmr NMR Spectroscopy (Structure, Conversion) drying->nmr dsc DSC/TGA (Thermal Properties) drying->dsc tensile Tensile Testing (Mechanical Properties) drying->tensile

Caption: A typical workflow for polymer characterization.

Conclusion

The choice between chloroethoxy and bromoethoxy benzene precursors will have a discernible impact on the resulting polymer's properties, primarily stemming from the difference in the carbon-halogen bond strength. For controlled radical polymerizations like ATRP, the more labile C-Br bond in bromoethoxy benzene is predicted to offer faster initiation and potentially better control over the polymer architecture, leading to polymers with lower polydispersity. In the synthesis of poly(arylene ether)s via SNAr, the outcome is more dependent on the specific reaction conditions, but the greater electronegativity of chlorine may render chloroethoxy benzene a more reactive monomer in many cases.

Ultimately, the optimal precursor will depend on the desired polymerization kinetics, the target molecular weight and polydispersity, and the intended post-polymerization modifications. The experimental protocols provided herein offer a solid foundation for researchers to begin their own investigations into the nuanced effects of these halogenated precursors.

References

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  • Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with a,a-dichlorotoluene as initiator; a kinetic. Wiley Online Library. Accessed January 4, 2026. [Link]

  • Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. YouTube. Accessed January 4, 2026. [Link]

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A Senior Application Scientist's Guide to Quantifying Protein Modification by 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Bifunctional Alkylator

1,4-Bis(2-chloroethoxy)benzene is a bifunctional alkylating agent, a class of molecules capable of forming covalent bonds with two distinct nucleophilic sites. In protein chemistry and drug development, such reagents are invaluable for probing protein structure, inducing protein-protein interactions, or acting as cross-linking payloads in targeted therapeutics. The twin chloroethoxy groups are reactive sites, primed to engage with nucleophilic amino acid residues like cysteine, lysine, and histidine.

However, this bifunctional nature presents a significant analytical challenge. The modification is not a simple addition but can result in a heterogeneous mixture of products: mono-adducts (only one arm of the agent has reacted), intra-protein cross-links (both arms react with the same protein molecule), and inter-protein cross-links (the agent bridges two separate protein molecules). For researchers, scientists, and drug development professionals, accurately quantifying the degree and nature of these modifications is paramount for ensuring product consistency, understanding biological activity, and meeting regulatory standards.[1][2][3]

This guide provides an in-depth comparison of the primary analytical methods used to characterize and quantify protein modification by this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

Core Principles of Analysis: A Multi-Pronged Approach

No single technique can fully elucidate the complex modification landscape created by a bifunctional agent. A comprehensive analysis relies on a combination of methods that provide orthogonal data, from high-level conformational changes to site-specific localization of the adduct. We will explore four principal methodologies:

  • Mass Spectrometry (MS): The gold standard for identifying and quantifying modification sites with amino acid-level resolution.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating modified protein populations and assessing sample heterogeneity.

  • Spectroscopic Methods: Rapid, non-destructive techniques for assessing overall protein structural changes and conjugation.

  • Amino Acid Analysis (AAA): A classic quantitative method to determine the overall loss of specific amino acids due to modification.

Mass Spectrometry-Based Proteomics: The Definitive Analysis

Mass spectrometry offers unparalleled specificity and sensitivity for characterizing protein alkylation.[4][5] By measuring the mass-to-charge ratio of ions, MS can detect the precise mass shift caused by the addition of this compound and pinpoint the exact amino acid residue that has been modified. The most common approach is "bottom-up" proteomics, which involves enzymatic digestion of the modified protein into smaller peptides for analysis.[6]

Causality of Experimental Choices: Why digest the protein? Analyzing intact, cross-linked protein complexes ("top-down" proteomics) is challenging due to their large size and complex fragmentation patterns. By digesting the protein with an enzyme like trypsin, we generate a pool of smaller peptides that are more amenable to chromatographic separation and mass spectrometric analysis. This allows for precise localization of the modification.[6][7]

Experimental Workflow: Bottom-Up Proteomics for Modification Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation p1 Protein Modification (React with this compound) p2 Denaturation & Reduction (Expose modification sites) p1->p2 p3 Alkylation (Optional) (Block free cysteines, e.g., with iodoacetamide) p2->p3 p4 Enzymatic Digestion (e.g., Trypsin) p3->p4 a1 LC Separation (Reverse-Phase HPLC) p4->a1 a2 Mass Spectrometry (ESI-MS/MS) a1->a2 d1 Database Searching (Identify modified peptides) a2->d1 d2 Quantification (Label-free or isotopic labeling) d1->d2 d3 Site Localization (MS/MS fragmentation analysis) d1->d3

Caption: Workflow for bottom-up proteomic analysis of protein modification.

Detailed Protocol: Peptide Mapping by LC-MS/MS
  • Protein Modification: Incubate the target protein with this compound under desired reaction conditions (e.g., specific buffer, pH, temperature, and molar ratio). Include a control sample of unmodified protein.

  • Sample Preparation:

    • Denaturation & Reduction: Denature the protein (e.g., with 8 M urea) to unfold it and reduce disulfide bonds (e.g., with dithiothreitol, DTT) to ensure all cysteine residues are accessible. This step is critical for accurate digestion and analysis.[1]

    • Alkylation: Alkylate free cysteine thiols with a reagent like iodoacetamide (IAM). This prevents the re-formation of disulfide bonds and ensures that any observed cysteine modification is from the bifunctional agent, not a sample handling artifact.[4][6]

    • Buffer Exchange & Digestion: Remove the denaturant and reducing agents. Digest the protein into peptides using a specific protease, most commonly trypsin, which cleaves after lysine and arginine residues.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a reverse-phase HPLC column coupled to an electrospray ionization (ESI) mass spectrometer.[7]

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).[8]

    • The mass spectrometer will operate in a data-dependent acquisition mode. It first performs a full scan (MS1) to measure the mass of the eluting peptides. It then selects the most intense ions for fragmentation (MS/MS or MS2), providing sequence information.[7]

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer, XiSearch for cross-links) to search the acquired MS/MS spectra against a database containing the sequence of the target protein.[9]

    • The software will identify peptides and look for specific mass shifts corresponding to the addition of this compound (mono-adducts) or cross-linked peptides.

    • Quantify the degree of modification by comparing the signal intensity of modified peptides to their unmodified counterparts (label-free quantification) or by using isotopic labeling strategies.[5][9]

High-Performance Liquid Chromatography (HPLC): A Separation Science Perspective

HPLC is an indispensable tool for assessing the purity and heterogeneity of a modified protein sample.[10] It separates molecules based on their physical and chemical properties, allowing for the quantification of different species in a mixture.[11]

Causality of Experimental Choices: Why use different HPLC modes? Protein modification can alter multiple properties simultaneously: size, charge, and hydrophobicity. Using orthogonal HPLC techniques provides a more complete picture of the modification's impact. For instance, a cross-link might be subtle in a size-based separation but obvious in a charge-based one.

HPLC Modes for Analyzing Modified Proteins
  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius (size).[8] Inter-molecular cross-linking will lead to the formation of dimers, trimers, and larger oligomers, which will elute earlier than the unmodified monomer. SEC is the primary method for quantifying aggregation and high-molecular-weight species.

  • Ion-Exchange Chromatography (IEX-HPLC): Separates proteins based on their net surface charge.[11] Alkylation of charged residues like lysine or histidine will alter the protein's isoelectric point (pI) and its retention time on an IEX column. This can be used to separate species with different degrees of modification.

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity.[11][12] The addition of the relatively hydrophobic this compound moiety will typically increase the protein's retention time on an RP-HPLC column. This method offers high resolution and can often separate proteins with very similar properties.[12]

Experimental Workflow: HPLC-Based Purity Assessment

start Modified Protein Sample hplc Inject onto HPLC System (SEC, IEX, or RP Column) start->hplc detect UV Detection (e.g., 280 nm) hplc->detect chrom Generate Chromatogram detect->chrom quant Peak Integration & Analysis (Quantify % Unmodified, % Modified, % Aggregate) chrom->quant

Caption: General workflow for HPLC analysis of modified proteins.

Detailed Protocol: SEC-HPLC for Aggregate Quantification
  • System Preparation: Equilibrate the SEC-HPLC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate. The mobile phase should be chosen to maintain the native structure of the protein and prevent non-specific interactions with the column.

  • Sample Preparation: Dilute the modified protein sample and the unmodified control to a suitable concentration within the linear range of the UV detector.

  • Injection and Separation: Inject a precise volume of the sample onto the equilibrated column. The separation occurs as molecules of different sizes travel through the porous beads of the stationary phase. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores and elute later.[8]

  • Detection: Monitor the column eluent using a UV detector, typically at 280 nm, which measures the absorbance of aromatic amino acids (tryptophan, tyrosine).

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to high-molecular-weight species (aggregates/cross-links), the main monomeric protein, and any low-molecular-weight fragments.

    • Integrate the area under each peak.

    • Calculate the percentage of each species by dividing its peak area by the total peak area of all species. This provides a quantitative measure of the degree of inter-protein cross-linking and aggregation.

Spectroscopic Methods: A High-Throughput Overview

Spectroscopic techniques provide a rapid, non-destructive means to assess whether a conjugation reaction has occurred and to monitor changes in the protein's overall structure.[13][14]

  • UV-Visible (UV-Vis) Spectroscopy: This method can be used to determine the degree of modification if the modifying agent has a unique chromophore that absorbs light at a wavelength distinct from the protein's absorbance at 280 nm.[14] While this compound itself does not have a strong, unique chromophore, this technique is fundamental in protein quantification which is a prerequisite for calculating the degree of modification.

  • Fluorescence Spectroscopy: The intrinsic fluorescence of a protein, primarily from tryptophan residues, is highly sensitive to the local environment.[14] Modification or cross-linking can alter the protein's conformation, leading to changes in the fluorescence emission spectrum (e.g., a shift in the wavelength of maximum emission or a change in intensity), indicating a structural perturbation.

Causality of Experimental Choices: Spectroscopic methods are not typically used for precise site identification but serve as an excellent process analytical technology (PAT) tool.[14] Their speed and non-destructive nature make them ideal for in-process monitoring of conjugation reactions to determine reaction endpoints or for high-throughput screening of different reaction conditions.

Amino Acid Analysis (AAA): A Stoichiometric Approach

Amino Acid Analysis is a classic biochemical technique used to determine the amino acid composition of a protein.[15][16] It involves hydrolyzing the protein into its constituent amino acids, separating them chromatographically, and quantifying each one.[17]

Causality of Experimental Choices: How does AAA quantify modification? The covalent modification of an amino acid by this compound renders it non-standard. During AAA, the modified residue will either not be detected or will elute at a different time than any of the 20 standard amino acids. By comparing the amino acid profile of the modified protein to an unmodified control, one can quantify the "loss" of specific reactive amino acids (e.g., lysine, cysteine). This provides a direct measure of the overall degree of modification for that particular amino acid.[2]

Detailed Protocol: Quantifying Lysine Modification by AAA
  • Protein Quantification: Accurately determine the total protein concentration of both the modified and control samples (e.g., by UV 280 nm or BCA assay).

  • Acid Hydrolysis: Place a precise amount of each protein sample into a hydrolysis tube and subject it to complete hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) to break all peptide bonds.

  • Derivatization: Derivatize the resulting free amino acids with a reagent (e.g., ortho-phthalaldehyde, OPA) that makes them detectable by fluorescence or UV. This step is crucial for enhancing detection sensitivity.[16]

  • HPLC Separation: Inject the derivatized amino acids onto an HPLC system (typically reverse-phase) to separate the individual amino acids.

  • Detection and Quantification: Use a fluorescence or UV detector to measure the amount of each amino acid. Compare the molar quantity of reactive amino acids (like lysine) in the modified sample to the control sample to calculate the percentage of modification.

Comparison of Analytical Methods

Method Principle Information Provided Specificity Sensitivity Throughput Key Advantage Key Limitation
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized molecules.[5]Site of modification, degree of modification per site, cross-link identification.[4][18]Very HighHigh (fmol-pmol)Low-MediumProvides definitive, residue-level information.Complex data analysis; requires specialized equipment.
SEC-HPLC Separation by hydrodynamic size.[8]Quantifies aggregates and inter-protein cross-links.LowMediumHighRobust method for measuring high-molecular-weight species.Does not detect mono-adducts or intra-protein cross-links.
IEX/RP-HPLC Separation by charge or hydrophobicity.[11]Quantifies differently modified populations.MediumMediumHighCan resolve species with different modification levels.Co-elution can be an issue; does not identify modification site.
Spectroscopy Measures absorbance or emission of light.[13][19]Overall structural changes, confirmation of conjugation.LowMediumVery HighRapid, non-destructive, and suitable for in-process monitoring.Indirect; provides little quantitative or site-specific information.
Amino Acid Analysis (AAA) Quantifies individual amino acids after hydrolysis.[15][17]Overall % modification of specific amino acid types.High (for amino acid)MediumLowProvides accurate, stoichiometric data on total modification.Destructive; loses all site-specific and structural information.

Conclusion: Designing a Self-Validating Analytical Strategy

Quantifying the modification of a protein by a bifunctional agent like this compound requires a multi-faceted analytical approach. No single method is sufficient.

A robust, self-validating strategy begins with HPLC methods , particularly SEC-HPLC, to assess the overall outcome of the reaction—quantifying the formation of undesirable high-molecular-weight species. This provides a critical quality attribute for process control.[13] This is complemented by RP-HPLC or IEX-HPLC to understand the heterogeneity of the monomeric population.

For definitive characterization, mass spectrometry is non-negotiable. It is the only technique that can precisely identify which residues have been modified and distinguish between mono-adducts and intra-protein cross-links, providing the mechanistic insights crucial for understanding structure-activity relationships.[9][18] Finally, Amino Acid Analysis can serve as an orthogonal, quantitative method to corroborate the overall degree of modification determined by other techniques, adding a layer of confidence to the entire analytical package.[2]

By integrating these complementary techniques, researchers can build a comprehensive and trustworthy data package that fully characterizes the extent and nature of protein modification, ensuring scientific rigor from the research bench to therapeutic development.

References

  • Váradi, A., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 2045. Available at: [Link]

  • Li, L., et al. (2021). Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology and Bioengineering, 118(11), 4345-4361. Available at: [Link]

  • nanoComposix. (n.d.). Interpreting Particle Spectra During Protein Conjugation. Retrieved from [Link]

  • PharmiWeb.com. (2023, June 16). Protein Amino Acid Analysis: Techniques, Instruments, and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Analyzing protein conjugation reactions for Antibody-Drug Conjugate synthesis using polarized Excitation Emission Matrix spectroscopy | Request PDF. Retrieved from [Link]

  • Müller, T., & Winter, D. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 16(4), 1476-1485. Available at: [Link]

  • Yang, J., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(5), 2535-2541. Available at: [Link]

  • Guttman, A., et al. (2014). HPLC enrichment/isolation of proteins for post-translational modification studies from complex mixtures. Journal of Pharmaceutical and Biomedical Analysis, 98, 286-293. Available at: [Link]

  • FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. Retrieved from [Link]

  • Phenomenex. (2025, October 16). High-Efficiency Protein Purification by HPLC. Retrieved from [Link]

  • Kumar, V. (2009). Separation of biological proteins by liquid chromatography. Journal of Chromatography A, 1216(15), 3259-3267. Available at: [Link]

  • Schmid, M., et al. (2025, June 13). Correlative Analysis of Amino Acids Sites for Structure Elucidation with Covalent Protein Painting. Journal of Proteome Research. Available at: [Link]

  • Singh, G. P., & Jadaun, G. P. S. (2018). HPLC for Peptides and Proteins: Principles, Methods and Applications. PharmaTutor, 6(8), 28-36. Available at: [Link]

  • Srivastava, V. (Ed.). (2019). Peptide Therapeutics: Strategy and Tactics for Chemistry, Manufacturing and Controls. Royal Society of Chemistry. (Chapter 10 available at: [Link])

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Tretyakova, N. Y., et al. (2016). Mass Spectrometry-Based Tools to Characterize DNA-Protein Cross-Linking by Bis-Electrophiles. Basic & Clinical Pharmacology & Toxicology, 119 Suppl 3, 41-51. Available at: [Link]

  • Yang, J., et al. (2015). Quantitative chemoproteomics for site-specific analysis of protein alkylation by 4-hydroxy-2-nonenal in cells. Analytical Chemistry, 87(5), 2535-41. Available at: [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. Nature Protocols, 13(12), 2785-2807. Available at: [Link]

Sources

Evaluating the Biocompatibility of Polymers Synthesized from 1,4-Bis(2-chloroethoxy)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of 1,4-Bis(2-chloroethoxy)benzene in Biomedical Polymers

The quest for novel biomaterials with tailored properties is a cornerstone of advancement in medical devices, drug delivery, and tissue engineering. Aromatic polymers, known for their excellent thermal and mechanical stability, are a significant class of materials in this field[1]. This guide focuses on the biocompatibility of a specific subclass of aromatic polymers: those synthesized from the monomer this compound. This monomer, with its rigid aromatic core and reactive chloroethoxy groups, offers a versatile platform for the synthesis of polyethers with potential applications in load-bearing implants, biocompatible coatings, and controlled-release matrices.

The central hypothesis is that the ether linkages and the hydroquinone-based structure can impart a favorable biocompatibility profile. However, the presence of a hydroquinone moiety necessitates a thorough toxicological evaluation, as hydroquinone itself can exhibit cytotoxicity[2][3][4][5][6]. This guide provides a comparative analysis of the expected biocompatibility of polymers derived from this compound against a well-established biocompatible polymer, Poly(ether ether ketone) (PEEK), supported by established experimental protocols. While direct biocompatibility data for polymers synthesized exclusively from this compound is limited, we will draw inferences from a closely related polyurethane system where an iodinated derivative of hydroquinone bis(2-hydroxyethyl) ether was used as a chain extender and found to be hemocompatible and non-cytotoxic[7].

Synthesis and Characterization: A Representative Approach

The synthesis of polyethers from this compound can be achieved through polycondensation reactions. A common method is the Williamson ether synthesis, where the chloroethoxy groups react with a diol or a diphenol in the presence of a base. For the purpose of this guide, we will consider a hypothetical polyether, hereafter referred to as P-BCEB , synthesized by the reaction of this compound with a suitable diol.

Representative Synthesis Protocol for P-BCEB:

  • Reactant Preparation: Equimolar amounts of this compound and a selected diol (e.g., hydroquinone) are dissolved in a high-boiling point aprotic solvent (e.g., N,N-dimethylacetamide).

  • Base Addition: Anhydrous potassium carbonate is added in excess to act as a base and facilitate the deprotonation of the diol.

  • Polymerization: The reaction mixture is heated to an elevated temperature (e.g., 160-180°C) under an inert atmosphere (e.g., nitrogen) for a specified period (e.g., 12-24 hours).

  • Purification: The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and washed repeatedly to remove unreacted monomers, oligomers, and salts.

  • Drying: The purified polymer is dried under vacuum at an elevated temperature.

Characterization of the synthesized P-BCEB would involve techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of ether linkages, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.

Comparative Biocompatibility Evaluation

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application[8]. For blood-contacting or implantable devices, a thorough evaluation of cytotoxicity, hemocompatibility, and in vivo tissue response is crucial.

In Vitro Cytotoxicity: Assessing Cell Viability

Cytotoxicity assays are fundamental for screening the potential of a material to cause cell death. Two common methods are the MTT and LDH assays.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[9].

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.

Table 1: Comparative In Vitro Cytotoxicity Data

Polymer Cell Line Assay Cell Viability (%) Reference
P-BCEB (inferred) L929 FibroblastMTT> 90%Inferred from[7]
PEEK L929 FibroblastMTT> 95%Representative data

Note: The data for P-BCEB is inferred from a study on a polyurethane containing an iodinated derivative of hydroquinone bis(2-hydroxyethyl) ether, which was found to be non-cytotoxic[7]. It is hypothesized that the non-iodinated polyether would exhibit a similar or better cytotoxicity profile.

Hemocompatibility: Interaction with Blood Components

For any material that will come into contact with blood, assessing its hemocompatibility is critical to prevent thrombosis and other adverse reactions. The hemolysis assay is a primary test for hemocompatibility, measuring the extent of red blood cell lysis caused by the material.

Table 2: Comparative Hemocompatibility Data

Polymer Assay Hemolysis (%) Classification (ASTM F756) Reference
P-BCEB (inferred) Hemolysis< 2%Non-hemolyticInferred from[7]
PEEK Hemolysis< 2%Non-hemolyticRepresentative data

Note: The hemocompatibility of P-BCEB is inferred from the hemocompatibility of a polyurethane containing an iodinated derivative of hydroquinone bis(2-hydroxyethyl) ether[7].

In Vivo Biocompatibility: The Host Response

In vivo studies are the ultimate test of a material's biocompatibility, providing insights into the tissue response upon implantation[8]. These studies typically involve implanting the material into an animal model and evaluating the local tissue reaction, including inflammation, fibrosis, and integration.

Table 3: Comparative In Vivo Biocompatibility

Polymer Implantation Site Observation Period Key Findings Reference
P-BCEB (expected) Subcutaneous (Rat)4 weeksMinimal inflammatory response, thin fibrous capsule formation.Hypothetical, based on general biocompatibility of polyethers
PEEK Subcutaneous (Rabbit)6 monthsMinimal tissue response.[7]

Note: The in vivo performance of P-BCEB is a hypothetical expectation based on the general biocompatibility of polyethers and the favorable in vitro data from a related polymer. Specific in vivo testing would be required for validation.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is adapted for the evaluation of polymer extracts according to ISO 10993-5 standards.

  • Material Extraction: Prepare extracts of P-BCEB and PEEK by incubating the materials in cell culture medium at 37°C for 24 hours.

  • Cell Seeding: Seed L929 fibroblast cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Extract Exposure: Replace the culture medium with the prepared material extracts and incubate for 24 hours. Include positive (e.g., cytotoxic material) and negative (e.g., fresh medium) controls.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

LDH Cytotoxicity Assay Protocol
  • Material Extraction and Cell Exposure: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the 24-hour incubation with extracts, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells).

Hemolysis Assay Protocol (Direct Contact Method - ASTM F756)
  • Blood Collection: Obtain fresh human blood anticoagulated with citrate.

  • Material Preparation: Place samples of P-BCEB and PEEK in separate test tubes.

  • Blood Incubation: Add diluted blood to the test tubes containing the polymer samples. Include positive (water) and negative (saline) controls.

  • Incubation: Incubate the tubes at 37°C for 3 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Visualizing Experimental Workflows

MTT_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis prep_extract Prepare Polymer Extracts expose_cells Expose Cells to Extracts (24h) prep_extract->expose_cells seed_cells Seed L929 Cells in 96-well Plate seed_cells->expose_cells add_mtt Add MTT Solution (4h) expose_cells->add_mtt add_dmso Add Solubilizer (DMSO) add_mtt->add_dmso read_abs Read Absorbance at 570 nm add_dmso->read_abs calc_viability Calculate Cell Viability (%) read_abs->calc_viability

Hemolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_samples Prepare Polymer Samples incubate Incubate Samples with Blood (3h, 37°C) prep_samples->incubate prep_blood Prepare Diluted Human Blood prep_blood->incubate centrifuge Centrifuge Samples incubate->centrifuge measure_hb Measure Hemoglobin in Supernatant (540 nm) centrifuge->measure_hb calc_hemolysis Calculate Hemolysis (%) measure_hb->calc_hemolysis

Conclusion

Polymers synthesized from this compound represent a promising, yet underexplored, class of materials for biomedical applications. Based on the favorable biocompatibility of a structurally similar polyurethane, it is reasonable to hypothesize that P-BCEB would exhibit good in vitro cytocompatibility and hemocompatibility, comparable to that of PEEK. However, the potential for cytotoxicity from residual hydroquinone monomer or degradation products underscores the importance of rigorous purification and comprehensive biocompatibility testing. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug development professionals to systematically evaluate the potential of these novel polymers. Future work should focus on the direct synthesis and in-depth biocompatibility assessment of P-BCEB, including long-term in vivo studies, to fully validate its suitability for clinical applications.

References

  • Jayabalan, M., et al. (2014). Synthesis and characterization of a noncytotoxic, X-ray opaque polyurethane containing iodinated hydroquinone bis(2-hydroxyethyl) ether as chain extender for biomedical applications. Journal of Biomedical Materials Research Part A, 102(10), 3599-3610. [Link]

  • Gracon, S. et al. Bio-inspired hemocompatible surface modifications for biomedical applications. Bioactive Materials, 6(11), 3582-3597. [Link]

  • Ahmad, R. et al. (2021). Applications of Synthetic Aromatic Polymers in the Biomedical Field: A Review. Journal of Health and Translational Medicine, 24(2), 1-10. [Link]

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  • Penney, C. L., et al. (1988). Selective cytotoxicity of hydroquinone for melanocyte-derived cells is mediated by tyrosinase activity but independent of melanin content. Pigment Cell Research, 1(6), 386-389. [Link]

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  • Zhang, Y., et al. (2023). Biobased Polyesters Derived from 2-Methoxyhydroquinone: Impact of Cyclic and Alkyl Chain Segments on Their Thermomechanical Prop. Macromolecules. [Link]

  • Ataman Kimya. HQEE (HYDROQUINONE BIS(2-HYDROXYETHYL)ETHER). Ataman Kimya. [Link]

  • Wiegner, R., et al. (2018). Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility. Frontiers in Bioengineering and Biotechnology, 6, 90. [Link]

  • Unadkat, P. (2015). THESIS HEMOCOMPATIBILITY OF POLYMERIC MATERIALS FOR BLOOD-CONTACTING APPLICATIONS. Mountain Scholar. [Link]

  • Su, Y., et al. (2022). Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation. International Journal of Molecular Sciences, 23(5), 2588. [Link]

  • Lin, C. F., et al. (2017). Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin. International Journal of Molecular Sciences, 18(5), 987. [Link]

  • Li, X., et al. (2014). Synthesis and characterization of poly(butylene terephthalates) modified by hydroquinone bis(2-hydroxyethyl)ether. Journal of Thermal Analysis and Calorimetry, 117(2), 737-744. [Link]

  • Peng, C., et al. (2013). Genotoxicity of hydroquinone in A549 cells. Cell Biology and Toxicology, 29(4), 283-293. [Link]

  • Sivasankar, P., & Radhakrishnan, G. (2007). Synthesis and characterization of 1,3-bis(2-hydroxyethoxy) benzene based saturated and unsaturated polyesters. Journal of Applied Polymer Science, 106(4), 2533-2539. [Link]

  • Parhamifar, L., et al. (2013). Lactate dehydrogenase assay for assessment of polycation cytotoxicity. Methods in Molecular Biology, 948, 13-22. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate experimental applications of a chemical and consider its entire lifecycle within the laboratory, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1,4-Bis(2-chloroethoxy)benzene, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical waste management.

Section 1: Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is crucial. This compound, with CAS number 37142-37-3, is a halogenated ether. While specific toxicity data for this exact compound is limited, the presence of chloroethoxy groups on a benzene ring suggests several potential hazards that must be managed.[1]

Key Hazards:

  • Acute Toxicity: Harmful if inhaled.

  • Skin Irritation: Causes skin irritation.[2]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

  • Flammability: Flammable liquid and vapor.[3]

These hazards dictate the stringent handling and disposal protocols that follow. The primary goal is to prevent exposure to personnel and release into the environment.

Section 2: Personal Protective Equipment (PPE) and Handling

Proper selection and use of PPE is the first line of defense against chemical exposure. The causality here is direct: preventing contact with a skin irritant and inhalation of a harmful vapor is paramount.

Minimum PPE Requirements:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[4][5][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling.[4][7]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][7]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. In cases of potential significant exposure, full protective clothing may be necessary.[6][7]

Handling Procedures:

  • Work under a chemical fume hood to minimize inhalation exposure.

  • Avoid contact with skin and eyes.[6][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3][7]

  • Use non-sparking tools.[3][7]

Section 3: Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably under a fume hood.

  • Control Ignition Sources: Remove all sources of ignition from the area.[6][7]

  • Contain the Spill: For liquid spills, contain the material with a non-combustible absorbent material such as sand, earth, or vermiculite.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[3][4][7]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Section 4: Disposal of this compound Waste

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. This substance is considered a hazardous waste due to its toxic and flammable properties.

Waste Classification: Based on its chemical structure as a chlorinated benzene derivative, waste containing this compound would likely fall under the EPA's F-list of hazardous wastes from non-specific sources (spent halogenated solvents) or the U-list for discarded commercial chemical products.[8][9] Specifically, it may be classified under codes such as F002 for spent halogenated solvents or a U-listed waste if it is a discarded commercial chemical product.[8][10][11] It is the generator's responsibility to make a proper hazardous waste determination.

Disposal Workflow:

DisposalWorkflow Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Steps cluster_disposal_pathway Disposal Pathway A Identify Waste Stream (e.g., pure chemical, contaminated labware, solution) B Segregate Waste (Keep halogenated waste separate from non-halogenated) A->B C Select Appropriate Waste Container (Chemically resistant, leak-proof, with a secure lid) B->C D Properly Label Waste Container ('Hazardous Waste', chemical name, accumulation start date) C->D E Store in Designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) D->E F Arrange for Pickup by Licensed Hazardous Waste Disposal Company E->F G Complete Hazardous Waste Manifest F->G H Final Disposal via High-Temperature Incineration G->H I Key Considerations: - Never dispose of down the drain.[1][5] - Avoid mixing with incompatible chemicals.[13][14] - Follow all institutional and regulatory guidelines.

Sources

Personal protective equipment for handling 1,4-Bis(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 1,4-Bis(2-chloroethoxy)benzene

Understanding the Potential Hazards: A Precautionary Overview

Given the structure of this compound, which contains a benzene ring and chlorinated alkyl chains, it is prudent to anticipate a range of potential health and environmental hazards. Structurally related compounds often exhibit one or more of the following hazardous properties:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: May cause serious skin and eye irritation or burns upon direct contact.[4][5][6]

  • Respiratory Irritation: Vapors or dusts may cause irritation to the respiratory tract.[3]

  • Chronic Health Effects: Prolonged or repeated exposure to benzene derivatives can lead to severe health issues, including damage to organs and potential carcinogenicity.[4][7]

  • Environmental Hazards: Many halogenated organic compounds are toxic to aquatic life with long-lasting effects.

Therefore, a cautious and well-documented approach is essential for the safe handling of this chemical in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the nature of the work being performed (e.g., weighing, dissolution, reaction setup) and the potential for exposure.

Core PPE Requirements:
PPE ComponentSpecificationRationale and Best Practices
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or Viton).Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for enhanced protection. Dispose of contaminated gloves in accordance with institutional and local regulations.[8][9]
Eye and Face Protection Safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[2][8]Protects against splashes and airborne particles. Contact lenses should not be worn when handling this chemical.
Skin and Body Protection A flame-retardant and chemically impervious laboratory coat. For larger quantities or procedures with a higher risk of splashes, chemical-resistant coveralls and boots are recommended.Provides a barrier against accidental skin contact. All protective clothing should be removed before leaving the laboratory.[8][9]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, or if dusts or aerosols are generated. The type of respirator (e.g., air-purifying respirator with organic vapor cartridges) should be selected based on a formal risk assessment.Protects against the inhalation of harmful vapors, dusts, or aerosols.[8]

Operational Plan: From Receipt to Reaction

A systematic and well-documented workflow is crucial for minimizing exposure and ensuring the safety of all laboratory personnel.

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10]

    • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Preparation and Weighing:

    • All handling of solid this compound should be conducted within a certified chemical fume hood to control exposure to dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use:

    • All reactions involving this chemical must be performed in a chemical fume hood.

    • Ensure that all glassware is properly secured and that the experimental setup is stable.

    • Maintain a clear and organized workspace to minimize the risk of spills.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receive Receive and Inspect Container Store Store in a Cool, Dry, Ventilated Area Receive->Store If intact Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Solid Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Experiment Dissolve->React Decontaminate Decontaminate Glassware and Surfaces React->Decontaminate Doff_PPE Doff and Dispose of Contaminated PPE Decontaminate->Doff_PPE Dispose Dispose of Chemical Waste Doff_PPE->Dispose

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

Emergency Procedures and Disposal Plan

Spill Response:

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Protect: Do not attempt to clean up a significant spill without the appropriate PPE, including respiratory protection.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. All disposal methods must comply with local, state, and federal regulations.[1][6]

References

  • Angene Chemical. Safety Data Sheet for 1-Bromo-4-(2-chloroethoxy)benzene.[Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,4-Bis(trichloromethyl)benzene, 99%.[Link]

  • Chemsrc. (2-Chloroethoxy)benzene | CAS#:614-72-2.[Link]

  • Occupational Safety and Health Administration. 1910.1028 App A - Substance Safety Data Sheet, Benzene.[Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzene.[Link]

  • Airgas. Benzene - United States (US) SDS HCS 2012 V4.11.[Link]

Sources

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